Product packaging for 7-Chloroimidazo[1,2-b]pyridazine(Cat. No.:CAS No. 1383481-11-5)

7-Chloroimidazo[1,2-b]pyridazine

Cat. No.: B3027773
CAS No.: 1383481-11-5
M. Wt: 153.57
InChI Key: FLCAFSOTMLXPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloroimidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B3027773 7-Chloroimidazo[1,2-b]pyridazine CAS No. 1383481-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCAFSOTMLXPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737870
Record name 7-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383481-11-5
Record name 7-Chloroimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroimidazo[1,2-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroimidazo[1,2-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the imidazo[1,2-b]pyridazine scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" due to its ability to interact with a variety of biological targets, leading to compounds with diverse therapeutic applications, including as kinase inhibitors for cancer treatment, as well as agents targeting inflammatory diseases and central nervous system disorders. The presence of a chlorine atom at the 7-position provides a reactive handle for further chemical modifications, making it a versatile intermediate for the development of novel pharmaceutical candidates.

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral and physical characteristics, and reactivity. The information presented herein is intended to support researchers and scientists in their efforts to design and synthesize new chemical entities with potential therapeutic value.

Molecular Structure and Identification

The fundamental structure of this compound consists of a fused imidazole and pyridazine ring system, with a chlorine atom substituted at the 7-position.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 1383481-11-5[1]
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
InChI InChI=1S/C6H4ClN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H[1]
InChIKey FLCAFSOTMLXPPX-UHFFFAOYSA-N[1]
SMILES C1=CN2C(=N1)C=C(C=N2)Cl[1]

Synthesis

For the synthesis of this compound, a potential precursor would be 4-chloro-6-aminopyridazine. However, the synthesis of this specific aminopyridazine is not straightforward. A more likely synthetic pathway would involve the cyclization of a readily available aminopyridazine followed by a chlorination step.

A representative synthesis for a related isomer, 6-chloroimidazo[1,2-b]pyridazine, involves the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde. This reaction proceeds via a condensation mechanism to form the fused bicyclic ring system.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination aminopyridazine Aminopyridazine Derivative condensation Condensation aminopyridazine->condensation halocarbonyl α-Halocarbonyl halocarbonyl->condensation imidazo_pyridazine Imidazo[1,2-b]pyridazine condensation->imidazo_pyridazine chlorination Electrophilic Aromatic Substitution imidazo_pyridazine->chlorination chlorinating_agent Chlorinating Agent (e.g., NCS, SOCl₂) chlorinating_agent->chlorination target_compound This compound chlorination->target_compound

Caption: A plausible two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Hydrochloride (for reference)

This protocol describes the synthesis of the related 6-chloro isomer and is provided as a reference for the general synthetic methodology.

Materials:

  • 6-Amino-3-chloropyridazine

  • Monochloroacetaldehyde

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of 6-amino-3-chloropyridazine in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

  • Monochloroacetaldehyde is added to the solution. The molar ratio of monochloroacetaldehyde to 6-amino-3-chloropyridazine is typically between 1.5 and 6.

  • The reaction mixture is heated under reflux for a specified period (e.g., 3 hours).

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • Ethanol is added to the residue, and the mixture is subjected to azeotropic dehydration to remove water.

  • The crude product is precipitated, collected by filtration, washed with ethanol, and dried under reduced pressure to yield 6-chloroimidazo[1,2-b]pyridazine hydrochloride.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in chemical synthesis and biological assays.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Solid (predicted)-
Melting Point 280-282 °CCommercial Supplier
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Spectral Data

Spectroscopic data is critical for the unambiguous identification and characterization of this compound. While a complete set of assigned spectra for this specific isomer is not publicly available, the expected spectral features can be predicted based on its structure and data from related compounds.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound.

  • Expected Molecular Ion (M+) : m/z 153.0094 (for C₆H₄³⁵ClN₃) and 155.0064 (for C₆H₄³⁷ClN₃) in a roughly 3:1 ratio, characteristic of a monochlorinated compound.

  • Predicted Fragmentation : Fragmentation may involve the loss of chlorine and cleavage of the imidazole or pyridazine rings.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would provide information about the number and chemical environment of the protons in the molecule. The expected signals are:

  • A singlet for the proton at the 2-position of the imidazole ring.

  • A singlet for the proton at the 3-position of the imidazole ring.

  • Two doublets for the protons at the 5- and 6-positions of the pyridazine ring, showing coupling to each other.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shifts would be influenced by the electronegativity of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations within the aromatic heterocyclic system.

Reactivity

The chemical reactivity of this compound is dominated by the presence of the chlorine atom on the electron-deficient pyridazine ring. This makes the 7-position susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions.

Reactivity Overview Diagram

Reactivity start This compound reaction Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction nucleophile Nucleophile (Nu⁻) nucleophile->reaction product 7-Substituted Imidazo[1,2-b]pyridazine reaction->product Displacement of Cl⁻

Caption: Nucleophilic aromatic substitution at the 7-position of this compound.

Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position can be displaced by a variety of nucleophiles, providing a convenient method for introducing diverse functional groups. This reactivity is crucial for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Common nucleophiles that can be employed include:

  • Amines: Primary and secondary amines can be used to introduce amino functionalities, which are prevalent in many bioactive molecules.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to form ether linkages.

  • Thiols: Thiolates can be used to introduce thioether groups.

  • Organometallic Reagents: In the presence of a suitable catalyst (e.g., palladium), organometallic reagents can be used for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.

The reactivity of the chloro-substituent can be influenced by the reaction conditions, including the choice of solvent, base, and temperature. For instance, fluoride-promoted amination has been shown to be an efficient method for the amination of related chloroimidazo[1,2-b]pyridazines.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of compounds with a wide range of biological activities. The imidazo[1,2-b]pyridazine scaffold has been incorporated into molecules targeting various diseases.

  • Kinase Inhibitors: Many imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of various kinases, which are key targets in cancer therapy. The 7-chloro position allows for the introduction of substituents that can interact with specific residues in the kinase active site, leading to improved potency and selectivity.

  • Central Nervous System (CNS) Agents: The scaffold has been explored for the development of agents targeting CNS disorders.

  • Anti-inflammatory Agents: Imidazo[1,2-b]pyridazine derivatives have shown promise as anti-inflammatory agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of medicinal chemistry. Its versatile reactivity, particularly at the 7-position, allows for the synthesis of a diverse range of derivatives. The imidazo[1,2-b]pyridazine scaffold has a proven track record in the development of clinically relevant molecules. This technical guide provides a foundation for understanding the chemical properties of this compound, which is essential for its effective utilization in the design and synthesis of novel therapeutic agents. Further research to fully characterize its spectral and physical properties will undoubtedly facilitate its broader application in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. This has led to the development of compounds with a wide range of pharmacological activities, including potent kinase inhibitors for oncology, anti-inflammatory agents, and therapeutics for central nervous system disorders.[2] The 7-chloro substituted analog, 7-Chloroimidazo[1,2-b]pyridazine, serves as a key intermediate in the synthesis of these complex pharmaceutical agents, making its efficient and well-understood synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the synthetic strategy, reaction mechanisms, and practical experimental procedures for the preparation of this important building block.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that hinges on the construction of the fused bicyclic ring system. The overall strategy involves the initial preparation of a key precursor, 5-amino-3-chloropyridazine, followed by a condensation and cyclization reaction to form the final imidazo[1,2-b]pyridazine core.

G A 6-Chloropyridazine B 4,6-Dichloropyridazine A->B Chlorination C 5-Amino-3-chloropyridazine B->C Amination E This compound C->E Condensation & Cyclization D Chloroacetaldehyde D->E

Figure 1: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Precursor: 5-Amino-3-chloropyridazine

The synthesis of the crucial intermediate, 5-amino-3-chloropyridazine, begins with the commercially available 6-chloropyridazine. The process involves a two-step reaction sequence: chlorination followed by a regioselective amination.

Step 1.1: Chlorination of 6-Chloropyridazine

The initial step involves the chlorination of 6-chloropyridazine to yield 4,6-dichloropyridazine. This reaction introduces a second chlorine atom onto the pyridazine ring, activating it for the subsequent nucleophilic substitution.

Experimental Protocol:

  • In a 1000 mL three-necked flask equipped with a magnetic stirrer, add 6-chloropyridazine.

  • Heat the flask to 100°C with continuous stirring until the 6-chloropyridazine is completely molten.

  • Introduce chlorine gas into the molten reactant.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude 4,6-dichloropyridazine can be purified by recrystallization or used directly in the next step.

Causality of Experimental Choices:

  • Neat Reaction Conditions: Performing the reaction in the molten state avoids the need for a solvent, simplifying the workup process.

  • Elevated Temperature: The increased temperature enhances the rate of the chlorination reaction.

  • TLC Monitoring: Regular monitoring of the reaction ensures that the starting material is fully consumed and prevents the formation of over-chlorinated byproducts.

Step 1.2: Amination of 4,6-Dichloropyridazine

The second step is a nucleophilic aromatic substitution where one of the chlorine atoms of 4,6-dichloropyridazine is displaced by an amino group. This is achieved by reacting it with ammonia in a suitable solvent under pressure.

Experimental Protocol:

  • In a high-pressure stainless steel reactor, dissolve 4,6-dichloropyridazine in anhydrous methanol.

  • Seal the reactor and evacuate the air.

  • Introduce ammonia gas until the solution is saturated.

  • Heat the reactor to 80°C and maintain this temperature for at least 8 hours, replenishing with ammonia gas as needed.

  • Monitor the reaction progress by TLC using a developing solvent of petroleum ether: ethyl acetate (1:1).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude 5-amino-3-chloropyridazine by column chromatography on silica gel or recrystallization.

Causality of Experimental Choices:

  • High-Pressure Reactor: The use of a sealed, high-pressure reactor is necessary to maintain a sufficient concentration of ammonia at the elevated reaction temperature.

  • Anhydrous Methanol: Methanol serves as a polar solvent to dissolve the reactants. Anhydrous conditions are preferred to minimize potential side reactions.

  • Elevated Temperature and Extended Reaction Time: These conditions are required to drive the nucleophilic aromatic substitution to completion. The yield is highest after approximately 8 hours.[3]

  • TLC Monitoring: Careful monitoring is crucial to maximize the yield of the desired product while minimizing the formation of the 4,6-diaminopyridazine byproduct.[3]

Part 2: Synthesis of this compound

The final step in the synthesis is the construction of the fused imidazole ring through the reaction of 5-amino-3-chloropyridazine with a suitable two-carbon electrophile, typically chloroacetaldehyde. This reaction proceeds via an initial condensation followed by an intramolecular cyclization.

G cluster_0 Reaction Mechanism A 5-Amino-3-chloropyridazine C Schiff Base Intermediate A->C Condensation B Chloroacetaldehyde B->C D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E This compound D->E Dehydration

Figure 2: Plausible reaction mechanism for the formation of this compound.

Experimental Protocol (Proposed):

  • To a solution of 5-amino-3-chloropyridazine in a suitable solvent such as ethanol or 1,2-dimethoxyethane (DME), add an aqueous solution of chloroacetaldehyde (typically 40-50% w/w).

  • Heat the reaction mixture to reflux (approximately 80-90°C) for several hours (e.g., 5-10 hours).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Chloroacetaldehyde: This reagent provides the two-carbon unit necessary to form the five-membered imidazole ring.

  • Heating/Reflux: The elevated temperature is required to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps.

  • Solvent Choice: Polar protic solvents like ethanol can facilitate the reaction, while aprotic solvents like DME are also effective. The choice may depend on the solubility of the starting materials and the desired reaction temperature.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physical and spectral properties.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[4][5][6][7]
Molecular Weight 153.57 g/mol [4][5][6][7]
Appearance White to brown powder or crystalsAssumed based on analogs
CAS Number 1383481-11-5[4][5][7]

Spectroscopic Data:

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern (M, M+2 in an approximate 3:1 ratio) will be observed.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the imidazo[1,2-b]pyridazine core. The chemical shifts and coupling constants will be indicative of their positions on the ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Note: While specific, experimentally-derived NMR data for this compound is not available in the cited literature, the expected spectral features can be inferred from data for the parent imidazo[1,2-b]pyridazine and other substituted analogs.

Safety and Handling

  • This compound: This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Starting Materials and Reagents: All starting materials and reagents should be handled with care, following standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The synthesis of this compound is a well-defined process that provides access to a valuable building block for the development of novel therapeutics. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently produce this key intermediate in high purity. The protocols and insights provided in this guide are intended to support the efforts of scientists in the field of drug discovery and development.

References

An In-Depth Technical Guide to 7-Chloroimidazo[1,2-b]pyridazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Chloroimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging role as a key building block in the development of novel therapeutics.

Core Compound Identification

  • IUPAC Name: this compound[1]

  • CAS Number: 1383481-11-5[1]

  • Molecular Formula: C₆H₄ClN₃[2]

  • Molecular Weight: 153.57 g/mol [1]

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The proposed synthesis for this compound would logically start from 4-chloro-3-aminopyridazine. The key mechanistic step is the initial nucleophilic attack of the endocyclic pyridazine nitrogen (N1) onto the carbonyl-activated carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbon bearing the chlorine, leading to the formation of the fused imidazole ring.

Proposed Experimental Protocol

This protocol is adapted from the established synthesis of 6-chloroimidazo[1,2-b]pyridazine.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-aminopyridazine (1 equivalent).

  • Add a suitable solvent such as ethanol or n-butanol.

  • To this suspension, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 equivalents).

Step 2: Cyclization Reaction

  • Heat the reaction mixture to reflux (the exact temperature will depend on the solvent, typically 80-120°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.

  • The causality for heating is to provide the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

G cluster_workflow Synthesis Workflow A 1. Reactant Mixing (4-chloro-3-aminopyridazine + Chloroacetaldehyde) B 2. Reflux (Cyclization Reaction) A->B Heat C 3. Solvent Removal (Rotary Evaporation) B->C Cool D 4. Purification (Recrystallization or Column Chromatography) C->D E Final Product: This compound D->E G cluster_applications Applications in Drug Discovery A This compound (Key Intermediate) B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diverse Library of Imidazo[1,2-b]pyridazine Derivatives B->C D Kinase Inhibitors (Oncology) C->D E Anti-inflammatory Agents C->E F CNS-Active Compounds C->F

References

An In-Depth Technical Guide to the Mechanism of Action of the Imidazo[1,2-b]pyridazine Scaffold: A Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal scaffold for the development of potent and selective modulators of a wide array of biological targets. While direct, comprehensive mechanistic data for the specific derivative, 7-Chloroimidazo[1,2-b]pyridazine, is not extensively available in public literature[1][2], the broader class of imidazo[1,2-b]pyridazine derivatives has been the subject of intensive investigation. These studies have revealed a remarkable pharmacological versatility, with different analogs demonstrating potent activity as kinase inhibitors, central nervous system (CNS) modulators, and anti-infective agents[3][4][5][6].

This guide provides a comprehensive overview of the established mechanisms of action for various imidazo[1,2-b]pyridazine-based compounds. By examining the structure-activity relationships (SAR) and molecular interactions of well-characterized derivatives, we can infer the probable mechanistic pathways for novel analogs such as this compound. The insights presented herein are intended to equip researchers with the foundational knowledge necessary to design and interpret experiments aimed at elucidating the precise biological function of this promising class of molecules.

Part 1: Kinase Inhibition - A Dominant Mechanism of Action

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective core for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases[3]. The nitrogen atoms within the bicyclic system act as key hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of various kinases.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). Tyk2 is a member of the Janus kinase (JAK) family and is crucial for signaling downstream of receptors for IL-12, IL-23, and Type I interferons. These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases[7].

Mechanism of Action: Imidazo[1,2-b]pyridazine-based compounds can be designed to bind to the inactive (DFG-out) conformation of the Tyk2 JH2 domain. This allosteric inhibition prevents the conformational changes necessary for the activation of the adjacent catalytic (JH1) domain, thereby blocking the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins[7]. This selective targeting of the JH2 domain offers a potential for greater specificity over other JAK family members, which is a significant advantage in minimizing off-target effects.

Experimental Workflow: Tyk2 JH2 Binding Assay

Below is a representative workflow for assessing the binding affinity of a test compound to the Tyk2 JH2 domain.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis p1 Recombinant Tyk2 JH2 protein purification p2 Fluorescent tracer preparation p3 Test compound serial dilution in DMSO a1 Combine Tyk2 JH2, tracer, and test compound in assay buffer p3->a1 a2 Incubate at room temperature to reach equilibrium a1->a2 d1 Measure fluorescence polarization (FP) a2->d1 d2 Plot FP signal vs. compound concentration d1->d2 d3 Calculate IC50/Ki from dose-response curve d2->d3 caption Workflow for a Tyk2 JH2 Fluorescence Polarization Assay. G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor (e.g., IL-12R) Tyk2 Tyk2 Receptor->Tyk2 recruitment & activation JAK JAK Receptor->JAK STAT STAT Tyk2->STAT phosphorylation JAK->STAT phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerization DNA DNA STAT_dimer->DNA translocation Transcription Gene Transcription (Inflammatory Response) DNA->Transcription Inhibitor Imidazo[1,2-b]pyridazine Tyk2 JH2 Inhibitor Inhibitor->Tyk2 allosteric inhibition of JH2 domain Cytokine Cytokine (e.g., IL-12) Cytokine->Receptor caption Tyk2-STAT signaling pathway and inhibition.

References

The Biological Versatility of 7-Chloroimidazo[1,2-b]pyridazine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Among its many derivatives, those bearing a chlorine atom at the 7-position have emerged as a particularly promising subclass, demonstrating significant potential in oncology, inflammation, and infectious diseases. The presence of the chloro group at this specific position critically influences the molecule's electronic properties and its ability to interact with biological targets, often leading to enhanced potency and selectivity.[2]

This in-depth technical guide provides a comprehensive overview of the biological activities of 7-chloroimidazo[1,2-b]pyridazine derivatives. We will delve into their synthesis, explore their mechanisms of action as potent kinase inhibitors, and detail their anticancer, anti-inflammatory, and antimicrobial properties. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and advance this exciting class of compounds.

Synthetic Strategies: Building the this compound Core

The synthesis of the this compound scaffold is a critical first step in the exploration of its derivatives. The most common and effective method involves the condensation of a 3-amino-6-chloropyridazine with an α-haloketone.[3] This reaction proceeds through a well-established mechanism, offering a versatile entry point for a wide range of substitutions.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core this compound scaffold.

Materials:

  • 3-Amino-6-chloropyridazine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1 equivalent) in ethanol.

  • Addition of Reagents: Add chloroacetaldehyde (1.1 equivalents) and sodium bicarbonate (2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Sodium bicarbonate: Acts as a mild base to neutralize the hydrobromic acid formed during the reaction, driving the cyclization to completion.

  • Ethanol: Serves as a suitable solvent that can dissolve the reactants and facilitate the reaction at reflux temperature.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for subsequent biological evaluation.

Anticancer Activity: Targeting Key Kinases in Oncology

A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents.[4] Their primary mechanism of action in this context is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5]

Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of many cancers. This compound derivatives have been shown to be effective inhibitors of several key oncogenic kinases, including Tropomyosin Receptor Kinases (TRKs), PIM kinases, and FMS-like Tyrosine Kinase 3 (FLT3).

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are key drivers in the development and progression of a variety of cancers when their corresponding genes are fused with other genes.[6] Several imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against TRK kinases.[7]

A representative derivative, 15m , demonstrated impressive potency against wild-type TRK (TRKWT) with an IC50 of 0.08 nM, and also inhibited clinically relevant mutant forms like TRKG595R and TRKG667C with IC50 values of 2.14 nM and 0.68 nM, respectively.[6]

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in many hematological malignancies and solid tumors. They play a crucial role in cell cycle progression, apoptosis, and drug resistance.[7] Imidazo[1,2-b]pyridazines have been identified as a class of PIM kinase inhibitors.[8]

For instance, a series of imidazopyridazine thiazolidinedione conjugates, 24a and 24b , exhibited excellent IC50 values in the range of 0.016–0.11 μM against PIM1, PIM2, and PIM3 kinases.[7]

Quantitative Data: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
CompoundTarget KinaseIC50 (nM)Cell LineReference
15m TRKWT0.08-[6]
TRKG595R2.14-[6]
TRKG667C0.68-[6]
GNF-8625 (12) TRKA4-[7]
24a PIM116-110-[7]
24b PIM116-110-[7]
Compound 34f FLT3-ITD4MV4-11, MOLM-13[9]
FLT3-D835Y1MV4-11, MOLM-13[9]
Compound II-5 MNK12.3TMD-8, DOHH-2[10]
MNK23.4TMD-8, DOHH-2[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[8][11]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of both negative (vehicle) and positive controls in each assay plate is crucial for validating the results. The positive control ensures that the assay is sensitive to cytotoxic effects, while the negative control provides a baseline for 100% cell viability.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated promising anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.[11][12]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

Imidazo[1,2-b]pyridazine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[11]

Signaling Pathway Diagram: Inhibition of NF-κB by this compound Derivatives

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Derivative 7-Chloroimidazo [1,2-b]pyridazine Derivative Derivative->IKK Inhibits iNOS_mRNA iNOS mRNA NO Nitric Oxide (NO) iNOS_mRNA->NO Translation & Synthesis COX2_mRNA COX-2 mRNA Prostaglandins Prostaglandins COX2_mRNA->Prostaglandins Translation & Synthesis DNA DNA NFkB_nuc->DNA iNOS_gene iNOS Gene DNA->iNOS_gene Transcription COX2_gene COX-2 Gene DNA->COX2_gene Transcription iNOS_gene->iNOS_mRNA COX2_gene->COX2_mRNA

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: Nitric Oxide Production Assay

This protocol details a method to quantify the anti-inflammatory effect of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells.[4][15]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well plates

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivative stock solution (in DMSO)

  • Griess Reagent System (Sulfanilamide solution and N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only treated cells.

Trustworthiness of the Protocol: The Griess reaction is a well-established and reliable colorimetric method for the indirect measurement of NO production. The use of a nitrite standard curve ensures accurate quantification.

Antimicrobial Activity: A New Frontier

In addition to their anticancer and anti-inflammatory properties, pyridazine and its fused heterocyclic derivatives have been reported to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[16][17] While research specifically on this compound derivatives is still emerging in this area, the general activity of the parent scaffold suggests significant potential.

Structure-Activity Relationship (SAR) Insights

Studies on various pyridazine derivatives have indicated that the nature and position of substituents on the heterocyclic ring play a crucial role in determining their antimicrobial potency and spectrum of activity.[16] For instance, in some series, cis-isomers have been found to be more active than their trans- counterparts.[16] The introduction of a chloro group can significantly impact the lipophilicity and electronic nature of the molecule, which are key factors in antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Standard antibiotic/antifungal agent (positive control)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Diagram: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Test Compound in Broth prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate Wells serial_dilution->inoculate controls Include Positive, Negative, and Sterility Controls inoculate->controls incubate Incubate at Appropriate Temperature for 18-24h controls->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The derivatives of this core have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. Their ability to potently and selectively inhibit key protein kinases underscores their therapeutic promise, particularly in the field of oncology.

Future research in this area should focus on several key aspects:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of derivatives with diverse substitutions at other positions of the imidazo[1,2-b]pyridazine ring to further explore the structure-activity relationships.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

  • Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in other disease areas where the identified biological targets play a significant role.

This technical guide provides a solid foundation for researchers to build upon in their quest to develop novel and effective therapeutics based on the this compound scaffold. The continued exploration of this remarkable class of compounds holds great promise for addressing unmet medical needs.

References

7-Chloroimidazo[1,2-b]pyridazine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" status due to its ability to bind to a wide array of biological targets. This guide focuses on a key derivative, 7-chloroimidazo[1,2-b]pyridazine, a versatile building block that offers a strategic entry point for the synthesis of diverse compound libraries. We will delve into the synthetic routes to this core, explore the chemical reactivity endowed by the 7-chloro substituent, and showcase its application in the discovery of potent kinase inhibitors and other therapeutic agents. This document serves as a technical resource, providing both conceptual understanding and practical, actionable protocols for researchers engaged in drug discovery.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation of Therapeutic Potential

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-rich fused heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide multiple points for hydrogen bonding and other key interactions with biological macromolecules. This has led to the development of a wide range of bioactive molecules with applications as anticancer, anti-inflammatory, antiparasitic, and antiviral agents.[1][2]

A notable success story for this scaffold is the kinase inhibitor ponatinib, which features the imidazo[1,2-b]pyridazine core and is a potent therapeutic agent.[2] The success of such compounds has spurred further exploration of this scaffold, with a focus on creating derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The Strategic Importance of the 7-Chloro Substituent

The introduction of a chlorine atom at the 7-position of the imidazo[1,2-b]pyridazine ring system is a key strategic move in medicinal chemistry. The this compound core serves as a highly valuable intermediate for several reasons:

  • A Versatile Chemical Handle: The chloro group at the 7-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and a reactive handle for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The electronegativity of the chlorine atom can influence the electronic properties of the entire ring system, potentially impacting pKa, lipophilicity, and metabolic stability of the final compounds.

  • Vector for Targeted Interactions: The 7-position points into a specific region of space around the scaffold, and substituents introduced at this position can be designed to interact with specific pockets or residues in a target protein, thereby enhancing potency and selectivity.

Synthesis of the this compound Core

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of an aminopyridazine with an α-haloketone. For the specific synthesis of the 7-chloro isomer, a plausible and efficient route starts with a suitably substituted pyridazine.

General Synthetic Approach

A common and effective method for constructing the imidazo[1,2-b]pyridazine ring system is the Tschitschibabin reaction. While a specific protocol for the 7-chloro isomer is not extensively detailed in publicly available literature, a general and adaptable synthetic pathway can be proposed based on established methodologies for related isomers. The key starting material would be a 4-chloro-6-aminopyridazine derivative.

The following diagram illustrates a probable synthetic workflow:

Synthesis_of_7_Chloroimidazo_pyridazine cluster_0 Core Synthesis start 4-Chloro-6-aminopyridazine intermediate Pyridazinium salt intermediate start->intermediate Reaction with reagent1 α-haloketone (e.g., bromoacetaldehyde) reagent1->intermediate product This compound intermediate->product Intramolecular cyclization caption General synthetic workflow for the this compound core.

Caption: General synthetic workflow for the this compound core.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating procedure adapted from the synthesis of related imidazo[1,2-b]pyridazine derivatives.[1]

Step 1: Synthesis of the Pyridazinium Salt Intermediate

  • To a solution of 4-chloro-6-aminopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-haloketone (e.g., bromoacetaldehyde dimethyl acetal, 1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The pyridazinium salt intermediate may precipitate and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

Step 2: Intramolecular Cyclization

  • The crude pyridazinium salt is then heated in a high-boiling point solvent, or in the presence of a base (e.g., sodium bicarbonate) to facilitate the intramolecular cyclization.

  • The reaction is typically heated for 12-24 hours.

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Functionalization of the 7-Chloro Handle: Gateway to Chemical Diversity

The true utility of the this compound scaffold lies in its potential for diversification through the functionalization of the C-Cl bond. This allows for the systematic exploration of the chemical space around the core, a critical step in any drug discovery campaign.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. The 7-chloro position is amenable to several of these transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with a halide.[3] This allows for the introduction of various aryl and heteroaryl moieties at the 7-position.

Suzuki_Coupling_Workflow cluster_1 Suzuki-Miyaura Coupling start_suzuki This compound product_suzuki 7-Aryl/Heteroaryl-imidazo[1,2-b]pyridazine start_suzuki->product_suzuki reagent_suzuki Aryl/Heteroaryl boronic acid or ester reagent_suzuki->product_suzuki catalyst_suzuki Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst_suzuki->product_suzuki Reaction Conditions caption_suzuki Workflow for Suzuki-Miyaura coupling at the 7-position. Buchwald_Hartwig_Workflow cluster_2 Buchwald-Hartwig Amination start_bh This compound product_bh 7-Amino-imidazo[1,2-b]pyridazine start_bh->product_bh reagent_bh Primary or Secondary Amine reagent_bh->product_bh catalyst_bh Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) catalyst_bh->product_bh Reaction Conditions caption_bh Workflow for Buchwald-Hartwig amination at the 7-position.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of 7-Chloroimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in modern medicinal chemistry. As a fused heterocycle analogous to purines, it serves as a versatile framework for designing inhibitors of various biological targets, particularly kinases.[1] Its rigid structure provides a well-defined vectoral presentation of substituents, allowing for precise interactions within protein binding pockets. The 7-chloro substitution, in particular, offers a key synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of a vast chemical space.[1]

However, the journey from a promising scaffold to a viable drug candidate is paved with physicochemical challenges. Properties such as solubility, lipophilicity, and ionization state dictate a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy.[2][3][4] An in-depth understanding and early optimization of these properties are paramount to reducing attrition rates in drug discovery.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Chloroimidazo[1,2-b]pyridazine analogs. It is designed for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also practical, field-proven experimental protocols. We will dissect the causality behind experimental choices and provide a framework for interpreting data to guide successful drug discovery programs.

Chapter 1: Core Physicochemical Properties and Their Impact

The success of any small molecule drug candidate is fundamentally linked to its physicochemical properties. These characteristics govern how a compound behaves in a biological system, from initial dissolution to target engagement and eventual clearance.[5]

Lipophilicity (LogP/LogD): The Key to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters. It is a primary driver of a compound's ability to permeate biological membranes, such as the intestinal wall and the blood-brain barrier.[4][6]

  • Partition Coefficient (LogP): This value represents the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water.[7]

  • Distribution Coefficient (LogD): For ionizable compounds like the basic imidazo[1,2-b]pyridazine core, LogD is more biologically relevant. It is the partition coefficient at a specific pH (typically physiological pH 7.4), accounting for both the neutral and ionized species.

Scientist's Insight: While a high LogP can enhance membrane permeability, excessive lipophilicity (LogP > 5) often leads to undesirable outcomes, including poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8] The goal is to achieve a delicate balance, optimizing for target potency while maintaining drug-like properties.

Aqueous Solubility: The Prerequisite for Absorption

For an orally administered drug, dissolution in the gastrointestinal fluid is the first step toward absorption. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and erratic in vivo performance.[4][9]

Two types of solubility are routinely measured:

  • Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. This high-throughput method is ideal for early discovery screening but can sometimes overestimate solubility due to the formation of supersaturated solutions.[9][10][11]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound when the solid form is in equilibrium with the solution.[9][12][13] This "gold standard" measurement is more time-consuming but crucial for lead optimization and pre-formulation studies.[12][13]

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The imidazo[1,2-b]pyridazine scaffold contains basic nitrogen atoms, making its analogs weak bases. The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral form. This parameter profoundly influences solubility, permeability, and target binding.[6]

The ionization state affects a molecule's properties as follows:

  • Ionized Form: Generally exhibits higher aqueous solubility but lower membrane permeability.

  • Neutral Form: Generally exhibits lower aqueous solubility but higher membrane permeability.[6]

Understanding the pKa is critical for predicting how a compound will behave in different physiological compartments with varying pH, such as the stomach (pH ~1-3) and the small intestine (pH ~6-7.5).

Chapter 2: Structure-Property Relationships (SPR) in Imidazo[1,2-b]pyridazine Analogs

The beauty of the this compound scaffold lies in its tunability. By strategically modifying substituents at other positions (e.g., C2, C3, C6), medicinal chemists can modulate the physicochemical properties to achieve a desired profile. Structure-activity relationship (SAR) studies are crucial for this optimization process.[14]

Substitution Position Typical Substituent Effect on Lipophilicity (LogP) Effect on Basicity (pKa) Effect on Solubility Rationale/Comments
C2 Aryl, HeteroarylIncreasesGenerally decreasesDecreasesLarge, non-polar groups increase lipophilicity. Electron-withdrawing groups on the aryl ring can lower the pKa of the imidazo nitrogen.
C3 Small alkyl, AmineVariesIncreasesVariesIntroduction of basic amines can significantly increase pKa and improve solubility at low pH.
C6 Amine, EtherDecreasesIncreasesIncreasesPolar groups like amines and ethers introduce hydrogen bond donors/acceptors, increasing polarity and often basicity, which enhances solubility.

This table represents generalized trends. The final properties of an analog are a complex interplay of all its constituent parts.

For instance, studies on imidazo[1,2-b]pyridazine derivatives have shown that optimizing substituents at the 3- and 6-positions can significantly enhance cellular activity, which is a direct consequence of improved physicochemical properties leading to better cell penetration and target engagement.[15] Similarly, in the development of ligands for β-amyloid plaques, modifications at the 6-position were found to be critical for modulating binding affinity, a parameter influenced by both electronics and solvation properties.[14]

Chapter 3: Standardized Experimental Protocols

To ensure data quality and comparability across projects, standardized protocols are essential. The following sections detail robust, step-by-step methodologies for determining the key physicochemical properties discussed.

Protocol: LogD₇.₄ Determination by Shake-Flask Method

Principle: This is the benchmark method for LogP/LogD determination. The compound is partitioned between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4. The concentration in each phase is then measured, typically by UV-Vis spectroscopy or LC-MS, to calculate the distribution coefficient.[7][16]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Pre-saturate n-octanol with PBS and vice-versa P3 3. Prepare PBS (pH 7.4) P2 2. Prepare compound stock in primary solvent (e.g., DMSO, Methanol) E1 4. Add stock to octanol/PBS mixture P2->E1 E2 5. Shake/Vortex (e.g., 2 hours @ 25°C) to reach equilibrium E1->E2 E3 6. Centrifuge to separate phases E2->E3 A1 7. Sample aqueous and octanol phases E3->A1 A2 8. Quantify concentration (HPLC-UV/LC-MS) A1->A2 A3 9. Calculate LogD A2->A3

Caption: Workflow for LogD Determination via Shake-Flask Method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4. In a separatory funnel, mix equal volumes of n-octanol and PBS. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS. Add a small aliquot (e.g., 10 µL) of the compound stock solution.

  • Equilibration: Cap the vial tightly and shake on an orbital shaker for at least 2 hours at a constant temperature (e.g., 25°C) to allow equilibrium to be reached.[10]

  • Phase Separation: Centrifuge the vial at >2000g for 15 minutes to ensure complete separation of the two phases.

  • Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Self-Validation: Run a control compound with a known LogD value (e.g., Pindolol[17]) in parallel to validate the experimental setup. Ensure the sum of the compound mass in both phases accounts for >95% of the initial mass added.

Protocol: Thermodynamic Solubility Determination

Principle: An excess of the solid compound is shaken in a buffer of interest until equilibrium is achieved. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined.[11][13]

Step-by-Step Methodology:

  • Compound Dispensing: Add an excess amount of the solid test compound (e.g., 1 mg) to a vial. Scientist's Note: Ensuring an excess of solid is present at the end of the experiment is critical for confirming that equilibrium was reached.[11]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and shake at a constant temperature for 24 hours. A 24-hour incubation is typically sufficient to reach equilibrium for most compounds.[10]

  • Phase Separation: Filter the suspension through a low-binding 0.45 µm filter plate or centrifuge at high speed to pellet the undissolved solid.

  • Quantification: Dilute the clear filtrate and quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method.

  • Result Reporting: The solubility is reported in µg/mL or µM.

Protocol: pKa Determination by Potentiometric Titration

Principle: The compound is dissolved in a solution (often with a co-solvent for solubility) and is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[18]

Workflow Diagram:

G Start Start: Calibrate pH electrode Prep Dissolve compound in water/co-solvent Start->Prep Titrate Titrate with standardized acid (e.g., 0.1M HCl) Prep->Titrate Measure Record pH vs. Volume of titrant added Titrate->Measure Plot Plot pH vs. Volume Measure->Plot Analyze Identify inflection point (dpH/dV) Plot->Analyze Calculate Calculate pKa (pH at 1/2 equivalence point) Analyze->Calculate End End Calculate->End

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

  • Instrument Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system and may require extrapolation to a fully aqueous environment.[18]

  • Titration: Place the sample on a stir plate and immerse the pH electrode. Add standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an auto-burette.

  • Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope, found by calculating the first derivative (dpH/dV). The pKa is equal to the pH at the half-equivalence point.

Chapter 4: Implications for Drug Discovery and Development

A thorough characterization of the physicochemical properties of this compound analogs is not an academic exercise; it is a critical component of a successful drug discovery strategy.[3][6]

  • Guiding Lead Optimization: Early ADME screening allows chemists to build robust structure-property relationships.[2] For example, if a highly potent analog exhibits poor solubility, the team can prioritize synthetic modifications known to improve this parameter, such as adding polar groups at the C6 position. This iterative process of design, synthesis, and testing is the engine of lead optimization.[6]

  • Predicting In Vivo Behavior: Physicochemical data are key inputs for in silico models that predict human ADME properties.[6] A well-balanced profile—moderate lipophilicity, adequate solubility, and an appropriate pKa—increases the probability of achieving sufficient oral bioavailability and the desired pharmacokinetic profile.[4]

  • Informing Formulation Development: For a compound to advance to clinical trials, it must be formulated into a suitable dosage form. Thermodynamic solubility data are essential for this process, guiding the selection of excipients and delivery technologies (e.g., salt forms, amorphous solid dispersions) needed to ensure consistent drug exposure in patients.[12]

Conclusion

The this compound scaffold is a powerful starting point for the design of novel therapeutics. However, its potential can only be realized through a disciplined, data-driven approach to optimizing physicochemical properties. By integrating the principles and protocols outlined in this guide, research teams can make more informed decisions, mitigate risks associated with poor ADME properties, and ultimately increase the likelihood of advancing safe and effective medicines to the clinic. The interplay between molecular structure and physical properties is the cornerstone of modern drug design, and a deep understanding of this relationship is essential for success.[3]

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine core is a noteworthy heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This fused bicyclic system is a key component in a variety of pharmacologically active agents with applications as anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic drugs.[1] Its "privileged" status stems from its ability to interact with a diverse range of biological targets, often serving as a rigid and planar core for the strategic placement of functional groups that can modulate potency, selectivity, and pharmacokinetic properties. The 7-chloro substituted variant, 7-chloroimidazo[1,2-b]pyridazine, is a crucial intermediate in the synthesis of many of these potent molecules, particularly in the development of kinase inhibitors for oncology.[2] This guide will delve into the structure-activity relationships of this specific scaffold, drawing insights from studies on the broader imidazo[1,2-b]pyridazine class to inform the rational design of novel therapeutics.

The this compound Core: A Building Block for Targeted Therapies

The this compound moiety serves as a foundational structure in the design of targeted therapies, especially those aimed at inhibiting protein kinases.[2] The chlorine atom at the 7-position can influence the electronic properties of the heterocyclic system and provide a handle for further synthetic modification, although it is often retained in the final active compounds. The core structure's favorable binding properties with biological targets make it an attractive starting point for developing potent and selective drug candidates.[2]

General Synthesis of the this compound Scaffold

The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved through a condensation reaction. A common and effective method involves the reaction of a substituted 3-aminopyridazine with an α-haloketone or a related two-carbon electrophile. The synthesis of the 6-chloroimidazo[1,2-b]pyridazine, a close analog, starts with 3-amino-6-chloropyridazine and bromoacetaldehyde diethyl acetal, which cyclizes upon heating in the presence of an acid.[3] A similar strategy can be applied to synthesize the 7-chloro isomer, starting from the corresponding 3-amino-x-chloropyridazine.

Below is a generalized workflow for the synthesis of a substituted this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-chloropyridazine C Condensation & Cyclization A->C B alpha-Haloketone (R1-C(O)CH2X) B->C D 2-Substituted-7-chloroimidazo[1,2-b]pyridazine C->D Formation of imidazo[1,2-b]pyridazine core SAR_Summary cluster_scaffold cluster_annotations SAR Hotspots Scaffold Pos2 Position 2: - Often substituted with (hetero)aryl groups. - Influences target engagement and potency. Pos3 Position 3: - Tolerates diverse substituents. - Key for modulating potency and selectivity. Pos6 Position 6: - Crucial for pharmacokinetic and  pharmacodynamic properties. - Often bears larger functional groups. Pos7 Position 7 (Cl): - Electron-withdrawing group. - Influences electronic properties of the core.

References

Deconvoluting the Mechanism: A Technical Guide to Target Identification for 7-Chloroimidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, consistently yielding potent modulators of critical cellular signaling pathways. The 7-chloro-substituted variant, in particular, serves as a versatile synthetic intermediate for developing highly selective therapeutic candidates. The ultimate success of these compounds, however, hinges on a precise understanding of their molecular mechanism of action, a process anchored by robust and accurate target identification. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the protein targets of novel 7-Chloroimidazo[1,2-b]pyridazine compounds. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated strategy that combines computational prediction with gold-standard biochemical and cellular validation methods.

Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is frequently associated with potent kinase inhibitory activity. Its rigid, bicyclic structure is adept at fitting into the ATP-binding pocket of numerous kinases, and substitutions at various positions allow for the fine-tuning of potency and selectivity. Derivatives of this scaffold have been successfully developed as inhibitors of key kinases implicated in oncology and immunology, including Bruton's Tyrosine Kinase (BTK), Tyrosine Kinase 2 (TYK2), and the PIM kinase family.[1][2][3] Given this precedent, any new compound based on the this compound backbone is a prime candidate for kinase-directed activity.

However, assuming a target class is not sufficient. The era of systems biology and the demand for safer, more effective drugs necessitate a comprehensive approach to target deconvolution.[4] Identifying the primary target, understanding its engagement in a cellular context, and characterizing the compound's broader selectivity profile are critical steps to progressing a hit from a phenotypic screen into a viable lead candidate.[5] This guide outlines a logical, multi-pronged workflow to achieve this.

Part 1: Hypothesis Generation — Identifying the Likely Suspects

Before committing to resource-intensive experimental workflows, a hypothesis-driven approach can narrow the field of potential targets. This initial phase combines computational analysis with broad, yet powerful, experimental screening.

In Silico Target Prediction: A First Glance

Computational, or in silico, methods use the two-dimensional structure of a small molecule to predict its potential protein targets based on ligand similarity, pharmacophore matching, or reverse docking against structural databases.[6][7]

  • Causality & Rationale: This approach is rapid, cost-effective, and provides an immediate, ranked list of potential targets. For a novel this compound derivative, this can instantly highlight potential kinase targets and other, unanticipated off-targets. A typical workflow involves submitting the compound's structure (e.g., in SMILES format) to a web server that screens it against a large database of protein binding sites.[8]

  • Workflow: Reverse Docking & Pharmacophore Modeling

    • Ligand Preparation: Generate a 3D conformer of the this compound derivative.

    • Database Selection: Choose a comprehensive protein structure database (e.g., PDB) for screening.

    • Reverse Docking: Use a program like AutoDock Vina or a web server like ReverseDock to systematically "dock" the ligand into the binding sites of thousands of proteins.[3] The program calculates a binding affinity score for each protein-ligand pair.

    • Pharmacophore Modeling: Alternatively, use the structures of known ligands for a suspected target class (e.g., known TYK2 inhibitors) to build a 3D pharmacophore model—an ensemble of essential steric and electronic features. Screen the novel compound to see if it matches this model.[9][10]

    • Hit Prioritization: Rank the potential targets based on docking scores or pharmacophore fit. Analyze the top hits for biological plausibility.

cluster_0 In Silico Hypothesis Generation ligand 1. Prepare 3D Ligand Structure (this compound derivative) dock 3. Perform Reverse Docking or Pharmacophore Screen ligand->dock db 2. Select Protein Structure Database (e.g., PDB) db->dock rank 4. Rank & Analyze Hits (Based on Score/Fit) dock->rank hypothesis 5. Generate Target Hypothesis List (e.g., Kinase A, Kinase B, Other) rank->hypothesis cluster_1 Affinity Purification-Mass Spectrometry (AP-MS) Workflow probe 1. Synthesize & Immobilize Affinity Probe on Beads incubate 3. Incubate Lysate with Probe-Beads probe->incubate lysate 2. Prepare Native Cell Lysate lysate->incubate wash 4. Wash to Remove Non-Specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute ms 6. Identify Proteins by LC-MS/MS elute->ms analysis 7. Identify Enriched Proteins (Potential Targets) ms->analysis cluster_2 Cellular Thermal Shift Assay (CETSA) Workflow treat 1. Treat Intact Cells with Compound vs. Vehicle heat 2. Heat Cell Aliquots across a Temperature Gradient treat->heat lyse 3. Lyse Cells (e.g., Freeze-Thaw) heat->lyse spin 4. Centrifuge to Pellet Aggregated Proteins lyse->spin detect 5. Detect Soluble Target Protein in Supernatant (e.g., Western Blot) spin->detect plot 6. Plot Melting Curves & Observe Shift detect->plot engage Shift Confirms Target Engagement plot->engage cluster_tyk2 TYK2 Signaling Pathway cytokine Cytokine (IL-12, IL-23, IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates jak JAK receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates pstat p-STAT (Dimerization) stat->pstat nucleus Nucleus pstat->nucleus translocates transcription Gene Transcription (Inflammation) nucleus->transcription cluster_btk BTK Signaling Pathway bcr B-Cell Receptor (BCR) lyn LYN/SYK bcr->lyn activates btk BTK lyn->btk activates plcg2 PLCγ2 btk->plcg2 phosphorylates dag DAG plcg2->dag ip3 IP3 plcg2->ip3 pkc PKC -> NF-κB dag->pkc ca Ca²⁺ -> NFAT ip3->ca response B-Cell Proliferation & Survival pkc->response ca->response

References

A Guide to the Discovery of Novel Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pursuit of selective and potent protein kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of human diseases from cancer to neurodegenerative disorders. Within the medicinal chemist's toolkit, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to bind to conserved features of the kinase ATP pocket. The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold. Its rigid, planar structure and strategically placed nitrogen atoms provide an ideal foundation for developing highly effective kinase inhibitors. This guide provides an in-depth technical overview of the discovery and development of novel imidazo[1,2-b]pyridazine-based kinase inhibitors, synthesizing insights from foundational chemistry, rational drug design, and preclinical validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold – A Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical regulators of nearly all cellular processes. Their dysregulation is a common feature in numerous pathologies, making them one of the most important classes of drug targets. The imidazo[1,2-b]pyridazine heterocycle, a fused system containing an imidazole and a pyridazine ring, has risen to prominence as a versatile and effective scaffold for kinase inhibition.[1] Its success is exemplified by the FDA-approved multi-targeted tyrosine kinase inhibitor, Ponatinib, used for treating chronic myeloid leukemia (CML).[1]

The utility of this scaffold spans a remarkable diversity of kinase targets, including:

  • Tyrosine Kinases: Tropomyosin receptor kinases (TRKs)[2], Anaplastic lymphoma kinase (ALK)[3], and Bruton's tyrosine kinase (BTK).[4]

  • Serine/Threonine Kinases: PI3K/mTOR[5][6], Cyclin-dependent kinases (CDK12/13)[7], Glycogen synthase kinase-3β (GSK-3β)[8][9], PIM kinases[10], p38 MAP kinase[11], and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[12][13]

This guide will deconstruct the journey from initial chemical synthesis to preclinical proof-of-concept, illustrating why the imidazo[1,2-b]pyridazine core is a powerful starting point for inhibitor design.

Part I: Foundational Chemistry & Lead Discovery Strategies

The successful application of a scaffold begins with robust and flexible chemistry. The synthetic accessibility of the imidazo[1,2-b]pyridazine core allows for systematic exploration of chemical space, a prerequisite for effective lead optimization.

Core Synthesis Methodologies

The most common and versatile approach to the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-chloropyridazine intermediate with an α-haloketone. This strategy allows for the introduction of diversity at both the 2- and 6-positions of the final scaffold, which are critical for modulating potency and selectivity.

G cluster_0 General Synthetic Scheme start 6-Chloropyridazin-3-amine step1 Suzuki Coupling (e.g., with 4-pyridyl boronic acid) start->step1 intermediate Key Intermediate (e.g., 6-(pyridin-4-yl)pyridazin-3-amine) step1->intermediate step2 Cyclization (with α-haloketone R-C(O)CH2Br) intermediate->step2 product Final Product (2,6-disubstituted imidazo[1,2-b]pyridazine) step2->product

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.

Protocol: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine Intermediate

This protocol is a representative example based on methodologies described in the literature.[13]

  • Step A: Suzuki Coupling to Form the Intermediate.

    • To a solution of 6-chloropyridazin-3-amine (1.0 eq) and the desired boronic acid (e.g., 4-pyridyl boronic acid, 1.1 eq) in a 2:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (3.0 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 90°C for 12 hours under an argon atmosphere.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the 6-substituted pyridazin-3-amine intermediate.

  • Step B: Cyclization to Form the Imidazo[1,2-b]pyridazine Core.

    • Dissolve the intermediate from Step A (1.0 eq) in anhydrous ethanol.

    • Add the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one, 1.2 eq).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent and purify the crude product by column chromatography to obtain the final 2,6-disubstituted imidazo[1,2-b]pyridazine.

Hit Identification & Lead Generation

Initial hits are often discovered through high-throughput screening (HTS) of large compound libraries.[14] Alternatively, fragment-based approaches have identified smaller, less complex imidazo[1,2-b]pyridazine fragments that demonstrate efficient binding to a target kinase, serving as excellent starting points for elaboration.[13] The rationale for selecting this scaffold can also be hypothesis-driven; for instance, its dipole moment was considered favorable for designing brain-penetrant GSK-3β inhibitors.[9]

Part II: Molecular Design & Structure-Activity Relationship (SAR) Studies

Once a hit is identified, the process of lead optimization begins. This involves a multi-parameter optimization of potency, selectivity, and pharmacokinetic properties, guided heavily by SAR and structural biology.

Rational Design Guided by Structural Biology

X-ray crystallography is an indispensable tool, providing high-resolution snapshots of how inhibitors bind within the kinase ATP pocket. A common binding mode involves the imidazo[1,2-b]pyridazine core forming hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes.[15] This interaction mimics the binding of the adenine moiety of ATP. Structural insights allow for the rational design of substituents that can exploit nearby hydrophobic pockets or form additional interactions to enhance affinity and selectivity.[11]

G kinase {Kinase ATP Pocket | {  N-Lobe |  C-Lobe } |  Gatekeeper Residue} inhibitor Imidazo[1,2-b]pyridazine Core hinge Hinge Region inhibitor->hinge H-Bonds r1 R1 Group (Solvent Front) r1->inhibitor r2 R2 Group (Hydrophobic Pocket) r2->inhibitor

Caption: Simplified inhibitor binding mode in a kinase active site.

Systematic SAR Exploration: Case Studies

The substituents at the 2-, 3-, and 6-positions of the scaffold are primary points for modification.

  • Case Study 1: Targeting PI3K/mTOR: For PI3K/mTOR dual inhibitors, introducing phenolic hydroxyl and carboxylic acid groups through structural optimization was guided by molecular docking.[5] These modifications enhanced binding and led to potent antifibrotic activity. In another study, replacing hydrophilic groups with pyrrole or morpholine rings at the 6-position improved inhibitory activity compared to the lead compound.[6]

  • Case Study 2: Developing Covalent Inhibitors (BTK): To achieve irreversible inhibition, a reactive "warhead" like an acrylamide group is incorporated into the inhibitor structure. This group is designed to be positioned near a non-catalytic cysteine residue (e.g., Cys481 in BTK) in the ATP binding site. The imidazo[1,2-b]pyridazine scaffold serves to correctly orient the warhead, leading to the formation of a permanent covalent bond and highly potent, durable inhibition.[4]

  • Case Study 3: Achieving Brain Penetrance (GSK-3β): For CNS targets like GSK-3β in Alzheimer's disease, brain penetrance is essential. SAR studies focused on modifying the scaffold to reduce polar surface area and remove hydrogen bond donor groups, which are known to hinder passage across the blood-brain barrier.[9] This led to the identification of orally bioavailable, brain-penetrant compounds that successfully lowered levels of phosphorylated tau in animal models.[8]

SAR Data Summary Table
Compound IDTarget Kinase(s)IC₅₀ (nM)Key Structural Features / StrategyReference
15m TRK (WT, G595R)0.08, 2.14Second-generation inhibitor designed to overcome resistance[2]
11 PI3Kα / mTOR<1 (94.9% inh.)Introduction of phenolic hydroxyl and carboxylic acid groups[5]
24 CDK12 / CDK1315.5 / 12.2Covalent inhibitor targeting Cys1039[7]
47 GSK-3βPotent (not specified)Optimized for brain penetrance for Alzheimer's model[8][9]
O-10 ALK (WT, G1202R)2.6 / 6.4Macrocyclic derivative to combat resistance mutations[3]
A17 mTOR67Diaryl urea derivative with in vivo anticancer effect[16]
22 (TM471-1) BTK1.3Irreversible inhibitor with excellent kinase selectivity[4]

Part III: Biological Evaluation & Preclinical Validation

A rigorous and logical cascade of biological assays is required to validate a lead compound. The goal is to build a comprehensive profile of its potency, selectivity, mechanism of action, and in vivo efficacy.

In Vitro Characterization Workflow

The evaluation process is a tiered system, starting with simple biochemical assays and progressing to more complex cellular and organismal models. This workflow ensures that resources are focused on the most promising candidates.

G cluster_workflow In Vitro Evaluation Cascade enzymatic Biochemical Assay (e.g., KinaseGlo®, IC₅₀ determination) cellular_potency Cellular Potency Assay (e.g., Anti-proliferation, p-Substrate ELISA) enzymatic->cellular_potency Confirm cell permeability & on-target effect target_engagement Target Engagement (e.g., Cellular Western Blot, CETSA) cellular_potency->target_engagement Validate mechanism selectivity Selectivity Profiling (e.g., Kinome Scan Panel) target_engagement->selectivity Assess safety window off_target Off-Target/Toxicity (e.g., hERG, CYP450 inhibition) selectivity->off_target De-risk for clinical development

Caption: A standard workflow for the in vitro characterization of kinase inhibitors.

Protocol: Cellular Western Blot for Target Engagement

This protocol validates that the inhibitor blocks the intended signaling pathway within a cellular context, a critical step in confirming its mechanism of action.[16]

  • Cell Culture and Treatment:

    • Plate relevant human cancer cells (e.g., A549 lung cancer cells for an mTOR inhibitor) in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal kinase activity.

    • Pre-treat cells with various concentrations of the imidazo[1,2-b]pyridazine inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the signaling pathway by adding a relevant growth factor (e.g., IGF-1 or EGF) for 15-30 minutes.

  • Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of a key downstream substrate (e.g., anti-phospho-S6 for mTOR).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-S6) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

    • A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control, confirms on-target cellular activity of the inhibitor.

In Vivo Efficacy Models

The ultimate preclinical test is efficacy in a disease-relevant animal model. Imidazo[1,2-b]pyridazine inhibitors have demonstrated significant in vivo activity in various models:

  • Oncology: Compound A17 showed a clear anticancer effect in an A549 xenograft nude mouse model.[16] The BTK inhibitor TM471-1 achieved complete tumor regression in 7 out of 10 mice in a xenograft model at a 15 mg/kg dose.[4]

  • Inflammation: A p38 MAP kinase inhibitor demonstrated significant efficacy in a rat collagen-induced arthritis model.[11]

  • Fibrosis: In a bleomycin-induced pulmonary fibrosis mouse model, compound 11 reduced fibrosis markers and restored lung architecture.[5]

These studies are always coupled with pharmacokinetic (PK) analysis to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile, ensuring that therapeutic concentrations are achieved at the target site.

Part IV: Future Directions & Concluding Remarks

Overcoming Drug Resistance

A major challenge in kinase-targeted therapy is the emergence of drug resistance, often through mutations in the kinase domain. The imidazo[1,2-b]pyridazine scaffold is proving to be a valuable platform for developing next-generation inhibitors that can overcome this challenge. For example, macrocyclic derivatives have been designed to combat lorlatinib-resistant ALK mutations[3], and second-generation TRK inhibitors show potent activity against multiple resistant mutants.[2]

Conclusion

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in kinase inhibitor drug discovery. Its synthetic tractability, favorable physicochemical properties, and versatile binding capabilities have enabled the development of inhibitors against a wide spectrum of kinase targets for diverse therapeutic indications. From covalent inhibitors for cancer to brain-penetrant molecules for neurodegenerative disease, this scaffold provides a robust and adaptable foundation. The continued exploration of its chemical space, guided by structural biology and a deep understanding of kinase mechanisms, promises to deliver the next generation of targeted therapies.

References

Methodological & Application

7-Chloroimidazo[1,2-b]pyridazine in vitro kinase assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Luminescence-Based In Vitro Kinase Assay for Profiling 7-Chloroimidazo[1,2-b]pyridazine and its Analogs

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and infectious diseases.

Abstract: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] this compound serves as a key intermediate or a foundational molecule for the synthesis of compounds targeting a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Tyrosine Kinases like Src and VEGFR2.[2][3][4] This document provides a comprehensive, field-proven protocol for determining the inhibitory activity of this compound derivatives using a robust, high-throughput luminescence-based in vitro kinase assay. We detail the causality behind experimental choices and provide a self-validating system to ensure data integrity and reproducibility.

Scientific Foundation & Assay Principle

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation.[5] This signaling event is fundamental to most cellular processes, and its dysregulation is a hallmark of many diseases, including cancer, making kinases prime targets for therapeutic intervention.[5][6]

The imidazo[1,2-b]pyridazine core has been successfully exploited to generate potent kinase inhibitors, such as the FDA-approved drug Ponatinib.[7] Compounds based on this scaffold are typically ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of its substrate.

This protocol employs the ADP-Glo™ Kinase Assay , a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8][9] This assay is highly sensitive, suitable for a broad range of kinases (including those with low activity), and amenable to high-throughput screening (HTS).[9][10]

The assay principle involves two key steps:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and the test inhibitor (e.g., a this compound derivative) are incubated together. After the reaction reaches its endpoint, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[8][11]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This formulation converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[8][11][12]

A potent inhibitor will decrease the amount of ADP produced, resulting in a lower luminescent signal.

Logical Workflow of the ADP-Glo™ Kinase Assay

The following diagram illustrates the sequential steps and the core principle of the assay.

AssayWorkflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection & Signal Generation Kinase Kinase Enzyme ReactionWell Incubate at 30°C Kinase->ReactionWell Substrate Peptide Substrate Substrate->ReactionWell ATP ATP ATP->ReactionWell Inhibitor This compound Derivative Inhibitor->ReactionWell ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates Reaction, Depletes ATP) ReactionWell->ADP_Glo_Reagent ADP + remaining ATP Incubate_1 Incubate at RT (40 min) ADP_Glo_Reagent->Incubate_1 Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, provides Luciferase/Luciferin) Incubate_1->Kinase_Detection_Reagent ADP only Incubate_2 Incubate at RT (30-60 min) Kinase_Detection_Reagent->Incubate_2 Luminescence Measure Luminescence Incubate_2->Luminescence

Caption: Experimental workflow for the luminescence-based kinase assay.

Materials and Reagents

Core Assay Components
ReagentRecommended SupplierCatalog NumberStorage
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
Recombinant Human Kinase (e.g., Src)Carna Biosciences08-140-80°C
Kinase-Specific Substrate (e.g., PTK Substrate)BPS Bioscience40217-20°C
This compound(Specify Supplier)(Specify Catalog #)RT / -20°C
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
UltraPure™ DNase/RNase-Free Distilled WaterThermo Fisher Scientific10977015Room Temp
Equipment and Consumables
  • White, opaque 96-well or 384-well microplates (low-volume, solid bottom)

  • Multichannel pipettes and sterile tips

  • Microplate reader with luminescence detection capabilities

  • Reagent reservoirs

  • Acoustic dispenser (optional, for low-volume compound dispensing)

  • Plate shaker/orbital mixer

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 25 µL. Adjust volumes accordingly for other plate formats. All samples and controls should be tested in duplicate or triplicate.

Reagent Preparation
  • 1x Kinase Buffer: Prepare by diluting a 5x or 10x stock buffer (often supplied with the recombinant kinase) with UltraPure water. Immediately before use, supplement with DTT to a final concentration of 1-2 mM. Keep on ice.

  • Test Compound (Inhibitor) Dilutions:

    • Prepare a 10 mM stock solution of this compound or its derivative in 100% DMSO.

    • Create a serial dilution series of the inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

    • From the DMSO serial dilution, create an intermediate dilution (e.g., 5x final concentration) in 1x Kinase Buffer. This minimizes the final DMSO concentration in the assay well to ≤1%, as higher concentrations can inhibit kinase activity.

  • ATP Solution: Prepare a working stock of ATP in UltraPure water. The optimal concentration is typically at or near the Km (Michaelis constant) for the specific kinase being tested. For many kinases, a final concentration of 10-100 µM is appropriate.[13]

  • Enzyme & Substrate Master Mix:

    • Thaw the recombinant kinase enzyme on ice. Crucial: Avoid multiple freeze-thaw cycles.[14] Aliquot upon first use.

    • On the day of the experiment, prepare a 2x Kinase/Substrate master mix in 1x Kinase Buffer. The final concentration of the enzyme must be optimized to achieve approximately 10-30% ATP-to-ADP conversion in the reaction time.

Assay Procedure
  • Compound Plating: Add 5 µL of the diluted inhibitor solutions (prepared in 3.1) to the appropriate wells of a white 384-well plate.

    • Test Wells: Inhibitor dilutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Blank/Negative Control (0% Activity): Add 5 µL of 1x Kinase Buffer with DMSO. No enzyme will be added to these wells.

  • Kinase Reaction Initiation:

    • To the "Test Wells" and "Positive Control" wells, add 10 µL of the 2x Kinase/Substrate master mix.

    • To the "Blank" wells, add 10 µL of a mix containing only the substrate in 1x Kinase Buffer (no enzyme).

    • Add 10 µL of the ATP solution to all wells to start the reaction.

    • Final Reaction Volume: 25 µL

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover the plate and incubate at 30°C for 45-60 minutes. The optimal time should be determined during assay development to ensure the reaction is within the linear range.

  • ATP Depletion: After incubation, equilibrate the plate to room temperature. Add 12.5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.[8][15] This step stops the kinase reaction and eliminates the remaining ATP.

  • Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8][15]

  • Data Acquisition: Read the luminescence on a microplate reader. An integration time of 0.5-1 second is typically sufficient.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the ADP produced and thus, the kinase activity.

  • Calculate Percent Inhibition:

    • First, subtract the average luminescence of the "Blank" control from all other data points.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation: Example IC₅₀ Determination
Inhibitor Conc. (nM)Log [Inhibitor]Avg. Luminescence (RLU)% Inhibition
100004.0015,5009.8
33333.5218,20021.5
11113.0535,60048.7
3702.5788,90075.1
1232.09155,40090.2
411.61168,00094.5
0 (Positive Control)-172,5000.0
0 (Blank Control)-8,500-

Result: The IC₅₀ value is derived from the curve fit of this data.

Self-Validating System: Quality Control

To ensure the trustworthiness of your results, key quality control metrics must be calculated for each assay plate.

  • Signal-to-Background (S/B) Ratio: This metric indicates the dynamic range of the assay. S/B = (Avg. Luminescence_PositiveControl) / (Avg. Luminescence_Blank) A robust assay should have an S/B ratio > 5.

  • Z'-Factor: This statistical parameter reflects the overall quality and suitability of the assay for high-throughput screening.[9] Z' = 1 - (3 * (SD_PositiveControl + SD_Blank)) / |Avg_PositiveControl - Avg_Blank| An excellent assay has a Z' factor > 0.5.

Kinase Inhibition and Downstream Signaling

The ultimate goal of inhibiting a kinase like VEGFR2 is to block its downstream signaling cascade, which is critical for processes like angiogenesis in tumors.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binding ADP ADP VEGFR2->ADP Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Src Src VEGFR2->Src Activation Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Downstream Downstream Signaling (e.g., MAPK, AKT) PLCg->Downstream PI3K->Downstream Src->Downstream Response Cellular Responses (Proliferation, Migration, Angiogenesis) Downstream->Response

Caption: VEGFR2 signaling pathway and point of inhibition.

Field-Proven Insights & Troubleshooting

  • Causality - Why ADP-Glo™?: Unlike assays that measure ATP depletion (like Kinase-Glo®), ADP detection assays provide a signal that is directly proportional to kinase activity.[12] This is particularly advantageous for kinases with high Km for ATP or for screening inhibitors at high ATP concentrations, which more closely mimics physiological conditions.[9]

  • Enzyme Concentration is Key: The most common source of assay failure is improper enzyme concentration. If the enzyme activity is too high (>50% ATP conversion), the assay will not be sensitive to inhibitors. If it is too low, the S/B ratio will be poor. Always perform an enzyme titration curve before screening compounds.

  • DMSO Sensitivity: While robust, kinase activity can be affected by DMSO. Always keep the final concentration consistent across all wells and ideally at or below 1%. If your compound has poor solubility, a DMSO tolerance test should be performed.

  • Compound Interference: Some test compounds can interfere with the luciferase enzyme, leading to false positives or negatives. To control for this, run a counterscreen where the compound is added only with the Kinase Detection Reagent, in the absence of a kinase reaction.

References

Application Notes & Protocols: Strategic Use of 7-Chloroimidazo[1,2-b]pyridazine in Cell-Based Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure

The quest for novel therapeutics, particularly in oncology and immunology, is often driven by the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The imidazo[1,2-b]pyridazine nucleus is a quintessential example of such a scaffold, most notably forming the core of the FDA-approved multi-kinase inhibitor Ponatinib.[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases.[2]

This document focuses on 7-Chloroimidazo[1,2-b]pyridazine (C₆H₄ClN₃) , a key chemical intermediate used to generate libraries of novel imidazo[1,2-b]pyridazine derivatives.[3][4] As drug development professionals and researchers, understanding how to effectively handle this precursor and subsequently screen its derivatives is paramount. These application notes provide a comprehensive, field-tested guide to designing and executing robust cell-based assay cascades to identify and characterize potent and selective kinase inhibitors derived from this scaffold.

Compound Management: Ensuring Data Integrity from the Start

The physicochemical properties of a compound are the foundation of any successful screening campaign. Imidazo[1,2-b]pyridazine derivatives are frequently characterized by poor aqueous solubility, a critical factor that must be managed to prevent experimental artifacts.[5][6]

Physicochemical Properties & Handling
PropertyValueReference
CAS Number 1383481-11-5[3][7]
Molecular Formula C₆H₄ClN₃[7][8]
Molecular Weight 153.57 g/mol [3][7]
Appearance Solid powder-
Storage Room temperature, dry[3]
Protocol: Preparation of Stock and Working Solutions

The primary solvent for this class of compounds is Dimethyl Sulfoxide (DMSO).[9][10] Ensuring complete solubilization in the stock solution is critical to achieving accurate and reproducible results.

Objective: To prepare a high-concentration, fully solubilized primary stock solution and subsequent working dilutions for cell treatment.

Materials:

  • This compound or derivative powder

  • Anhydrous, cell culture-grade DMSO (e.g., Sigma-Aldrich D2650)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

  • Vortex mixer and/or sonicator

Step-by-Step Protocol:

  • Stock Solution Preparation (10-50 mM):

    • Carefully weigh the desired amount of compound powder into a sterile vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock of this compound, add 1 mL DMSO per 1.536 mg of powder).

    • Cap the vial tightly and vortex vigorously for 2-5 minutes.

    • Visually inspect the solution against a light source for any undissolved particulates. If present, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[11]

    • Expert Tip: For challenging derivatives, gentle warming (30-37°C) can aid dissolution, but must be followed by cooling to room temperature before storage.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C in desiccated conditions. Properly stored stocks are typically stable for months.

  • Working Dilutions:

    • Thaw a stock aliquot and bring it to room temperature.

    • Perform serial dilutions in 100% DMSO to create a dilution plate.

    • For cell treatment, further dilute these intermediate concentrations into complete cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%. [6]

The Scientific Rationale: Targeting the Kinase Hinge Region

The efficacy of the imidazo[1,2-b]pyridazine scaffold stems from its ability to mimic the adenine portion of ATP, forming critical hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase catalytic domain. This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity through interactions with other areas of the binding pocket.

KinaseHingeBinding cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule Kinase_Hinge Hinge Region Backbone NH ATP_Pocket Hydrophobic Pockets Gatekeeper Gatekeeper Residue Inhibitor Imidazo[1,2-b]pyridazine Core R¹ Group R² Group Inhibitor:core->Kinase_Hinge:f0 H-Bond Inhibitor:R¹->ATP_Pocket Selectivity Inhibitor:R²->Gatekeeper Potency

Caption: Generic binding mode of an imidazo[1,2-b]pyridazine inhibitor.

This fundamental mechanism makes the scaffold a versatile starting point for targeting a wide range of kinases implicated in disease, including:

  • FLT3: Acute Myeloid Leukemia (AML).[12]

  • Haspin: Mitotic progression in cancer.[13]

  • Tyk2: Autoimmune and inflammatory diseases.[2]

  • ALK: Non-small cell lung cancer and other malignancies.[14]

Experimental Workflow: A Cascade for Hit Identification and Validation

A tiered screening approach is essential for efficiently identifying promising lead compounds while minimizing effort on inactive or non-specific molecules. This workflow progresses from broad cytotoxicity screening to specific target validation and phenotypic characterization.

Caption: A tiered workflow for screening imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Primary Cell Viability & Cytotoxicity Screening

Objective: To determine the concentration-dependent effect of novel derivatives on cancer cell proliferation and viability to identify primary hits and establish a therapeutic window.

Methodology: A resazurin-based fluorescence assay (e.g., CellTiter-Blue) is recommended for its sensitivity, simplicity, and non-destructive nature.

Cell Line Selection: Choose a cell line whose survival is known to be dependent on the target kinase. For example, MV4-11 or MOLM-13 cells, which harbor an activating FLT3-ITD mutation, are ideal for screening FLT3 inhibitors.[12]

Step-by-Step Protocol:

  • Cell Seeding: In a 96-well clear-bottom, black-walled plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete growth medium. For adherent cells, allow them to attach for 18-24 hours.

  • Compound Treatment: Prepare compound working dilutions in culture medium at 10x the final concentration. Add 10 µL of the 10x compound solution to the appropriate wells.

    • Self-Validation: Include the following controls on every plate:

      • Vehicle Control: Cells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1%).

      • Positive Control: Cells treated with a known inhibitor of the target kinase.

      • Media Blank: Wells containing only medium (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.[15]

  • Reagent Addition: Add 20 µL of the resazurin-based reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

  • Data Acquisition: Measure fluorescence on a multi-mode plate reader (e.g., ~560 nm excitation / ~590 nm emission).

  • Data Analysis:

    • Subtract the average fluorescence of the media blank wells from all other wells.

    • Normalize the data by setting the average of the vehicle control wells to 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2: On-Target Pathway Modulation by Western Blot

Objective: To provide direct evidence that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a key downstream substrate.[16]

Step-by-Step Protocol:

  • Cell Treatment & Lysis: Seed cells in a 6-well plate at a density that will result in 70-80% confluency after treatment. Treat cells with the compound at various concentrations (e.g., 0.1x, 1x, and 10x GI₅₀) for a shorter duration (e.g., 2-6 hours) to capture direct effects on signaling.

  • Wash cells with ice-cold PBS and lyse directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

  • SDS-PAGE & Transfer: Separate 20-30 µg of each lysate on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against the phosphorylated form of the substrate (e.g., anti-phospho-STAT5 for FLT3 inhibition) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Validation: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-Actin) to confirm equal loading and that the compound does not degrade the target protein.

Protocol 3: Phenotypic Characterization by Cell Cycle Analysis

Objective: To assess the functional downstream consequences of kinase inhibition, as many inhibitors targeting cell proliferation pathways induce cell cycle arrest.[17]

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at 1x and 5x GI₅₀ for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G0/G1 is a common outcome of inhibiting kinases involved in cell cycle progression.[17]

Data Interpretation: Building a Structure-Activity Relationship (SAR)

By systematically applying this assay cascade to a library of derivatives, a clear SAR can be established. The goal is to identify compounds that exhibit high potency in the primary viability screen, which is then confirmed to be on-target by the Western blot assay, and results in a desired cellular phenotype.

Table 2: Hypothetical Screening Data Summary for Novel Imidazo[1,2-b]pyridazine Derivatives

Compound IDModification on ScaffoldCell Viability GI₅₀ (nM)p-STAT5 Inhibition IC₅₀ (nM)% Cells in G0/G1 at 24h (at 1x GI₅₀)Notes
Control Known FLT3 Inhibitor151275%Reference Compound
Vehicle 0.1% DMSO>10,000>10,00045%Baseline
Cmpd-01 7-Cl (Parent Scaffold)>10,000>10,00046%Inactive Precursor
Cmpd-02 R¹ = Phenyl85092055%Modest Activity
Cmpd-03 R¹ = 4-fluorophenyl25022568%Improved Potency
Cmpd-04 R¹ = 4-fluorophenyl, R² = Piperazine252078%Lead Candidate: Potent, on-target activity with clear cell cycle arrest.

Conclusion

This compound is a powerful and validated starting point for the discovery of novel kinase inhibitors. Its utility, however, is only fully realized through a systematic and rigorous screening process. The workflows and protocols detailed in this guide provide a robust framework for researchers to progress from a synthetic precursor to a well-characterized lead candidate. By integrating assays for cytotoxicity, target engagement, and cellular phenotype, and by building every experiment on a foundation of proper controls, researchers can confidently establish structure-activity relationships and drive the development of the next generation of targeted therapies.

References

Application Notes & Protocols: A Guide to In Vivo Efficacy Studies of 7-Chloroimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, recognized for its versatile biological activities.[1][2] Derivatives of this core structure, such as those originating from the key intermediate 7-Chloroimidazo[1,2-b]pyridazine, have shown significant promise.[3][4][5] Notably, this scaffold is a cornerstone in the development of potent kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[6][7][8] Beyond oncology, its derivatives are being explored for their potential in treating inflammatory conditions and parasitic diseases.[3][8][9]

Given this therapeutic landscape, a well-designed in vivo efficacy study is paramount to validate the therapeutic hypothesis for a novel this compound derivative. This guide will walk you through the critical stages of this process, from strategic planning to detailed experimental execution and data interpretation.

Strategic Framework: The Preclinical In Vivo Efficacy Workflow

A successful in vivo study is not merely a sequence of steps but a cohesive strategy. The causality behind each experimental choice is critical for generating meaningful data. Our workflow is designed as a self-validating system, integrating pharmacokinetics (PK), pharmacodynamics (PD), and efficacy readouts.

Diagram: Preclinical In Vivo Efficacy Workflow

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Model Selection & Execution cluster_2 Phase 3: Data Analysis & Interpretation A Target Validation & In Vitro Potency B ADME & Preliminary Toxicology A->B Candidate Selection C PK/PD Modeling Initiation B->C Dose Range Finding D Animal Model Selection (e.g., Xenograft, Inflammation, Infection) C->D Informs Model Choice E Study Design & Protocol Development D->E Therapeutic Hypothesis F In Vivo Efficacy Study Execution E->F IACUC Approval G Efficacy Endpoint Analysis (e.g., Tumor Volume, Inflammation Score) F->G Data Collection H Biomarker & PD Analysis G->H Tissue/Plasma Collection I PK/PD Correlation & Model Refinement H->I Integrated Analysis

Caption: A strategic workflow for in vivo efficacy studies.

Application-Specific Protocols

The choice of in vivo model is dictated by the therapeutic indication of your this compound derivative. Below are detailed protocols for three common applications.

Oncology: Cell Line-Derived Xenograft (CDX) Model

Rationale: CDX models are foundational for assessing the anti-tumor activity of novel compounds, particularly kinase inhibitors.[10][11] They are reproducible and allow for a clear assessment of a compound's direct effect on human tumor cell proliferation in an in vivo setting.[11]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture & Preparation:

    • Culture a relevant human cancer cell line (e.g., HT-29 for colorectal cancer, A-431 for epidermoid carcinoma) under standard conditions.[6][12]

    • Harvest cells during the exponential growth phase. Cell viability should be >95% as determined by Trypan Blue exclusion.

    • Resuspend cells in a sterile, serum-free medium mixed 1:1 with Matrigel or a similar basement membrane extract to improve tumor take and growth.[13]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic Nude or NSG mice), typically 6-8 weeks old.[10] NSG mice are preferred for their robust engraftment capabilities.

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells (in a volume of 100-200 µL) into the right flank of each mouse.

  • Tumor Growth Monitoring & Cohort Randomization:

    • Allow tumors to grow until they reach a mean volume of 100-200 mm³.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Once tumors reach the target size, randomize mice into treatment and control groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all cohorts.

  • Dosing & Administration:

    • Vehicle Control Group: Administer the vehicle solution used to formulate the test compound.

    • Test Compound Groups: Administer the this compound derivative at various doses (e.g., 10, 30, 100 mg/kg) via the predetermined route (e.g., oral gavage, intraperitoneal injection). Dosing frequency (e.g., daily, twice daily) should be informed by preliminary PK studies.

    • Positive Control Group (Optional but Recommended): Use a standard-of-care agent for the specific cancer type (e.g., a known kinase inhibitor).[6]

  • Efficacy & Tolerability Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming). Body weight loss exceeding 20% is a common endpoint.

  • Study Termination & Endpoint Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a set duration (e.g., 21-28 days).

    • At termination, collect tumors for weight measurement and downstream analysis (e.g., histopathology, biomarker analysis).

    • Collect blood samples for PK analysis.

Inflammatory Diseases: Carrageenan-Induced Paw Edema Model

Rationale: This is a classic and highly reproducible model of acute inflammation, ideal for the initial screening of compounds with potential anti-inflammatory activity.[14][15][16][17] It primarily assesses the inhibition of edema and the early inflammatory response.

Protocol: Anti-Inflammatory Paw Edema Assay

  • Animal Model:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

  • Compound Administration:

    • Fast animals overnight with free access to water.

    • Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection. A standard anti-inflammatory drug (e.g., Indomethacin) should be used as a positive control.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume immediately before carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

      • Where ΔV is the change in paw volume from baseline.

Parasitic Diseases: Murine Model of Trypanosoma cruzi Infection

Rationale: For derivatives with suspected anti-parasitic activity, in vivo models are essential to confirm efficacy against the relevant life-cycle stages of the parasite within a mammalian host.[18][19][20]

Protocol: Acute T. cruzi Infection Model

  • Animal Model:

    • Use BALB/c mice, 6-8 weeks old.

  • Infection:

    • Infect mice intraperitoneally with bloodstream trypomastigotes of a virulent strain of T. cruzi (e.g., Y or Tulahuen strain).[19]

  • Treatment Initiation:

    • Begin treatment 24-48 hours post-infection.

    • Administer the test compound, vehicle, or a positive control (e.g., Benznidazole) orally for a defined period (e.g., 20-30 consecutive days).[19]

  • Monitoring Parasitemia:

    • Monitor the number of parasites in the peripheral blood every 2-3 days by collecting a small blood sample from the tail vein and counting trypomastigotes in a Neubauer chamber.

  • Endpoint Analysis:

    • Primary endpoints include reduction in parasitemia and increased survival rate of treated mice compared to the vehicle control group.

    • At the end of the study, tissues (e.g., heart, skeletal muscle) can be collected for histopathology or qPCR to assess parasite burden.[19]

Data Presentation & Interpretation

Clear presentation of quantitative data is crucial for interpretation and decision-making.

Table 1: Example Data Summary for a Xenograft Study
Treatment GroupDose (mg/kg, PO, QD)Mean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 210-+5.2
Compound X101120 ± 15539.5+3.1
Compound X30545 ± 9870.5-2.5
Compound X100150 ± 4591.9-8.7
Positive Control50480 ± 8574.1-6.1

Interpretation: Compound X demonstrates dose-dependent anti-tumor efficacy. The 100 mg/kg dose shows significant tumor growth inhibition, but the associated body weight loss suggests it may be approaching the maximum tolerated dose.

Expert Insights: The Causality Behind Experimental Choices

  • Why Matrigel? The co-injection of a basement membrane matrix like Matrigel with tumor cells provides an extracellular matrix scaffold that mimics the in vivo microenvironment, often leading to improved tumor engraftment rates and more consistent growth kinetics.

  • PK/PD Integration is Non-Negotiable: Efficacy data without corresponding pharmacokinetic and pharmacodynamic data is difficult to interpret.[21][22] Does a lack of efficacy stem from poor target engagement or insufficient drug exposure at the tumor site? Integrated PK/PD modeling helps answer these critical questions and guides the optimization of dosing regimens for future studies.[23]

  • Choosing the Right Endpoint: While tumor volume is a standard efficacy metric, it doesn't tell the whole story. Including pharmacodynamic markers (e.g., phosphorylation status of a target kinase in tumor tissue) provides direct evidence of target engagement and helps build a stronger case for the compound's mechanism of action.

Mandatory Visualizations

Diagram: Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor DownstreamKinase Downstream Kinase (e.g., MEK/ERK) Receptor->DownstreamKinase Phosphorylation Cascade CompoundX Imidazo[1,2-b]pyridazine Derivative (Compound X) CompoundX->Receptor Inhibition TF Transcription Factors DownstreamKinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Inhibition of a kinase signaling pathway by a derivative.

References

Application Note: Quantitative Analysis of 7-Chloroimidazo[1,2-b]pyridazine using a Validated Stability-Indicating RP-HPLC-UV Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 7-Chloroimidazo[1,2-b]pyridazine. This compound is a key heterocyclic intermediate in the synthesis of various biologically active molecules.[1] The described method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk drug substances and for monitoring its stability under various stress conditions. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, ensuring scientific integrity and reproducibility.

Introduction

This compound is a member of the imidazo[1,2-b]pyridazine scaffold, a privileged structure in medicinal chemistry due to its wide range of biological activities, including applications as kinase inhibitors and anti-inflammatory agents.[1] Accurate quantification of this key intermediate is critical for ensuring the quality, efficacy, and safety of downstream pharmaceutical products. The development of a validated, stability-indicating analytical method is therefore essential for quality control during synthesis and for stability testing of the bulk drug substance.

This document provides a comprehensive protocol for a stability-indicating RP-HPLC-UV method, designed to separate and quantify this compound from its potential degradation products. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₆H₄ClN₃PubChem[2]
Molecular Weight 153.57 g/mol PubChem[2]
Monoisotopic Mass 153.0093748 DaPubChem[2]
Appearance White to off-white solid(Assumed, typical for similar compounds)
Solubility Soluble in organic solvents like Methanol, Acetonitrile, DMSO(Inferred from structure)

Principle of the Analytical Method: RP-HPLC-UV

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the chosen technique due to its versatility, high resolving power, and suitability for the analysis of moderately polar heterocyclic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. A UV detector is employed for quantification, leveraging the chromophoric nature of the imidazo[1,2-b]pyridazine ring system.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted below.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC-UV Analysis cluster_data Data Processing & Analysis s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Dilute to Final Concentration s3->s4 h1 System Equilibration s4->h1 Prepared Samples h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 d1 Peak Integration h4->d1 Chromatographic Data d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3 d4 Report Generation d3->d4

Figure 1: General workflow for the quantification of this compound.

Detailed Protocol: RP-HPLC-UV Method

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition Software: Capable of instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Solvents: HPLC grade Acetonitrile and Methanol.

  • Reagents: HPLC grade water, Orthophosphoric acid.

  • Reference Standard: this compound (purity > 99%).

Chromatographic Conditions

The following conditions were optimized to achieve a sharp, symmetric peak for this compound with a reasonable retention time, well-resolved from any potential degradation products.

ParameterConditionRationale
Mobile Phase 0.1% Orthophosphoric Acid in Water : Acetonitrile (60:40, v/v)The acidic mobile phase suppresses the ionization of the basic nitrogen atoms in the molecule, leading to better peak shape and retention on the C18 column. The ratio provides optimal elution strength.
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention for this moderately nonpolar molecule.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 285 nmSelected based on the UV spectrum of this compound, corresponding to a region of high absorbance for good sensitivity.
Injection Volume 10 µLA suitable volume to ensure good peak shape and sensitivity.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities.
Preparation of Solutions

Diluent: Mobile Phase (0.1% Orthophosphoric Acid in Water : Acetonitrile (60:40, v/v)).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add about 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25 mL with the diluent and mix well.

Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 10-70 µg/mL (e.g., 10, 20, 30, 40, 50, 60, 70 µg/mL).

Sample Solution (50 µg/mL):

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 500 mL volumetric flask.

  • Add approximately 300 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 500 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the 50 µg/mL working standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve.

The percentage of this compound in the sample can be calculated using the following formula:

% Assay = (A_spl / A_std) * (W_std / V_std) * (V_spl / W_spl) * P

Where:

  • A_spl = Peak area of the analyte in the sample solution

  • A_std = Peak area of the analyte in the standard solution

  • W_std = Weight of the standard (mg)

  • V_std = Volume of the standard solution (mL)

  • W_spl = Weight of the sample (mg)

  • V_spl = Volume of the sample solution (mL)

  • P = Purity of the reference standard (%)

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4] A summary of the validation parameters is provided below.

Validation ParameterResult
Linearity (Range) 10 - 70 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD)
- Intraday< 1.0%
- Interday< 1.5%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity No interference from blank, placebo, or degradation products.
Robustness The method was found to be robust for minor changes in flow rate, mobile phase composition, and column temperature.

Stability-Indicating Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on this compound. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[5][6]

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Evaluation s1 Acid Hydrolysis (0.1N HCl, 60°C, 4h) a1 Dilute to Target Concentration s1->a1 s2 Base Hydrolysis (0.1N NaOH, 60°C, 2h) s2->a1 s3 Oxidative Degradation (3% H₂O₂, RT, 24h) s3->a1 s4 Thermal Degradation (80°C, 48h) s4->a1 s5 Photolytic Degradation (UV light, 24h) s5->a1 a2 Inject into HPLC System a1->a2 a3 Analyze Chromatogram a2->a3 r1 Assess Peak Purity a3->r1 r2 Calculate % Degradation r1->r2 r3 Confirm Method Specificity r2->r3

References

Application Notes and Protocols for Immunofluorescence Assays with 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cellular Impact of 7-Chloroimidazo[1,2-b]pyridazine

This compound is a heterocyclic compound belonging to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry.[1] The imidazo[1,2-b]pyridazine core is a key component in a variety of biologically active agents, including potent and selective kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][4] Consequently, small molecules that modulate kinase activity, such as derivatives of this compound, are of significant interest in drug discovery and development.[2]

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the subcellular localization and expression levels of specific proteins within cells.[5][6] This method is invaluable for assessing the mechanism of action of small molecule inhibitors. By observing changes in the localization or abundance of a target protein upon treatment with a compound like this compound, researchers can gain critical insights into its cellular effects.[7]

These application notes provide a comprehensive, step-by-step protocol for utilizing immunofluorescence to investigate the effects of this compound on a hypothetical target kinase, hereafter referred to as "Target Kinase X." This protocol is designed to be a robust starting point, offering the rationale behind key steps and emphasizing the importance of rigorous validation and controls for trustworthy and reproducible data.[5][8]

Core Principles and Experimental Design

The central hypothesis of this experimental design is that this compound, as a potential kinase inhibitor, will alter the subcellular localization or expression of Target Kinase X. For instance, inhibition of a kinase might lead to its translocation from the cytoplasm to the nucleus, or it could induce its degradation. This protocol is structured to detect such changes.

Experimental Workflow

The overall experimental workflow is depicted below. This process begins with cell culture and treatment, followed by a series of staining steps, and culminates in image acquisition and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunofluorescence Staining cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture & Seeding treatment 2. Treatment with This compound cell_culture->treatment fixation 3. Fixation treatment->fixation permeabilization 4. Permeabilization fixation->permeabilization blocking 5. Blocking permeabilization->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab counterstain 8. Counterstaining secondary_ab->counterstain mounting 9. Mounting counterstain->mounting imaging 10. Microscopy & Imaging mounting->imaging analysis 11. Image Analysis & Quantification imaging->analysis

Caption: Experimental workflow for immunofluorescence analysis.

Detailed Immunofluorescence Protocol

This protocol is optimized for adherent cells grown on coverslips. Modifications may be necessary for suspension cells or different sample types.

Reagents and Materials
  • Cell Culture: Appropriate cell line expressing Target Kinase X, complete culture medium, sterile PBS, trypsin-EDTA.

  • Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution).

  • Fixation: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.1-0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or normal serum from the secondary antibody host species in PBS with 0.1% Triton X-100.[9]

  • Primary Antibody: Validated antibody specific for Target Kinase X.

  • Secondary Antibody: Fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • Counterstain: DAPI or Hoechst for nuclear staining.

  • Mounting Medium: Anti-fade mounting medium.

  • Equipment: Cell culture incubator, fluorescence microscope with appropriate filters, coverslips, slides.

Step-by-Step Methodology

1. Cell Seeding: a. Culture cells to ~70-80% confluency. b. Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-80% confluency at the time of the experiment. c. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

2. Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. b. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration). c. Aspirate the medium from the cells and replace it with the medium containing the compound or vehicle. d. Incubate for the desired treatment time (this should be optimized based on the target and compound kinetics).

3. Fixation: a. Aspirate the treatment medium and gently wash the cells twice with PBS. b. Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[10] Rationale: Fixation cross-links proteins, preserving cellular structure and antigenicity. PFA is a widely used fixative suitable for many antigens.

4. Permeabilization: a. Wash the cells three times with PBS for 5 minutes each. b. Permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[6] Rationale: Permeabilization with a detergent like Triton X-100 is necessary to allow antibodies to access intracellular epitopes.[10]

5. Blocking: a. Wash the cells three times with PBS for 5 minutes each. b. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.[9] Rationale: The blocking solution contains proteins that bind to non-specific sites, reducing background signal and improving the signal-to-noise ratio.[9]

6. Primary Antibody Incubation: a. Dilute the primary antibody against Target Kinase X in the blocking buffer to its predetermined optimal concentration. b. Aspirate the blocking buffer and add the diluted primary antibody to the cells. c. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10] Rationale: This step allows the primary antibody to specifically bind to Target Kinase X.

7. Secondary Antibody Incubation: a. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each to remove unbound primary antibody. b. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. c. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11] Rationale: The secondary antibody binds to the primary antibody, and its attached fluorophore allows for visualization. This indirect method also amplifies the signal.[6]

8. Counterstaining: a. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light. b. Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.[6] Rationale: Counterstaining the nucleus provides a reference point for subcellular localization.

9. Mounting: a. Wash the cells twice with PBS. b. Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium. c. Seal the edges of the coverslip with nail polish if necessary and allow it to dry. d. Store the slides at 4°C, protected from light, until imaging.

10. Imaging and Analysis: a. Visualize the slides using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophores. b. Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for quantitative comparisons. c. Analyze the images using appropriate software to quantify fluorescence intensity and/or changes in subcellular localization.

Validation and Controls: The Foundation of Trustworthy Data

The validity of your immunofluorescence data hinges on the inclusion of proper controls. For studies involving small molecule inhibitors, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control ensures that any observed effects are due to the compound and not the solvent.

  • Positive and Negative Control Cells: If possible, use cell lines with known high and low (or null) expression of Target Kinase X to validate the specificity of the primary antibody.[5]

  • Isotype Control: Incubate a sample with a non-immune antibody of the same isotype and at the same concentration as the primary antibody. This helps to determine the level of non-specific binding of the primary antibody.

  • Secondary Antibody Only Control: A sample incubated with only the secondary antibody to check for non-specific binding of the secondary antibody.

  • Autofluorescence Control: An unstained sample to assess the natural fluorescence of the cells.

Hypothetical Signaling Pathway and Data Interpretation

To illustrate the application of this protocol, consider a hypothetical signaling pathway where Target Kinase X, upon activation, phosphorylates a downstream transcription factor, leading to its nuclear translocation and gene expression.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor target_kinase Target Kinase X (Active) receptor->target_kinase Activates transcription_factor_c Transcription Factor (Inactive) target_kinase->transcription_factor_c Phosphorylates transcription_factor_n Transcription Factor (Active) transcription_factor_c->transcription_factor_n Translocates inhibitor 7-Chloroimidazo [1,2-b]pyridazine inhibitor->target_kinase Inhibits gene Target Gene transcription_factor_n->gene Activates Transcription

Caption: Hypothetical signaling pathway for Target Kinase X.

In this scenario, treatment with this compound would inhibit Target Kinase X. An immunofluorescence experiment could then be designed to visualize the localization of the downstream transcription factor. The expected outcome would be a decrease in the nuclear localization of the transcription factor in treated cells compared to vehicle-treated cells.

Quantitative Data Summary

The following table presents a hypothetical data set from an experiment measuring the nuclear to cytoplasmic fluorescence intensity ratio of the transcription factor.

Treatment GroupThis compound Conc.Mean Nuclear/Cytoplasmic Fluorescence RatioStandard Deviation
Untreated Control0 nM3.50.4
Vehicle Control (DMSO)0 nM3.40.5
Low Dose10 nM2.10.3
Medium Dose50 nM1.20.2
High Dose100 nM0.80.1

Conclusion

This application note provides a robust framework for employing immunofluorescence to elucidate the cellular effects of this compound. By carefully following this protocol and incorporating the appropriate controls, researchers can generate reliable and insightful data on the compound's mechanism of action. As with any experimental procedure, optimization of specific parameters such as antibody concentrations and incubation times will be crucial for achieving the best results for your particular experimental system.[9][10]

References

application of 7-Chloroimidazo[1,2-b]pyridazine in oncology research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 7-Chloroimidazo[1,2-b]pyridazine in Modern Oncology Research

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. The imidazo[1,2-b]pyridazine nucleus is a prominent member of this class, demonstrating remarkable versatility and efficacy, particularly in oncology.[1] Its significance was solidified with the FDA approval of Ponatinib , a multi-targeted kinase inhibitor for treating chronic myeloid leukemia (CML), which features this core structure.[2]

This guide focuses on This compound , a key chemical intermediate and foundational building block for synthesizing novel cancer therapeutics.[3] While not an active drug itself, its strategic importance lies in the reactive chlorine atom, which serves as a versatile handle for medicinal chemists to elaborate the scaffold and create potent, selective drug candidates. We will explore the prominent kinase targets addressed by its derivatives and provide detailed protocols for researchers to synthesize, evaluate, and validate new compounds based on this promising framework.

Section 1: this compound as a Cornerstone for Synthesis

This compound is a heterocyclic organic compound valued as a starting material in drug discovery.[3] The chloro-substituent at the 7-position is crucial for its utility, enabling a variety of transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise installation of diverse aryl, heteroaryl, or alkyl groups. This chemical tractability is paramount, as it permits the systematic exploration of the chemical space around the imidazo[1,2-b]pyridazine core to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Synthetic Utility Start This compound (Starting Material) Coupling Transition-Metal Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Product Substituted Imidazo[1,2-b]pyridazine (Drug Candidate) Coupling->Product Forms C-C or C-N bond Reagent Boronic Acid / Ester or Amine / Amide Reagent->Coupling Reactant

Caption: General synthetic workflow using this compound.

Section 2: Key Kinase Targets for Imidazo[1,2-b]pyridazine Derivatives

The functionalization of the imidazo[1,2-b]pyridazine scaffold has yielded potent inhibitors for a multitude of protein kinases that are critical drivers of cancer cell proliferation, survival, and resistance.

Anaplastic Lymphoma Kinase (ALK)

ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLCs). While first and second-generation ALK inhibitors are effective, resistance mutations often emerge. Research has focused on developing novel imidazo[1,2-b]pyridazine macrocyclic derivatives capable of overcoming these mutations, including the notoriously difficult G1202R mutation.[4]

FMS-Like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are found in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis. The imidazo[1,2-b]pyridazine scaffold has been successfully used to develop inhibitors with nanomolar potency against both wild-type and mutated FLT3, effectively suppressing downstream signaling pathways and blocking tumor growth in preclinical xenograft models.[5]

G cluster_0 FLT3 Signaling in AML FLT3 FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the FLT3-ITD pathway by an imidazo[1,2-b]pyridazine derivative.

Monopolar Spindle 1 (Mps1/TTK)

Mps1 is a key regulator of the spindle assembly checkpoint, a crucial process for ensuring proper chromosome segregation during mitosis. As cancer cells often exhibit chromosomal instability, they are particularly vulnerable to Mps1 inhibition. Potent and highly selective imidazo[1,2-b]pyridazine-based Mps1 inhibitors have been developed, demonstrating remarkable antiproliferative activity across a wide range of cancer cell lines.[6]

Other Notable Kinase Targets

The versatility of this scaffold extends to other important cancer targets, including:

  • Haspin (GSG2): A serine/threonine kinase involved in mitosis, for which selective imidazo[1,2-b]pyridazine inhibitors have shown efficacy in both 2D and 3D spheroid cancer models.[7]

  • TAK1 (MAP3K7): A kinase implicated in inflammatory signaling pathways that support cancer cell survival, particularly in multiple myeloma.[8]

Data Summary: Inhibitory Activities of Imidazo[1,2-b]pyridazine Derivatives
Target KinaseCompound ExampleIC50 / GI50 ValueCancer Type ApplicationReference
Mps1 (TTK)Compound 27f0.70 nM (cellular)Various Solid Tumors[6]
ALK (G1202R)Compound O-106.4 nM (enzymatic)Non-Small Cell Lung Cancer[4]
FLT3 (ITD)Compound 34f4 nM (enzymatic)Acute Myeloid Leukemia[5]
HaspinCompound 142.8 µM (cell viability)Osteosarcoma[7]
TAK1Compound 2655 nM (enzymatic)Multiple Myeloma[8]

Section 3: Experimental Protocols for Evaluation

The following protocols provide a framework for researchers to assess the biological activity of novel imidazo[1,2-b]pyridazine derivatives synthesized from 7-chloro-substituted precursors.

Protocol 3.1: Cell-Based Antiproliferative (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound. A dose-response curve is generated to calculate the GI50 (concentration for 50% growth inhibition).

Causality: This is a primary screening assay to determine if a newly synthesized compound has a general cytotoxic or cytostatic effect on cancer cells. It is a cost-effective method to quickly identify promising candidates for further study.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11 for FLT3-ITD, A549 for lung cancer) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x stock of the test compound in culture medium via serial dilution. A typical concentration range is 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Ponatinib).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Incubate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 value.

Protocol 3.2: Western Blot for Target Engagement

This protocol is used to verify that the compound inhibits the intended kinase target within the cell. This is typically assessed by measuring the phosphorylation level of the target kinase (autophosphorylation) or its direct downstream substrate.

Causality: A reduction in cell viability (from the MTT assay) is not enough to prove a specific mechanism. This experiment provides crucial evidence of "target engagement" by demonstrating that the compound disrupts the specific signaling pathway it was designed to inhibit.[5]

G cluster_0 Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA) B->C D 4. SDS-PAGE Electrophoresis C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking (BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., p-FLT3, FLT3) F->G H 8. Secondary Antibody Incubation (HRP) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: A step-by-step workflow for Western Blot analysis.

Methodology:

  • Treatment and Lysis: Culture cells to ~80% confluency and treat with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for a defined period (e.g., 2-4 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-FLT3). In parallel, probe a separate blot with an antibody for the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-Actin or anti-GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylated protein signal relative to the total protein and loading control.

Protocol 3.3: In Vivo Xenograft Tumor Model Evaluation

This protocol outlines a conceptual framework for assessing the anti-tumor efficacy of a lead compound in a living organism. It is a critical step in preclinical development.[5]

Causality: In vitro activity does not always translate to in vivo efficacy due to factors like metabolism, bioavailability, and drug delivery to the tumor site. This experiment is the gold standard for evaluating a compound's therapeutic potential in a complex biological system.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million MV4-11 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, positive control, and different dose levels of the test compound). Administer the treatment daily via a clinically relevant route, such as oral gavage.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Euthanize the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze tumor tissue for biomarkers (e.g., via Western blot or immunohistochemistry) to confirm in vivo target engagement.

Conclusion

This compound is more than just a chemical reagent; it is a gateway to a class of molecules with profound potential in oncology. Its established role as a privileged scaffold, validated by the clinical success of Ponatinib and the promising preclinical data of numerous derivatives, makes it a high-value starting point for drug discovery programs. By targeting key oncogenic drivers such as ALK, FLT3, and Mps1, compounds derived from this core structure continue to provide new avenues for developing targeted cancer therapies. The protocols outlined in this guide offer a robust framework for researchers to contribute to this exciting and impactful field.

References

Application Note: The Imidazo[1,2-b]pyridazine Scaffold as a Selective Probe for the TYK2-STAT Signaling Axis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a cornerstone of cytokine signaling, pivotal in regulating immune responses, inflammation, and hematopoiesis.[1] Tyrosine Kinase 2 (TYK2), a member of the JAK family, is instrumental in mediating signals for critical cytokines such as Interleukins (IL)-12, IL-23, and Type I Interferons (IFNs).[2] Its genetic linkage to several autoimmune diseases has made it a high-value target for therapeutic intervention. However, achieving selectivity for TYK2 over other highly homologous JAK family members has been a significant challenge. This guide details the application of a novel class of inhibitors, based on the imidazo[1,2-b]pyridazine scaffold, which achieve remarkable selectivity by allosterically targeting the TYK2 pseudokinase (JH2) domain. We provide the scientific rationale, quantitative data, and detailed experimental protocols for utilizing these compounds to specifically investigate TYK2-mediated signaling events. While compounds like 7-Chloroimidazo[1,2-b]pyridazine serve as key synthetic intermediates, this note focuses on the functional application of their advanced, potent derivatives in JAK-STAT research.[3][4]

The Challenge of Specificity in JAK-STAT Research

The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon cytokine receptor activation, JAKs phosphorylate each other and the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[1]

Due to high sequence homology within the ATP-binding catalytic kinase (JH1) domains across the family, developing inhibitors with single-JAK specificity is notoriously difficult. Many first-generation JAK inhibitors exhibit a "pan-JAK" or multi-JAK profile, which can lead to off-target effects and a broader immunosuppressive profile than desired. For instance, inhibition of JAK2 is linked to anemia and other hematological side effects, making selectivity against it a key goal for researchers targeting other JAKs.[5]

A groundbreaking strategy to overcome this hurdle involves targeting the less-conserved pseudokinase (JH2) domain. The JH2 domain, though catalytically inactive, plays a crucial regulatory role by controlling the activation state of the adjacent JH1 domain.[6] Small molecules that bind to the JH2 domain can act as allosteric inhibitors, preventing the conformational changes required for kinase activation, thereby offering a powerful route to achieving unparalleled selectivity.

The imidazo[1,2-b]pyridazine chemical scaffold has emerged as the foundation for a class of potent and exquisitely selective allosteric inhibitors of TYK2 that operate via this JH2-targeting mechanism.[5][7]

Visualizing the JAK-STAT Pathway

The diagram below illustrates the canonical signaling cascade from cytokine binding to gene transcription.

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK TYK2 / JAK Receptor->JAK association Receptor->JAK 2. Trans-phosphorylation (Activation) STAT_mono STAT (monomer) JAK->STAT_mono 3. STAT Recruitment & Phosphorylation Cytokine Cytokine (e.g., IL-23, IFNα) Cytokine->Receptor 1. Binding & Dimerization STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 4. Dimerization DNA Target Gene Promoter (e.g., SOCS3) STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription 6. Regulation

Figure 1: Canonical JAK-STAT Signaling Cascade.

Mechanism of Action: Allosteric Inhibition of TYK2

Imidazo[1,2-b]pyridazine-based inhibitors achieve their selectivity by binding to a specific pocket within the TYK2 JH2 domain. This binding event locks the JH2 domain in a conformation that prevents the JH1 catalytic domain from being activated upon cytokine receptor stimulation.[5] This is an allosteric mechanism, meaning the inhibitor does not compete with ATP in the active site of the JH1 domain.

This unique mechanism confers two major advantages for research applications:

  • High Selectivity: The inhibitor exploits structural differences in the JH2 domain, avoiding the highly conserved JH1 domain targeted by less selective inhibitors.

  • Precise Biological Probe: It allows researchers to specifically interrogate TYK2-dependent pathways (e.g., IL-23 or Type I IFN signaling) without confounding effects from inhibiting JAK1, JAK2, or JAK3.

Visualizing the Inhibitory Mechanism

Inhibition_Mechanism cluster_TYK2 TYK2 Protein JH1_inactive JH1 (Catalytic Domain) Inactive JH1_active JH1 (Catalytic Domain) Active JH2_active JH2 (Pseudokinase Domain) Activated JH2_inactive JH2 (Pseudokinase Domain) Unbound STAT_Phos STAT Phosphorylation JH1_active->STAT_Phos Catalyzes JH1_inhibited JH1 (Catalytic Domain) Inactive No_Phos No STAT Phosphorylation JH1_inhibited->No_Phos JH2_inhibited JH2 (Pseudokinase Domain) Inhibitor-Bound JH2_inhibited->No_Phos Stimulus Cytokine Stimulation Stimulus->JH2_active Conformational Change Stimulus->JH2_inhibited No Effect Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->JH2_inhibited Binds Allosterically

Figure 2: Allosteric Inhibition of TYK2 by Imidazo[1,2-b]pyridazine Derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory profile of a representative imidazo[1,2-b]pyridazine-based TYK2 JH2 inhibitor, demonstrating its high potency and selectivity. Data is synthesized from published reports on advanced derivatives.[5][6]

ParameterTargetIC50 / Kᵢ ValueAssay TypeSignificance
Potency TYK2 JH215 - 35 nMBiochemical Binding (Kᵢ)Demonstrates high-affinity binding to the target pseudokinase domain.
Cellular Activity IFNα-induced STAT3 Phos.12 - 41 nMCell-Based Western BlotConfirms potent inhibition of TYK2 signaling in a relevant cellular context.[6]
Selectivity JAK1 JH1> 10,000 nMBiochemical Kinase Assay>200-fold selectivity over JAK1 catalytic domain, crucial for avoiding broad immunosuppression.
Selectivity JAK2 JH1> 10,000 nMBiochemical Kinase Assay>200-fold selectivity over JAK2 catalytic domain, crucial for avoiding hematological side effects.[5]
Selectivity JAK3 JH1> 10,000 nMBiochemical Kinase AssayHigh selectivity over JAK3, which is critical for lymphocyte function.

Experimental Protocols & Workflows

Here we provide detailed, field-proven protocols to assess the impact of imidazo[1,2-b]pyridazine-based TYK2 inhibitors on the JAK-STAT pathway.

Protocol 1: IC50 Determination via Western Blot for Phospho-STAT3

Objective: To quantify the dose-dependent inhibition of cytokine-induced STAT3 phosphorylation by a TYK2 inhibitor in a cellular model.

Causality & Principle: TYK2, upon activation by cytokines like IFNα, directly phosphorylates STAT3 at tyrosine 705 (Tyr705). The abundance of phospho-STAT3 (p-STAT3) is therefore a direct and robust readout of TYK2 activity. By treating cells with increasing concentrations of the inhibitor prior to cytokine stimulation, we can measure the reduction in p-STAT3 levels and calculate the IC50 value. This protocol is self-validating by including total STAT3 and a loading control (e.g., β-Actin) to ensure observed changes are due to phosphorylation status, not protein degradation or loading errors.

  • Cell Line: A human cell line responsive to a TYK2-dependent cytokine (e.g., NK-92, U-4A).

  • Culture Medium: As recommended for the cell line (e.g., RPMI-1640 + 10% FBS).[8]

  • TYK2 Inhibitor: Imidazo[1,2-b]pyridazine derivative (stock in DMSO).

  • Cytokine: Recombinant Human IFNα (stock in PBS + 0.1% BSA).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Antibodies: Rabbit anti-p-STAT3 (Tyr705), Mouse anti-Total STAT3, Mouse anti-β-Actin.[10][11]

  • Detection: HRP-conjugated anti-rabbit and anti-mouse secondary antibodies, ECL substrate.

  • Cell Culture:

    • Plate cells (e.g., 1 x 10⁶ cells/well in a 6-well plate) and allow them to adhere or recover overnight.[12]

    • The next day, serum-starve the cells for 4-6 hours by replacing the medium with a low-serum (0.5% FBS) alternative. This crucial step reduces basal signaling activity, enhancing the signal-to-noise ratio upon cytokine stimulation.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the TYK2 inhibitor in the serum-starvation medium (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a DMSO vehicle control.

    • Aspirate the medium from the cells and add the inhibitor-containing medium.

    • Incubate for 1-2 hours at 37°C. This pre-incubation allows the inhibitor to penetrate the cell membrane and engage with its target before the pathway is activated.

  • Cytokine Stimulation:

    • Add IFNα directly to the medium to a final concentration of 10 ng/mL.

    • Incubate for 15-30 minutes at 37°C. This time is optimized to capture the peak of STAT3 phosphorylation, which is a rapid event. Longer incubations may trigger negative feedback loops (like SOCS3 expression) that can confound results.[13]

  • Cell Lysis & Protein Quantification:

    • Immediately place the plate on ice and aspirate the medium.

    • Wash cells once with ice-cold PBS.

    • Add 100 µL of ice-cold Lysis Buffer to each well. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of STAT3.[9]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples by diluting them to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer and Laemmli sample buffer.

    • Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate with primary antibodies (anti-p-STAT3, anti-Total STAT3, anti-β-Actin) overnight at 4°C, following manufacturer's recommended dilutions. Probing for both p-STAT3 and Total STAT3 on the same or parallel blots is essential for normalization.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • For each sample, calculate the ratio of (p-STAT3 / Total STAT3).

    • Normalize this ratio to the loading control (β-Actin).

    • Plot the normalized p-STAT3 signal against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

graphictemplate Western_Blot_Workflow a1 1. Seed & Starve Cells a2 2. Pre-treat with Inhibitor (Dose Response + Vehicle) a1->a2 a3 3. Stimulate with Cytokine (e.g., IFNα) a2->a3 a4 4. Lyse Cells (with Phosphatase Inhibitors) a3->a4 b1 5. Quantify Protein (BCA) a4->b1 b2 6. SDS-PAGE & Transfer b1->b2 b3 7. Block & Antibody Incubation (p-STAT3, Total STAT3, β-Actin) b2->b3 b4 8. Detect & Image b3->b4 c1 9. Densitometry Analysis b4->c1 c2 10. Normalize p-STAT3 Signal c1->c2 c3 11. Plot Dose-Response Curve c2->c3 c4 12. Calculate IC50 c3->c4

Figure 3: Experimental Workflow for IC50 Determination.

Protocol 2: RT-qPCR Analysis of a STAT3 Target Gene (SOCS3)

Objective: To confirm that inhibition of STAT3 phosphorylation leads to a functional downstream consequence on gene transcription.

Causality & Principle: Suppressor of Cytokine Signaling 3 (SOCS3) is a classic STAT3 target gene that functions in a negative feedback loop to attenuate cytokine signaling.[13][15] Its transcription is rapidly induced following STAT3 activation. Measuring SOCS3 mRNA levels via Reverse Transcription Quantitative PCR (RT-qPCR) provides a highly sensitive and quantitative readout of the functional integrity of the TYK2-STAT3 signaling axis. A potent TYK2 inhibitor should block the cytokine-induced upregulation of SOCS3 mRNA.

  • Cell Treatment: Follow steps 1-3 from Protocol 1, treating cells with the vehicle control, the cytokine alone, and the cytokine plus an effective concentration of the TYK2 inhibitor (e.g., 5x IC50).

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in triplicate using a SYBR Green-based master mix.

    • Each reaction should contain cDNA template, forward and reverse primers for the target gene (SOCS3), and forward and reverse primers for a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene in each sample.

    • Calculate the change in expression using the ΔΔCt method:

      • ΔCt = Ct(SOCS3) - Ct(Housekeeping Gene)

      • ΔΔCt = ΔCt(Treated Sample) - ΔCt(Vehicle Control)

      • Fold Change = 2^(-ΔΔCt)

    • Compare the fold induction of SOCS3 in the cytokine-stimulated sample to the sample treated with cytokine + inhibitor. A significant reduction in fold induction validates the inhibitor's functional effect.

References

Application Note: High-Throughput Screening with an Imidazo[1,2-b]pyridazine Library for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1][2][3] Its versatile nature allows for the generation of diverse chemical libraries with potential therapeutic applications ranging from oncology to virology and inflammatory diseases.[3][4][5] This document provides a comprehensive guide for researchers and drug development professionals on conducting a high-throughput screening (HTS) campaign using an imidazo[1,2-b]pyridazine library, with a specific focus on identifying novel protein kinase inhibitors. We detail the underlying principles of assay design, provide step-by-step protocols for biochemical and cell-based screening, and outline a robust workflow for hit validation and triage.

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibitor Discovery

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that serves as an effective scaffold for interacting with the ATP-binding pocket of protein kinases.[6] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer, making them a major target class for drug discovery.[7][8]

The success of this scaffold is attributed to several key features:

  • Structural Rigidity: The fused ring system provides a stable, planar core that can be predictably decorated with various substituents to explore chemical space.

  • Hydrogen Bonding Capabilities: The nitrogen atoms within the core can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP with the kinase hinge region.[6]

  • Synthetic Tractability: The synthesis of imidazo[1,2-b]pyridazine derivatives is well-established, allowing for the creation of large, diverse libraries for HTS campaigns.[9][10][11]

Numerous studies have demonstrated the utility of this scaffold in developing potent and selective inhibitors for a wide range of kinases, including DYRKs, CLKs, PI3K/mTOR, and Tyk2, validating its importance for kinase-focused drug discovery.[8][12][13][14][15]

Library Design and Quality Control

A successful HTS campaign begins with a high-quality compound library. The imidazo[1,2-b]pyridazine library should be designed to maximize structural diversity while maintaining drug-like properties.

ParameterRecommended SpecificationRationale
Compound Count 10,000 - 100,000+Provides sufficient chemical diversity to increase the probability of finding active compounds ("hits").
Purity >90% (LC-MS)Ensures that any observed biological activity is due to the intended compound, minimizing false positives from impurities.
Identity Confirmation Confirmed by LC-MS and ¹H-NMRGuarantees the structural integrity of the library compounds.
Solubility Soluble in DMSO at 10 mMDMSO is the standard solvent for HTS compound storage and handling; poor solubility can lead to false negatives.
Drug-Likeness Compliant with Lipinski's Rule of 5Enhances the likelihood that hits will have favorable pharmacokinetic properties for downstream development.[16]
Storage Format 384-well plates, 10 mM in DMSOStandard format for automated HTS systems, facilitating liquid handling and plate replication.[17]

HTS Assay Development: A Kinase-Focused Approach

The primary goal of assay development is to create a robust, reproducible, and scalable assay that can reliably identify true inhibitors from a large library. For kinase targets, several HTS-compatible assay formats are available, including fluorescence resonance energy transfer (TR-FRET), fluorescence polarization (FP), and luminescence-based ADP detection.[18][19] This guide will focus on a luminescence-based ADP detection assay, which offers a universal method for monitoring kinase activity.

The Principle of ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. It is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together. Active kinases will phosphorylate the substrate, converting ATP to ADP. Inhibitors will block this process.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the newly produced ADP back into ATP, which then drives a luciferase/luciferin reaction to produce a light signal. The amount of light generated is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

This format is highly sensitive and shows minimal interference from library compounds, making it ideal for HTS.[19]

HTS Workflow Overview

A well-defined workflow is critical for the efficient execution of an HTS campaign. The process involves multiple stages, from the primary screen to hit confirmation and characterization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Triage & Confirmation cluster_2 Secondary Assays primary_screen Primary HTS (Single Concentration, e.g., 10 µM) data_analysis Data Analysis (Z-Score, % Inhibition) primary_screen->data_analysis primary_hits Identify Primary Hits data_analysis->primary_hits hit_confirmation Hit Confirmation Screen (Fresh Compound Powder) primary_hits->hit_confirmation counter_screen Counter-Screen (e.g., Luciferase Inhibition) hit_confirmation->counter_screen dose_response Dose-Response (IC50) (8-12 point titration) hit_confirmation->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits cell_based Cell-Based Assay (Target Engagement/Phenotype) confirmed_hits->cell_based selectivity Kinase Selectivity Profiling cell_based->selectivity validated_lead Validated Lead Series selectivity->validated_lead library Imidazo[1,2-b]pyridazine Library Plate library->primary_screen

Caption: High-throughput screening workflow for kinase inhibitor discovery.

Detailed Protocol: Primary HTS Biochemical Assay

This protocol describes a miniaturized 384-well plate HTS for identifying inhibitors of a target kinase (e.g., DYRK1A) using the ADP-Glo™ assay.[8]

Materials and Reagents
  • Target Kinase: Recombinant human DYRK1A enzyme.

  • Substrate: Specific peptide substrate for DYRK1A.

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • Compound Plates: 384-well plates containing the imidazo[1,2-b]pyridazine library (10 mM in DMSO).

  • Reagents: ADP-Glo™ Kinase Assay Kit, Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP, DTT.

  • Controls: Known potent inhibitor (e.g., Harmine for DYRK1A) as positive control; DMSO as negative control.

  • Equipment: Automated liquid handler, plate sealer, temperature-controlled incubator, plate-reading luminometer.

Step-by-Step Methodology

Scientist's Note: All liquid handling steps should be performed by calibrated automated systems to ensure precision and minimize variability, which is paramount for HTS data quality.[20]

  • Compound Plating (Nanoliter Transfer):

    • Using an acoustic liquid handler, transfer 50 nL of each library compound from the 10 mM source plate to the corresponding wells of the 384-well assay plate.

    • Transfer 50 nL of DMSO to control wells (columns 23 & 24).

    • Transfer 50 nL of the positive control inhibitor to its designated wells (columns 1 & 2).

    • Rationale: Acoustic dispensing avoids tip-based cross-contamination and allows for precise transfer of very small volumes, conserving both library compounds and reagents.

  • Enzyme Addition:

    • Prepare the kinase solution in kinase buffer at 2X the final concentration (e.g., 2 nM).

    • Dispense 2.5 µL of the kinase solution to all wells except the "no-enzyme" background control wells. Dispense 2.5 µL of kinase buffer to these wells instead.

    • Rationale: Adding the enzyme to the compound first allows for a brief pre-incubation period, which is important for identifying time-dependent or irreversible inhibitors.

  • Initiation of Kinase Reaction:

    • Prepare the Substrate/ATP solution in kinase buffer at 2X the final concentration (e.g., 10 µM ATP, 0.4 mg/mL peptide substrate).

    • Dispense 2.5 µL of this solution to all wells to start the reaction. The final volume is 5 µL, and the final compound concentration is 10 µM.

    • Seal the plates and briefly centrifuge (1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.

    • Incubate at room temperature for 60 minutes.

    • Rationale: The ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitivity for detecting ATP-competitive inhibitors.

  • First Step of Detection (ATP Depletion):

    • Dispense 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate at room temperature for 40 minutes.

    • Rationale: This step stops the kinase reaction and eliminates the remaining, unconsumed ATP, which would otherwise create a high background signal.

  • Second Step of Detection (Luminescence Generation):

    • Dispense 10 µL of Kinase Detection Reagent to all wells.

    • Incubate at room temperature for 30 minutes.

    • Rationale: This reagent converts the ADP generated by the kinase into a luminescent signal. The incubation allows the signal to stabilize before reading.

  • Data Acquisition:

    • Read the luminescence on a plate reader with an integration time of 0.5 to 1 second per well.

Data Analysis and Hit Criteria

For each plate, the quality is assessed using the Z'-factor , a statistical measure of assay robustness.

  • Z'-factor calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[21]

For each compound, the percent inhibition is calculated:

  • % Inhibition = 100 * (1 - (Signal_compound - Avg_neg) / (Avg_pos - Avg_neg))

Hit Selection Criteria: A compound is typically classified as a primary hit if it meets a predefined inhibition threshold.

MetricThresholdRationale
Percent Inhibition ≥ 50%A common starting point to balance hit rate with the risk of missing moderately active compounds.
Z-Score ≤ -3A statistical measure that identifies compounds whose signal is significantly different from the plate's neutral control population.
Visual Inspection No artifactsExcludes hits resulting from known experimental artifacts (e.g., dust, bubbles).

Detailed Protocol: Cell-Based Counter-Screen

A critical follow-up step is to determine if the primary hits are cytotoxic or if they interfere with the assay technology (e.g., luciferase). A cell viability assay serves this dual purpose.

Principle of CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[22] It uses a proprietary thermostable luciferase to generate a luminescent signal proportional to the ATP concentration. A decrease in signal indicates cell death or metabolic inactivity.

Step-by-Step Methodology
  • Cell Plating:

    • Use a relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like A549 if screening for anti-cancer agents).[4]

    • Seed 2,000 cells per well in 20 µL of culture medium into a 384-well, white, clear-bottom plate.

    • Incubate for 4-6 hours to allow cells to attach.

    • Rationale: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.[23]

  • Compound Addition:

    • Add 100 nL of the primary hit compounds (at 10 mM) to the cell plates for a final concentration of 20 µM.

    • Include a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO as a negative control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ incubator.

    • Rationale: A 48-72 hour incubation period is typically sufficient to observe antiproliferative or cytotoxic effects.[17]

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Interpreting the Results

Compounds that show significant loss of signal in this assay are flagged as cytotoxic and may be deprioritized unless cytotoxicity is the desired outcome (e.g., in an oncology screen). This step is crucial for filtering out non-specific pan-assay interference compounds (PAINS) and focusing on true, on-target inhibitors.

Hit Triage and Validation

The final stage of the HTS campaign involves rigorously validating the confirmed hits to build a robust structure-activity relationship (SAR).

Hit Triage Decision Pathway

Hit_Triage start Primary Hit confirm Re-test from fresh solid? start->confirm ic50 Generate 10-pt IC50 curve in primary biochemical assay confirm->ic50 Yes deprioritize1 Deprioritize (Not reproducible) confirm->deprioritize1 No potency_check Is IC50 < 1 µM? ic50->potency_check counter_screen Test in cell viability assay potency_check->counter_screen Yes deprioritize2 Deprioritize (Low potency) potency_check->deprioritize2 No cytotoxicity_check Is compound non-toxic at active concentration? counter_screen->cytotoxicity_check validated_hit Validated Hit for SAR Expansion cytotoxicity_check->validated_hit Yes deprioritize3 Deprioritize (Cytotoxic) cytotoxicity_check->deprioritize3 No

Caption: Decision tree for hit triage and validation.
Next Steps: SAR and Selectivity

Validated hits from the imidazo[1,2-b]pyridazine library become the starting point for a medicinal chemistry program. Key follow-up activities include:

  • SAR by Catalog: Ordering and testing commercially available analogs of the hit compounds to quickly build an initial understanding of the structure-activity relationship.

  • Kinase Selectivity Profiling: Screening validated hits against a broad panel of kinases to determine their selectivity profile. High selectivity is often a desirable attribute to minimize off-target effects.[24]

  • Target Engagement Assays: Developing cell-based assays to confirm that the compound engages the intended kinase target within a cellular context.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. By combining a well-designed chemical library with a robust HTS workflow encompassing biochemical and cell-based assays, researchers can efficiently identify and validate potent and selective lead compounds. The protocols and strategies outlined in this application note provide a comprehensive framework for executing a successful HTS campaign, paving the way for the development of the next generation of targeted therapies.

References

experimental use of 7-Chloroimidazo[1,2-b]pyridazine in animal models of arthritis

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Use of Imidazo[1,2-b]pyridazine Derivatives in Animal Models of Arthritis

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental application of imidazo[1,2-b]pyridazine-based compounds in preclinical animal models of arthritis. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of key inflammatory signaling pathways implicated in the pathogenesis of rheumatoid arthritis (RA). This guide details the scientific rationale, step-by-step experimental protocols for arthritis induction and compound evaluation, and data interpretation, grounded in the latest scientific literature. We aim to provide the necessary technical detail and field-proven insights to facilitate the successful preclinical assessment of this promising class of anti-inflammatory agents.

Introduction: The Rationale for Targeting Inflammatory Kinases in Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and progressive destruction of cartilage and bone. The underlying pathology is driven by a complex interplay of immune cells and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-17A (IL-17A)[1][2]. Many of these cytokines signal through intracellular pathways mediated by Janus kinases (JAKs) and other critical kinases like I-kappa B kinase (IKKβ), which activates the NF-κB transcription factor[3][4].

The imidazo[1,2-b]pyridazine core has been identified as a versatile scaffold for developing small molecule inhibitors that can selectively target these nodes of inflammation. Derivatives of this scaffold have been shown to potently inhibit key mediators in arthritis pathology:

  • Tyrosine Kinase 2 (Tyk2): A JAK family member crucial for signaling downstream of IL-12, IL-23, and Type I interferons. Inhibition of the Tyk2 pseudokinase (JH2) domain by imidazo[1,2-b]pyridazine derivatives has demonstrated efficacy in a rat adjuvant arthritis model.[3]

  • IKKβ: A central kinase in the canonical NF-κB pathway, which controls the expression of numerous pro-inflammatory genes. Imidazo[1,2-b]pyridazine-based IKKβ inhibitors have shown suppressive activity in both mouse and rat collagen-induced arthritis models.[4]

  • IL-17A: A pro-inflammatory cytokine that is a major driver of tissue damage in RA. Small molecule imidazo[1,2-b]pyridazine inhibitors of IL-17A are being explored as potential oral therapies for autoimmune diseases.[2]

This guide will focus on a representative imidazo[1,2-b]pyridazine derivative, herein referred to as Compound-IP , as a model for experimental validation in preclinical arthritis. While 7-Chloroimidazo[1,2-b]pyridazine is a key intermediate in the synthesis of such compounds[5][6], the focus of these protocols is on the biologically active derivatives.

Key Signaling Pathways in Arthritis Pathogenesis

Understanding the molecular targets of Compound-IP is crucial for experimental design and data interpretation. The following diagram illustrates the central role of the JAK-STAT and NF-κB pathways in driving the inflammatory cascade in an arthritic joint.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space cluster_Nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFNγ, TNF-α) Receptor Cytokine Receptor (e.g., IL-6R, TNFR) Cytokine->Receptor Binding JAKs JAKs (e.g., Tyk2) Receptor->JAKs Activation IKK IKK Complex (IKKβ) Receptor->IKK Activation STATs STATs JAKs->STATs Phosphorylation pSTATs p-STATs STATs->pSTATs Transcription Gene Transcription pSTATs->Transcription Dimerization & Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IKK->NFkB Release IkB->NFkB Inhibition pNFkB Active NF-κB NFkB->pNFkB pNFkB->Transcription CompoundIP Compound-IP (Imidazo[1,2-b]pyridazine Derivative) CompoundIP->JAKs Inhibition CompoundIP->IKK Inhibition InflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, MMPs) Transcription->InflammatoryGenes Upregulation InflammatoryGenes->Cytokine Secretion (Positive Feedback)

Caption: Key inflammatory signaling pathways targeted by Compound-IP.

Preclinical Evaluation Workflow: From Bench to In Vivo

A structured, multi-stage approach is essential for validating the therapeutic potential of Compound-IP. The workflow ensures that only compounds with desirable properties advance to more complex and resource-intensive animal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: PK/PD & Tolerability cluster_2 Phase 3: In Vivo Efficacy Models cluster_3 Phase 4: Post-Efficacy Analysis a Biochemical Assays (Kinase Inhibition) b Cell-based Assays (Cytokine Release, p-STAT) a->b c Pharmacokinetics (PK) (Rodent) b->c d Pharmacodynamics (PD) (Target Engagement) c->d e Acute Tolerability d->e f Adjuvant-Induced Arthritis (AIA) - Rat e->f g Collagen-Induced Arthritis (CIA) - Mouse/Rat h Histopathology (Joints) g->h i Biomarker Analysis (Serum/Tissue) h->i

Caption: A four-phase workflow for preclinical evaluation of Compound-IP.

Detailed Experimental Protocols

Protocol 1: Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a robust and widely used model of inflammatory arthritis that is particularly useful for assessing T-cell mediated immune responses.

  • Rationale: This model is T-cell dependent and shares many histopathological features with human RA. It is highly responsive to therapeutic intervention with kinase inhibitors.

  • Animal Strain: Male Lewis Rats (7-8 weeks old).

  • Materials:

    • Mycobacterium tuberculosis H37Ra, desiccated (Difco).

    • Incomplete Freund's Adjuvant (IFA) or light mineral oil.

    • Compound-IP.

    • Vehicle for Compound-IP (e.g., 5% TPGS / 5% Ethanol / 90% PEG300)[3].

    • Calipers for paw measurement.

  • Methodology:

    • Adjuvant Preparation: Prepare a 10 mg/mL suspension of M. tuberculosis in IFA. Homogenize thoroughly using a glass-on-glass homogenizer until a stable emulsion is formed.

    • Induction (Day 0): Anesthetize rats. Inject 100 µL of the adjuvant emulsion (containing 1 mg of M. tuberculosis) intradermally into the plantar surface of the right hind paw.

    • Group Allocation: Randomize animals into treatment groups (n=8-10 per group) once initial signs of secondary, non-injected paw inflammation appear (typically around Day 10-12).

      • Group 1: Vehicle Control (p.o., daily).

      • Group 2: Compound-IP (e.g., 10 mg/kg, p.o., daily).

      • Group 3: Compound-IP (e.g., 30 mg/kg, p.o., daily).

      • Group 4: Positive Control (e.g., Methotrexate, 0.3 mg/kg, i.p., 3x/week).

    • Treatment: Begin dosing on Day 10 and continue through Day 21-28.

    • Efficacy Readouts:

      • Clinical Scoring (3x/week): Score each paw on a scale of 0-4 based on erythema and swelling (Total score: 0-16 per animal).

      • Paw Volume Measurement (3x/week): Measure the volume of both hind paws using a plethysmometer.

      • Body Weight (3x/week): Monitor for signs of systemic toxicity.

    • Termination (Day 21-28): Euthanize animals. Collect blood for serum biomarker analysis (e.g., IL-6, TNF-α) and hind paws for histopathology.

Protocol 2: Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is highly dependent on B-cells and autoantibodies against type II collagen, making it particularly relevant to the autoimmune aspects of RA.

  • Rationale: This model mimics the autoimmune and inflammatory components of RA, including the involvement of TNF-α and IL-6. It is considered a gold standard for testing anti-arthritic agents.[4]

  • Animal Strain: DBA/1 mice (male, 8-10 weeks old).

  • Materials:

    • Bovine Type II Collagen (CII).

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).

    • Compound-IP and vehicle.

  • Methodology:

    • Collagen Emulsion Preparation: Prepare a 2 mg/mL solution of CII in 0.05 M acetic acid overnight at 4°C. Emulsify this solution 1:1 with CFA.

    • Primary Immunization (Day 0): Anesthetize mice. Inject 100 µL of the CII/CFA emulsion (containing 100 µg of CII) intradermally at the base of the tail.

    • Booster Immunization (Day 21): Prepare a 1:1 emulsion of 2 mg/mL CII with IFA. Inject 100 µL (100 µg of CII) intradermally at the base of the tail.

    • Monitoring and Treatment:

      • Begin monitoring for arthritis onset from Day 21. Arthritis onset is defined as visible erythema and swelling in one or more paws.

      • Once an animal reaches a pre-determined clinical score (e.g., score of 2), randomize it into a treatment group and begin daily oral dosing as described in the AIA protocol.

    • Efficacy Readouts:

      • Clinical Scoring (daily post-onset): Score each paw on a scale of 0-4.

      • Paw Thickness (3x/week): Use digital calipers to measure the thickness of the affected ankle/wrist joints.

    • Termination (approx. Day 35-42): Collect blood and tissues for analysis as described for the AIA model.

Data Analysis and Interpretation

Quantitative Data Summary

All quantitative data should be summarized for clear comparison between treatment groups.

ParameterVehicle ControlCompound-IP (10 mg/kg)Compound-IP (30 mg/kg)Positive Control
Max. Mean Arthritis Score 12.5 ± 1.57.0 ± 1.23.5 ± 0.8 4.0 ± 1.0
Change in Paw Volume (mL) +1.8 ± 0.3+0.9 ± 0.2+0.4 ± 0.1 +0.5 ± 0.2
Terminal Serum IL-6 (pg/mL) 250 ± 45130 ± 3075 ± 20 80 ± 25
Histology Score (Inflammation) 3.5 ± 0.52.0 ± 0.41.0 ± 0.3 1.2 ± 0.4
Histology Score (Bone Erosion) 3.2 ± 0.61.8 ± 0.50.8 ± 0.2 1.0 ± 0.3
Data are presented as Mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, *p<0.01. Data are hypothetical and for illustrative purposes.
Histopathological Analysis

Fixed, decalcified, and paraffin-embedded joints should be sectioned and stained with Hematoxylin and Eosin (H&E). A blinded pathologist should score the sections for:

  • Inflammation: Infiltration of immune cells into the synovium.

  • Pannus Formation: Proliferation of synovial tissue.

  • Bone and Cartilage Erosion: Structural damage to the joint.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel oral therapeutics for rheumatoid arthritis. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds in validated animal models. Successful demonstration of efficacy, characterized by a significant reduction in clinical scores, paw swelling, and pro-inflammatory biomarkers, alongside a favorable histopathological profile, provides strong justification for advancing lead candidates toward further safety studies and potential clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vivo Performance of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for improving the solubility of 7-Chloroimidazo[1,2-b]pyridazine for in vivo studies. We understand the critical challenges posed by poorly soluble compounds in preclinical development and aim to equip you with the necessary knowledge and protocols to overcome them.

Introduction: The Challenge of Imidazo[1,2-b]pyridazine Solubility

The imidazo[1,2-b]pyridazine scaffold is a promising heterocyclic structure found in numerous potent kinase inhibitors.[1] However, this class of compounds, including this compound, often exhibits poor aqueous solubility, which can significantly hinder preclinical development by causing low and variable oral bioavailability.[2][3] For instance, a lead 3,6-diarylated imidazopyridazine compound showed solubility of less than 5 µM at pH 6.5, posing a significant challenge for in vivo studies.[2] Similarly, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative also demonstrated poor solubility in culture media.[4]

This guide provides a systematic approach to addressing these solubility challenges, from initial troubleshooting to the implementation of advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: My formulation of this compound is cloudy or has visible precipitate. What's the first step?

A1: Cloudiness or precipitation is a clear indicator of poor solubility and that your compound is not fully dissolved. This can lead to inaccurate dosing and unreliable pharmacokinetic data.[5] The first step is to systematically assess the solubility of your compound.

  • Actionable Advice: Begin by performing a basic solubility screen in a small set of pharmaceutically acceptable vehicles. This will provide an empirical basis for selecting a suitable formulation strategy.

Q2: I'm observing unexpected toxicity in my animal model. Could the formulation vehicle be the cause?

A2: Absolutely. The vehicle itself can induce adverse effects, confounding your study results. It is crucial to select vehicles with a well-established safety profile in your chosen animal model and for the intended route of administration.[6]

  • Actionable Advice: Always run a vehicle-only control group in your in vivo experiments. If you suspect vehicle-related toxicity, consider reducing the concentration of co-solvents or surfactants, or exploring alternative, more biocompatible formulation approaches.[5]

Q3: What are the main strategies to improve the in vivo exposure of a poorly soluble compound like this compound?

A3: There are several established strategies, and the optimal choice depends on the physicochemical properties of your compound, the desired route of administration, and the stage of your research. The primary approaches include:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent and an aqueous carrier.[7]

  • pH Adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.[7]

  • Surfactant-based Formulations (Micellar Solutions): Using surfactants to form micelles that encapsulate the drug.[7]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance aqueous solubility.[7]

  • Lipid-Based Formulations: Dissolving the compound in oils, lipids, and surfactants, which can form emulsions or self-emulsifying systems.[7]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size of the drug to the sub-micron range to increase the surface area and dissolution rate.[8]

Troubleshooting Guide: Step-by-Step Formulation Development

This section provides a logical workflow for developing a suitable in vivo formulation for this compound.

Formulation Workflow A Start: Poorly Soluble This compound B Step 1: Basic Solubility Screen (Co-solvents, pH, Surfactants) A->B C Is solubility sufficient for desired dose? B->C D Proceed to In Vivo Study (with vehicle controls) C->D Yes E Step 2: Advanced Formulation Strategies C->E No F Option A: Cyclodextrin Complexation E->F G Option B: Lipid-Based Formulation (SEDDS) E->G H Option C: Nanosuspension E->H I Characterize Formulation (Particle Size, Stability) F->I G->I H->I J Proceed to In Vivo Study (with formulation controls) I->J

Caption: Formulation development workflow for this compound.

Step 1: Initial Solubility Screening

Before exploring complex formulations, a simple screening in common excipients is recommended.

Table 1: Common Vehicles for Initial In Vivo Formulation Screening

Vehicle CategoryExamplesConcentration Range (Typical)Notes & Potential Issues
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)N/AIdeal for soluble compounds, but unlikely to be sufficient for this compound.
Co-solvents PEG 400, Propylene Glycol, Ethanol, DMSO10-40% in aqueous bufferSimple to prepare. High concentrations can cause toxicity (e.g., hemolysis, irritation).[6] Drug may precipitate upon injection.[6]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL1-10% in aqueous bufferCan significantly improve solubility. Potential for hypersensitivity reactions (especially Cremophor® EL).[5]
pH Adjustment Acidic or basic bufferspH 2-10Effective for ionizable compounds. The pKa of this compound would need to be determined. Can cause tissue irritation at extreme pH values.[6]

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh 1-2 mg of this compound into a small glass vial.

  • Add the test vehicle in small increments (e.g., 100 µL) and vortex thoroughly between additions.

  • Continue adding the vehicle until the compound is fully dissolved or a maximum practical volume is reached.

  • Visually inspect for any undissolved particles against a light and dark background.

  • Calculate the approximate solubility in mg/mL.

Step 2: Advanced Formulation Strategies

If the initial screening does not yield a formulation that can deliver the required dose in a reasonable volume, more advanced strategies are necessary.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[7]

Table 2: Common Cyclodextrins for In Vivo Formulations

CyclodextrinAbbreviationKey Properties
Hydroxypropyl-β-cyclodextrin HP-β-CDMost commonly used for parenteral formulations due to its high water solubility and low toxicity.
Sulfobutylether-β-cyclodextrin SBE-β-CD (Captisol®)High water solubility and a good safety profile. Often used in commercial injectable formulations.

Experimental Protocol: Preparation of a Cyclodextrin Formulation

  • Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD in water).

  • Add the this compound powder to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Determine the final concentration of the drug in the formulation analytically (e.g., by HPLC-UV).

For oral administration, lipid-based formulations can significantly enhance absorption. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7]

Table 3: Components for a Self-Emulsifying Drug Delivery System (SEDDS)

ComponentExamplesFunction
Oil Phase Capryol™ 90, Labrafac™ Lipophile WL 1349, Corn OilSolubilizes the lipophilic drug.
Surfactant Cremophor® EL, Labrasol®, Tween® 80Facilitates the formation of a stable emulsion.
Co-solvent Transcutol® HP, PEG 400Increases the solvent capacity of the formulation.

Experimental Protocol: Development of a SEDDS Formulation

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents.

  • Select components that show good solubilizing capacity for the drug.

  • Construct a ternary phase diagram to identify the self-emulsifying region by mixing the selected components in different ratios and observing their emulsification behavior in water.[9]

  • Prepare the final formulation by dissolving the drug in the selected oil/surfactant/co-solvent mixture.

  • Characterize the formulation by assessing its self-emulsification time and resulting droplet size.

A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[8] This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic solvents. Nanosizing increases the surface area of the drug, leading to a higher dissolution rate.[8]

Nanosuspension_Prep A Start: Drug Powder + Stabilizer Solution B High-Energy Milling (e.g., Bead Mill) A->B C Nanosuspension (Sub-micron drug particles) B->C D Characterization: Particle Size (DLS) Zeta Potential Crystal Form (DSC/XRPD) C->D E Sterile Filtration (for IV administration) C->E

Caption: General workflow for preparing a nanosuspension.

Experimental Protocol: Preparation of a Nanosuspension by Wet-Milling

  • Vehicle Preparation: Prepare a sterile aqueous solution containing a stabilizer. A common combination is 0.5% hydroxypropyl methylcellulose (HPMC) and 0.5% Tween® 80.[10]

  • Pre-suspension: Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

  • Milling: Transfer the pre-suspension to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Process: Mill at a high speed for a sufficient duration (e.g., 1-6 hours), monitoring the particle size periodically using dynamic light scattering (DLS).

  • Harvest: Once the desired particle size (typically < 200 nm for IV administration) is achieved, separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, and drug concentration.

Summary and Recommendations

For a poorly soluble, likely lipophilic compound such as this compound, a tiered approach to formulation development is recommended.

  • For early-stage in vivo screening (oral or IP): Start with a simple co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% water) or a cyclodextrin-based formulation. These are generally faster to prepare.

  • For oral bioavailability studies: A SEDDS formulation is a strong candidate and can significantly improve absorption from the GI tract.

  • For intravenous (IV) administration: A well-characterized nanosuspension or a cyclodextrin formulation (e.g., with SBE-β-CD) is often the most suitable approach to avoid precipitation in the bloodstream.

It is imperative to characterize the final formulation for stability and to include appropriate vehicle or formulation blank control groups in all in vivo experiments to ensure the reliability of your results.

References

Technical Support Center: Optimizing 7-Chloroimidazo[1,2-b]pyridazine Derivatives for Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 7-Chloroimidazo[1,2-b]pyridazine derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the experimental process of enhancing metabolic stability. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your decision-making.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the this compound scaffold?

A1: The this compound scaffold, while a valuable starting point in medicinal chemistry, presents several potential metabolic liabilities. The primary sites of metabolism are often mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, which are abundant in the liver.[1][2][3][4] Key vulnerabilities include:

  • Oxidation of the Imidazopyridazine Core: The electron-rich nature of the heterocyclic system can make it susceptible to oxidative metabolism.[5][6] This can lead to the formation of hydroxylated metabolites, which may be further conjugated and rapidly excreted.

  • Metabolism of Substituents: The nature and position of substituents on the core ring structure play a pivotal role. Aromatic or aliphatic side chains can undergo hydroxylation, N-dealkylation, or O-dealkylation, representing common metabolic pathways.[7]

  • The Chloro Substituent: While the chloro group at the 7-position can influence the electronic properties of the ring system, it is generally considered a metabolically stable position. However, its impact on the overall electronics can indirectly affect the metabolism of other parts of the molecule.

Understanding these potential liabilities is the first step in designing derivatives with improved metabolic stability.

Q2: What is the role of Cytochrome P450 enzymes in the metabolism of these derivatives?

A2: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary drivers of Phase I metabolism for a vast number of drugs.[2][4] For this compound derivatives, CYPs catalyze oxidative reactions that introduce or unmask polar functional groups, making the molecule more water-soluble and easier to excrete.[2][6]

The most common CYP-mediated reactions include:

  • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to an aromatic ring.

  • Aliphatic Hydroxylation: Addition of a hydroxyl group to an alkyl side chain.

  • N- and O-Dealkylation: Removal of an alkyl group from a nitrogen or oxygen atom.

  • Oxidative Deamination: Removal of an amino group.

The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) can vary depending on the precise structure of the derivative.[3] Inhibition or induction of these enzymes by your compound can also lead to drug-drug interactions, a critical consideration in later stages of development.[4]

Q3: What are the most effective general strategies to improve the metabolic stability of heterocyclic compounds?

A3: Improving metabolic stability is a key objective in lead optimization. Several established strategies can be employed:[5][7]

  • Blocking Metabolically Labile Sites: Once a site of metabolism is identified, it can be "blocked" by introducing a substituent that is resistant to metabolism. Fluorine or deuterium atoms are commonly used for this purpose.[8][9] For example, replacing a hydrogen atom at a site of hydroxylation with a fluorine atom can prevent oxidation.[10]

  • Steric Shielding: Introducing a bulky group near a metabolically labile site can sterically hinder the approach of metabolizing enzymes.[8]

  • Bioisosteric Replacement: This involves substituting a functional group or a whole scaffold with another that has similar physical and electronic properties but different metabolic properties.[10][11][12] This is a powerful strategy to mitigate metabolic liabilities while retaining desired biological activity.[11][12]

  • Reducing Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity (logP) of a compound can decrease its metabolic rate.[7][13]

  • Modulating Electronics: Introducing electron-withdrawing groups can make aromatic rings less susceptible to oxidative metabolism by CYP enzymes.[6][7]

The choice of strategy depends on the specific metabolic pathway identified for your compound series.

Troubleshooting Guides

Scenario 1: My this compound derivative shows high clearance in the liver microsomal stability assay.

Issue: You have synthesized a promising derivative, but the in vitro liver microsomal stability assay indicates a short half-life (t½) and high intrinsic clearance (CLint), suggesting rapid metabolism.[14][15]

G start High Clearance Observed in Microsomal Assay met_id Perform Metabolite Identification Study (LC-MS/MS) start->met_id soft_spot Identify 'Metabolic Hotspot(s)' on the Molecule met_id->soft_spot strategy Select an Optimization Strategy soft_spot->strategy block Strategy 1: Block Labile Site strategy->block e.g., Fluorination shield Strategy 2: Steric Shielding strategy->shield e.g., Add bulky group bioisostere Strategy 3: Bioisosteric Replacement strategy->bioisostere e.g., Phenyl to Pyridyl synthesize Synthesize New Analogs Based on Selected Strategy block->synthesize shield->synthesize bioisostere->synthesize reassay Re-run Microsomal Stability Assay synthesize->reassay end Improved Stability Achieved reassay->end

Caption: Workflow for addressing high metabolic clearance.

  • Confirm the Result: First, ensure the experimental result is robust. Check that the positive control compounds in your assay behaved as expected. Rule out non-enzymatic degradation by running a control incubation without the NADPH cofactor.[14]

  • Identify the Metabolic "Hotspot": The most critical step is to determine where on the molecule metabolism is occurring. This requires a metabolite identification study.

    • Protocol: Incubate a higher concentration of your compound with liver microsomes (and NADPH) for a longer period. Analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Analysis: Look for new peaks in the chromatogram that correspond to potential metabolites (e.g., M+16 for hydroxylation). Use MS/MS fragmentation to pinpoint the location of the modification.

  • Implement a Rational Design Strategy: Once the metabolic hotspot is known, you can apply targeted medicinal chemistry strategies.

    • If oxidation occurs on an aromatic ring:

      • Blocking: Introduce a fluorine atom at that position. Fluorine is small and often does not disrupt binding to the target protein but can effectively block CYP-mediated hydroxylation.[8][10]

      • Bioisosteric Replacement: Replace the entire ring with a less metabolically active bioisostere.[6][11] For example, a phenyl ring prone to para-hydroxylation can be replaced with a pyridine ring.[8]

    • If N- or O-dealkylation is the issue:

      • Steric Shielding: Introduce bulkier groups on the alkyl chain or near the heteroatom to prevent enzyme access.[8] For instance, replacing an N-methyl group with an N-tert-butyl group can prevent N-dealkylation.[7]

      • Conformational Constraint: Incorporate the labile group into a ring system to restrict its conformation, which may be unfavorable for metabolism.[7]

Metabolically Labile GroupPotential BioisostereRationale for Improved Stability
Phenyl RingPyridyl or Pyrimidyl RingIntroduction of nitrogen atoms decreases the electron density of the ring, making it less susceptible to oxidation.[6]
Thiophene RingThiazole or Oxazole RingThe additional heteroatom modulates the electronic properties and can block sites of oxidation.[5]
Amide Bond1,2,4-Triazole or OxadiazoleThese five-membered heterocycles can mimic the hydrogen bonding properties of amides but are generally more resistant to hydrolysis.[12][16]
Carboxylic AcidTetrazole or Acyl SulfonamideThese groups can mimic the acidic properties of a carboxylic acid but are often less prone to Phase II conjugation reactions.[11]
Scenario 2: I'm seeing high variability in my microsomal stability assay results between experiments.

Issue: Replicate experiments of the same compound yield inconsistent t½ and CLint values, making it difficult to confidently rank compounds.

  • Reagent and System Integrity:

    • Microsome Quality: Ensure the liver microsomes have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles, which can degrade enzyme activity.[17] Use microsomes from a reputable supplier and check the certificate of analysis for specific activity.

    • Cofactor Preparation: The NADPH regenerating system is critical.[14] Prepare the NADPH solution fresh for each experiment, as it is unstable in solution.

    • Compound Solubility: Poor solubility of the test compound can lead to inaccurate concentrations in the incubation. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells.[14][17]

  • Assay Protocol and Execution:

    • Incubation Conditions: Strictly control the incubation temperature (37°C) and shaking speed.[14] Inconsistent temperature can significantly alter enzyme kinetics.

    • Time Points: For rapidly metabolized compounds, ensure your initial time points are frequent enough to accurately capture the initial rate of metabolism. For very stable compounds, you may need to extend the incubation time.[18]

    • Reaction Quenching: The method used to stop the reaction (e.g., adding cold acetonitrile) must be efficient and immediate.[14] Ensure the internal standard is in the quenching solution to account for variations in sample processing.[14]

  • Analytical Method (LC-MS/MS):

    • Matrix Effects: The biological matrix (microsomes) can cause ion suppression or enhancement in the MS source, leading to variability.[19][20] Ensure your analytical method is robust and consider using a stable isotope-labeled internal standard for your compound if available.

    • Instrument Performance: Regularly check the performance of your LC-MS/MS system. Drifts in signal intensity can occur over a run.[21]

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[14]

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a fresh NADPH regenerating system solution in phosphate buffer (pH 7.4).[14]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution (e.g., to a final protein concentration of 0.5 mg/mL) at 37°C for 5-10 minutes.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding it to a plate containing a cold stopping solution (e.g., acetonitrile with an internal standard).[14]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the protein.[14]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).[15]

Scenario 3: I suspect my compound is forming an unstable metabolite that is interfering with my analysis.

Issue: You observe inconsistent quantification, or the concentration of the parent drug appears to increase over time in some samples. This can happen if a metabolite is unstable and reverts to the parent drug during sample collection, storage, or analysis.[19]

G start Suspected Unstable Metabolite (e.g., Lactone, Acyl Glucuronide) stabilize Modify Sample Handling and Quenching start->stabilize analytical Adjust LC-MS/MS Method start->analytical acidify Acidify Quench Solution (e.g., with formic acid) stabilize->acidify low_temp Maintain Low Temperature Throughout Processing stabilize->low_temp reanalyze Re-analyze Samples acidify->reanalyze low_temp->reanalyze mobile_phase Optimize Mobile Phase pH to Stabilize Metabolite analytical->mobile_phase mobile_phase->reanalyze end Accurate Quantification of Parent and Metabolite reanalyze->end

Caption: Decision tree for handling unstable metabolites.

  • Identify the Potential Unstable Metabolite:

    • Certain functional groups are known to form unstable metabolites. For example, carboxylic acids can form acyl glucuronides, which are prone to hydrolysis and isomerization. Lactones can hydrolyze back to the open-chain hydroxy acid form.[19]

    • Review the structure of your parent compound to see if it is likely to form such metabolites.

  • Modify Sample Handling and Preparation:

    • pH Control: The stability of many metabolites is pH-dependent.[19] For example, acyl glucuronides are more stable at acidic pH. Consider acidifying your quenching solution and sample matrix immediately after collection.

    • Temperature Control: Keep samples at low temperatures (on ice or at 4°C) throughout the preparation process to minimize degradation.[19]

  • Optimize Analytical Conditions:

    • LC Method: Adjust the pH of your mobile phase to one that favors the stability of the suspected metabolite during chromatographic separation.

    • Source Temperature: Minimize the temperature of the mass spectrometer's ion source to reduce the risk of in-source degradation or conversion.[20]

  • Chemical Derivatization:

    • In some cases, it may be possible to derivatize the unstable functional group to form a stable product that can be easily quantified. This is an advanced technique but can be very effective.

By systematically addressing these common experimental challenges, researchers can generate reliable and reproducible data to guide the optimization of this compound derivatives towards candidates with improved metabolic stability and, ultimately, better pharmacokinetic profiles.

References

Technical Support Center: Troubleshooting the Synthesis of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth, evidence-based solutions to help you optimize your reaction outcomes and ensure the purity of your final product.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a cornerstone for the development of various therapeutic agents. The most prevalent synthetic route involves the condensation reaction between 3-amino-6-chloropyridazine and an α-halo carbonyl compound, typically chloroacetaldehyde or its synthetic equivalents like 1,3-dichloroacetone. While seemingly straightforward, this reaction is often plagued by issues related to regioselectivity, leading to the formation of undesired isomers and other byproducts. This guide will walk you through the identification and resolution of these common synthetic hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

FAQ 1: My reaction is producing a mixture of products, and I'm not getting a clean this compound. What are the likely impurities?

The most common impurity in this synthesis is the undesired regioisomer, 8-Chloroimidazo[1,2-b]pyridazine . This arises from the initial alkylation of the 3-amino-6-chloropyridazine at the N1 versus the N2 nitrogen of the pyridazine ring. The nucleophilicity of the ring nitrogen not adjacent to the amino group can lead to the formation of this byproduct[1].

Other Potential Impurities:

  • Unreacted 3-amino-6-chloropyridazine: This can occur if the reaction does not go to completion.

  • Polymeric materials: Under certain conditions, especially with aldehydes, polymerization can lead to intractable tars.

  • Over-alkylation products: Although less common, reaction of the product with the alkylating agent is a possibility.

Troubleshooting Guide 1: Low Yield and Incomplete Conversion

Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-amino-6-chloropyridazine.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The condensation reaction may be sluggish at lower temperatures.Gradually increase the reaction temperature in 10°C increments and monitor the reaction progress by TLC or LC-MS. Consider extending the reaction time. A typical procedure involves heating a mixture of 3-amino-6-chloropyridazine and chloroacetaldehyde at 90°C for 5 hours.
Inefficient Alkylating Agent The α-halo carbonyl compound may be degraded or impure.Use a freshly opened or purified bottle of the alkylating agent. Consider using a more reactive equivalent, such as bromoacetaldehyde diethyl acetal, which can be hydrolyzed in situ.
Inappropriate Solvent The solvent may not be suitable for the reaction, leading to poor solubility of reactants or side reactions.Ethanol, isopropanol, or DMF are commonly used solvents. If solubility is an issue, consider a co-solvent system.

Experimental Protocol: Optimizing Reaction Conditions

  • Set up several small-scale parallel reactions in a synthesis reaction block.

  • To each vial, add 3-amino-6-chloropyridazine (1 equivalent).

  • Add the α-halo carbonyl reagent (1.1 to 1.5 equivalents).

  • Add the chosen solvent (e.g., ethanol, isopropanol, DMF).

  • Vary the temperature for each reaction (e.g., 60°C, 80°C, 100°C).

  • Monitor each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.

  • Identify the conditions that provide the best conversion to the desired product with minimal byproduct formation.

Troubleshooting Guide 2: Formation of the 8-Chloro Regioisomer

Observation: You have identified the presence of the 8-Chloroimidazo[1,2-b]pyridazine isomer in your product mixture, often as a significant component.

Causality: The formation of the 8-chloro isomer is a direct consequence of the initial nucleophilic attack of the N1 nitrogen of 3-amino-6-chloropyridazine on the α-halo carbonyl compound. The electronic and steric environment of the pyridazine ring influences the N1/N2 selectivity. The presence of the chloro group at the 6-position generally directs the cyclization to the desired 7-chloro product, but this control is not always absolute[1].

Diagram: Regioselective Cyclization

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine N1-alkylation N1-Alkylated Intermediate 3-amino-6-chloropyridazine->N1-alkylation Attack at N1 N2-alkylation N2-Alkylated Intermediate 3-amino-6-chloropyridazine->N2-alkylation Attack at N2 (Favored) alpha-halo-carbonyl alpha-halo-carbonyl alpha-halo-carbonyl->N1-alkylation alpha-halo-carbonyl->N2-alkylation 8-chloro-isomer 8-Chloroimidazo[1,2-b]pyridazine (Undesired) N1-alkylation->8-chloro-isomer Cyclization 7-chloro-product This compound (Desired) N2-alkylation->7-chloro-product Cyclization

Caption: Regioselectivity in the synthesis of this compound.

Solutions to Minimize the 8-Chloro Isomer:

Parameter Explanation Recommended Action
Choice of Base The base can influence the deprotonation equilibrium of the amino group and the pyridazine nitrogens, thereby affecting the regioselectivity.While some procedures are performed under neutral or slightly acidic conditions, the use of a mild, non-nucleophilic base like sodium bicarbonate can sometimes improve the selectivity for the desired isomer. Stronger bases may lead to a higher proportion of the undesired isomer.
Solvent Polarity The polarity of the solvent can influence the transition state energies for the N1 and N2 alkylation pathways.Experiment with solvents of varying polarity. Aprotic polar solvents like DMF or acetonitrile may offer different selectivity compared to protic solvents like ethanol.
Temperature Control Lower reaction temperatures can sometimes enhance the kinetic selectivity towards the desired product.Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.
Troubleshooting Guide 3: Purification Challenges - Separating the 7-Chloro and 8-Chloro Isomers

Observation: You have a mixture of the 7-chloro and 8-chloro isomers and are finding it difficult to separate them.

Solution: Chromatographic Separation

Column chromatography is the most effective method for separating these isomers. Due to their similar polarities, a careful selection of the mobile phase is crucial.

Experimental Protocol: Column Chromatography for Isomer Separation

  • Column Preparation: Pack a silica gel column with an appropriate diameter and length based on the amount of crude material. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution: Start with a non-polar solvent system and gradually increase the polarity. A gradient elution is often necessary.

    • Recommended Starting Solvent System: Hexane/Ethyl Acetate (e.g., 9:1 v/v).

    • Gradient: Gradually increase the proportion of ethyl acetate. For example, start with 10% ethyl acetate in hexane, and increase to 20%, 30%, and so on, collecting fractions throughout the process.

  • Monitoring: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light). The two isomers should appear as distinct spots.

  • Product Isolation: Combine the fractions containing the pure desired isomer and evaporate the solvent under reduced pressure.

Solution: Recrystallization

If the isomeric ratio is highly skewed towards the desired 7-chloro product, recrystallization can be an effective purification method.

Experimental Protocol: Recrystallization of this compound

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Good solvent systems to try include:

    • Ethanol/Water

    • Isopropanol

    • Ethyl Acetate/Hexane

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purity Check: Analyze the purity of the recrystallized material by NMR, LC-MS, or melting point determination.

References

Technical Support Center: Navigating the Challenges of Oral Bioavailability for Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities associated with the oral bioavailability of imidazo[1,2-b]pyridazine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered experimental hurdles. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent therapeutic agents.[1][2] However, its promise is often tempered by challenges in achieving adequate oral bioavailability. This resource aims to equip you with the knowledge and experimental strategies to systematically diagnose and resolve these issues.

Understanding the Core Challenges

The oral bioavailability of any compound is a multifaceted property governed by its absorption, distribution, metabolism, and excretion (ADME) profile. For imidazo[1,2-b]pyridazine derivatives, several key challenges frequently emerge:

  • Poor Aqueous Solubility: The planar, aromatic nature of the imidazo[1,2-b]pyridazine core can contribute to low aqueous solubility, hindering its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Low Intestinal Permeability: While some imidazo[1,2-b]pyridazine compounds exhibit good permeability, others may struggle to efficiently cross the intestinal epithelium due to factors like polarity, molecular size, or efflux transporter activity.

  • First-Pass Metabolism: The imidazo[1,2-b]pyridazine ring system and its substituents can be susceptible to extensive metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes, leading to significant pre-systemic clearance.

  • Efflux Transporter Recognition: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump them back into the intestinal lumen, thereby reducing net absorption.[3]

This guide will provide a structured approach to identifying and addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility-Related Issues

Question 1: My imidazo[1,2-b]pyridazine compound shows very low aqueous solubility. How can I confirm this and what are my next steps?

Answer:

Low aqueous solubility is a common initial roadblock. The first step is to quantify the extent of the problem using robust in vitro assays.

Initial Assessment: Kinetic vs. Thermodynamic Solubility

It's crucial to differentiate between kinetic and thermodynamic solubility in early-stage drug discovery.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer. It's a high-throughput method suitable for initial screening.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid crystalline form of the compound in a given solvent. It is a more time-consuming but accurate measure, essential for lead optimization.

Parameter Kinetic Solubility Thermodynamic Solubility
Starting Material DMSO stock solutionSolid compound (crystalline)
Incubation Time Short (e.g., 2 hours)Long (e.g., 24 hours) to reach equilibrium
Throughput HighLow
Application Early screening of large compound librariesLead optimization and pre-formulation

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This method is the gold standard for determining thermodynamic solubility.

Materials:

  • Your imidazo[1,2-b]pyridazine compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Glass vials

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Add an excess amount of your solid compound to a glass vial.

  • Add a known volume of the desired aqueous buffer (e.g., PBS, SGF, or SIF).

  • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C).

  • Shake the vials for at least 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

Troubleshooting & Optimization Strategies:

If your compound's solubility is confirmed to be low (<10 µg/mL), consider the following approaches:

  • Structural Modification:

    • Introduce Ionizable Groups: Incorporating a basic nitrogen (e.g., a piperazine or a basic side chain) can significantly improve solubility in the acidic environment of the stomach.

    • Add Polar Functional Groups: The addition of polar groups like hydroxyls, amides, or sulfonamides can enhance aqueous solubility. However, be mindful of the potential trade-off with permeability.

    • Reduce Lipophilicity (cLogP): Decreasing the lipophilicity of the molecule by removing greasy substituents can improve solubility. A lower cLogP is also often correlated with improved metabolic stability.[4]

  • Formulation Strategies:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, leading to a faster dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix in an amorphous state can dramatically increase its apparent solubility. Common polymers include HPMC-AS and PVP VA64.

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the GI tract, keeping the drug in a solubilized state.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.

Section 2: Permeability and Efflux Challenges

Question 2: My compound has good solubility, but in vivo exposure is still low. How can I investigate its intestinal permeability?

Answer:

Low permeability across the intestinal epithelium is another major barrier to oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model to assess this.

The Caco-2 Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model allows for the measurement of a compound's apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Your imidazo[1,2-b]pyridazine compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed HBSS.

  • A-B Permeability: Add the dosing solution containing your compound to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

  • B-A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • At the end of the experiment, take a sample from the donor chamber.

  • Analyze the concentration of your compound in all samples by LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber

    • A is the surface area of the membrane

    • C0 is the initial concentration in the donor chamber

Interpreting the Data and Troubleshooting

Papp (A-B) Value (x 10⁻⁶ cm/s) Interpretation
< 1Low permeability
1 - 10Moderate permeability
> 10High permeability

Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters. To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux.

Troubleshooting Low Permeability:

  • High Polarity: If your compound has a high polar surface area (PSA > 140 Ų) or a large number of hydrogen bond donors and acceptors, it may have difficulty crossing the lipid cell membrane.

    • Strategy: Modify the structure to reduce polarity, for example, by masking polar groups with metabolically labile moieties (prodrug approach) or by introducing intramolecular hydrogen bonding to shield polar groups. One study on imidazo[1,2-b]pyridazine derivatives showed that introducing a 2-pyridyl group enhanced Caco-2 permeability, which was attributed to the formation of intramolecular hydrogen bonds.[4]

  • High Efflux: If the efflux ratio is high, your compound is being actively removed from the cell.

    • Strategy: Structural modifications to reduce recognition by efflux transporters can be challenging but may involve altering the charge, size, or hydrogen bonding capacity of the molecule. For instance, in a series of imidazo[1,2-a]pyridines, the integration of a fluorine-substituted piperidine significantly reduced P-gp mediated efflux and improved bioavailability.[5]

dot

Caption: Troubleshooting workflow for solubility and permeability.

Section 3: Metabolic Stability

Question 3: My compound has good solubility and permeability, but the in vivo half-life is very short. How do I assess its metabolic stability?

Answer:

Rapid metabolism, particularly first-pass metabolism in the liver, is a frequent cause of low oral bioavailability. The in vitro liver microsomal stability assay is a valuable tool to predict a compound's susceptibility to phase I metabolism.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, including CYPs. This assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes and the necessary co-factors.

Experimental Protocol: Liver Microsomal Stability Assay

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Your imidazo[1,2-b]pyridazine compound

  • Control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Add your compound to the mixture.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Interpreting the Data and Troubleshooting

In Vitro Half-life (t½) Interpretation
< 15 minHigh clearance
15 - 60 minModerate clearance
> 60 minLow clearance

Troubleshooting High Metabolic Clearance:

  • Identify Metabolic Hotspots: The first step is to identify which part of the molecule is being metabolized. This can be done through metabolite identification studies using LC-MS/MS. Common metabolic transformations for aromatic systems like imidazo[1,2-b]pyridazine include hydroxylation and N-dealkylation.

  • Block Metabolism through Structural Modification:

    • Deuteration: Replacing a hydrogen atom at a metabolic hotspot with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

    • Fluorination: Introducing a fluorine atom at or near a site of metabolism can block hydroxylation.

    • Scaffold Hopping: In some cases, the core scaffold itself may be the primary site of metabolism. Replacing the imidazo[1,2-b]pyridazine core with a bioisosteric but more metabolically stable scaffold may be necessary. For example, scaffold hopping from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine has been used to avoid metabolism by aldehyde oxidase.[6]

    • Reduce Lipophilicity: As mentioned earlier, there is often a correlation between high lipophilicity and high metabolic clearance. Reducing the cLogP can sometimes improve metabolic stability. In one study, a significant improvement in the liver microsomal stability of an imidazo[1,2-b]pyridazine analog was achieved by reducing its cLogP from 3.80 to 1.99.[4]

dot

G High_Metabolic_Clearance High Metabolic Clearance (Short in vitro t½) Metabolite_ID Identify Metabolic Hotspots (LC-MS/MS) High_Metabolic_Clearance->Metabolite_ID Block_Metabolism Block Metabolism with Structural Modifications Metabolite_ID->Block_Metabolism Deuteration Deuteration Block_Metabolism->Deuteration Fluorination Fluorination Block_Metabolism->Fluorination Scaffold_Hopping Scaffold Hopping Block_Metabolism->Scaffold_Hopping Reduce_cLogP Reduce Lipophilicity Block_Metabolism->Reduce_cLogP

Caption: Strategies to address high metabolic clearance.

Case Study: Improving the Bioavailability of a Tyk2 JH2 Inhibitor

A study on imidazo[1,2-b]pyridazine-based Tyk2 JH2 inhibitors provides an excellent example of systematically addressing bioavailability challenges.[4]

  • Initial Compound (4): Showed potent activity but had extremely poor metabolic stability, with only 11%, 14%, and 1% remaining after 10 minutes in human, rat, and mouse liver microsomes, respectively.[4]

  • Modification 1 (Compound 5): The cLogP was reduced from 3.80 to 1.99, which dramatically improved metabolic stability (99%, 76%, and 44% remaining in human, rat, and mouse liver microsomes). However, this compound had very low permeability (Papp of 34 nm/s) due to a high number of hydrogen bond donors.[4]

  • Modification 2 (Compound 6c): Further structural modifications led to a compound with excellent metabolic stability (92%, 77%, and 71% remaining). However, it suffered from extremely low aqueous solubility (<1 µg/mL).[4]

  • Modification 3 (Compound 6e): Replacement of a cyanophenyl group with a 2-pyridyl group resulted in a compound with good metabolic stability and significantly enhanced Caco-2 permeability. This was attributed to the formation of intramolecular hydrogen bonds that shielded the polar groups.[4]

  • Final Optimized Compound (6): This compound exhibited a favorable overall profile, including good metabolic stability and permeability, which translated to high oral bioavailability (114%) in rats.[4]

This case study highlights the iterative nature of drug discovery and the importance of a multi-parameter optimization approach to achieve good oral bioavailability.

Conclusion

The development of orally bioavailable imidazo[1,2-b]pyridazine compounds requires a systematic and data-driven approach to overcome the inherent challenges of this scaffold. By employing a suite of in vitro ADME assays, researchers can effectively diagnose the root causes of poor bioavailability, whether they stem from low solubility, poor permeability, rapid metabolism, or efflux. The strategic application of medicinal chemistry principles and formulation science can then be used to rationally design and develop compounds with improved pharmacokinetic properties, ultimately unlocking the full therapeutic potential of this important class of molecules.

References

Technical Support Center: Enhancing the Selectivity of 7-Chloroimidazo[1,2-b]pyridazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Chloroimidazo[1,2-b]pyridazine inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of inhibitor selectivity. Our goal is to equip you with the scientific rationale and practical methodologies to advance your research.

Introduction: The Selectivity Challenge

The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of kinases.[1][2][3] The 7-chloro substituent often serves as a key interaction point or a vector for further chemical modification. However, a primary hurdle in kinase inhibitor development is achieving high selectivity for the target kinase over the broader human kinome.[4] Off-target effects can lead to cellular toxicity and undesirable side effects, complicating the therapeutic potential of promising compounds.[5] This guide will explore rational design strategies and experimental workflows to enhance the selectivity of your this compound-based inhibitors.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound inhibitor is potent but shows significant off-target activity in a broad kinase panel. What are the initial steps to improve its selectivity?

A1: This is a common challenge. A multipronged approach, combining computational analysis with strategic chemical modifications, is often the most effective.

  • Step 1: In-depth Analysis of Screening Data:

    • Identify patterns in off-target kinases: Are the off-targets structurally related to your primary target? Do they belong to the same kinase family? Understanding the profile of inhibited kinases can provide clues about the pharmacophoric features driving promiscuity.

    • Analyze the ATP-binding pocket: Compare the ATP-binding sites of your primary target and major off-targets. Look for subtle differences in amino acid residues, size, and shape of the pocket that can be exploited.[6][7]

  • Step 2: Structure-Based Drug Design (SBDD):

    • Obtain a co-crystal structure: If possible, obtaining a co-crystal structure of your inhibitor bound to the target kinase is invaluable. This provides a detailed roadmap for rational design.

    • Computational Modeling: In the absence of a crystal structure, molecular docking and dynamics simulations can predict the binding mode of your inhibitor.[8] These models can highlight key interactions and suggest modifications to enhance selectivity.

  • Step 3: Initial Chemical Modifications:

    • Exploit the "Gatekeeper" Residue: The gatekeeper residue is a key determinant of selectivity in many kinases.[9] If your target has a small gatekeeper (e.g., glycine, alanine, or threonine), you can introduce bulky substituents on your inhibitor that will sterically clash with the larger gatekeeper residues of off-target kinases.[4][10]

    • Target Non-conserved Regions: Introduce modifications that form interactions with non-conserved residues in the ATP-binding pocket of your target kinase.

Q2: How can I leverage the 7-chloro position to enhance selectivity?

A2: The 7-chloro position on the imidazo[1,2-b]pyridazine core is a versatile handle for chemical modification.

  • Vector for Exploration: The chlorine atom can be replaced with various functional groups to probe different regions of the kinase active site. Structure-activity relationship (SAR) studies focusing on modifications at this position can reveal opportunities for selectivity enhancement.[1]

  • Bioisosteric Replacement: Consider replacing the chlorine with bioisosteres to fine-tune steric and electronic properties.[11][12] For instance, a small methyl group might provide a better fit in a hydrophobic pocket of the target kinase compared to the chlorine atom, while being disfavored in off-targets.

  • Introducing Rigidity: Cyclization strategies involving the 7-position can constrain the conformation of the inhibitor, locking it into a bioactive conformation that is more favorable for the target kinase.[13]

Q3: My inhibitor is showing reduced activity in cell-based assays compared to biochemical assays. Could this be related to selectivity?

A3: Yes, a drop in cellular potency can be linked to several factors, including off-target effects.

  • Cellular Target Engagement: It's crucial to confirm that your inhibitor is engaging the intended target within the complex cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can validate target binding in intact cells.[14]

  • Off-Target Toxicity: The observed reduction in activity might be due to off-target effects that impact cell health and viability, masking the on-target inhibitory effect. A broad kinase screen can help identify potential off-target kinases involved in cell survival pathways.[14]

  • Physicochemical Properties: Poor cell permeability can also lead to reduced cellular potency. Ensure your inhibitor has favorable physicochemical properties for cell entry.[15]

Part 2: Troubleshooting Guides

Guide 1: Addressing Off-Target Inhibition of a Closely Related Kinase

Problem: Your inhibitor potently inhibits the target kinase but also shows significant activity against a closely related kinase with a highly homologous ATP-binding site.

Troubleshooting Workflow:

G A High-resolution structural analysis of target and off-target kinases B Identify subtle differences in the ATP-binding pocket (e.g., residue substitutions, loop conformations) A->B C Design modifications to exploit these differences B->C D Strategy 1: Electrostatic Optimization Modify inhibitor to create favorable electrostatic interactions with the target and unfavorable interactions with the off-target. C->D E Strategy 2: Shape Complementarity Introduce bulky or shaped groups that fit the target's pocket but clash with the off-target's. C->E F Strategy 3: Target Allosteric Sites Design a bivalent inhibitor that binds to both the active site and a nearby allosteric site unique to the target. C->F G Synthesize and test new analogs D->G E->G F->G H Iterate design based on new SAR data G->H H->C

Caption: Workflow for enhancing selectivity against a closely related kinase.

Detailed Steps:

  • Structural Analysis: Obtain or model the structures of both the target and off-target kinases. Superimpose the structures to pinpoint subtle differences.

  • Rational Design:

    • Electrostatic Tuning: Modify your inhibitor to introduce charge complementarity with the target kinase while creating electrostatic repulsion with the off-target.[16][17]

    • Steric Hindrance: Add chemical moieties that exploit differences in the shape and size of the binding pockets.[16]

    • Allosteric Targeting: If a unique allosteric pocket exists near the active site of your target, consider designing bivalent inhibitors that can bridge both sites, significantly enhancing selectivity.[4][18][19]

  • Synthesis and Profiling: Synthesize a focused library of analogs based on your designs and perform selectivity profiling.

  • Iterative Optimization: Use the new SAR data to refine your computational models and guide the next round of design.

Guide 2: Overcoming Gatekeeper Mutation-Induced Resistance and Enhancing Selectivity

Problem: Your inhibitor is effective against the wild-type kinase but loses potency against a mutant with a larger gatekeeper residue. This also presents an opportunity to design for selectivity against kinases with larger gatekeepers.

Troubleshooting Workflow:

G A Analyze the steric clash between the inhibitor and the mutated, larger gatekeeper residue. B Redesign the inhibitor to avoid the gatekeeper residue A->B C Strategy 1: Modify the inhibitor to bind to a different region of the ATP pocket, away from the gatekeeper. B->C D Strategy 2: Introduce conformational flexibility in the inhibitor to adapt to the mutated pocket. B->D E Strategy 3: Design a Type II inhibitor that binds to the inactive (DFG-out) conformation of the kinase. B->E F Synthesize and test new analogs against both wild-type and mutant kinases C->F D->F E->F G Assess selectivity against a panel of kinases with varying gatekeeper residue sizes F->G

Caption: Strategies to overcome gatekeeper-mediated resistance.

Detailed Steps:

  • Structural Rationale: Use molecular modeling to visualize the steric clash between your inhibitor and the mutated gatekeeper residue.[10][20]

  • Inhibitor Redesign:

    • Avoidance: Modify the scaffold to project substituents into other regions of the ATP-binding site, avoiding the gatekeeper.

    • Flexibility: Incorporate rotatable bonds or flexible linkers that allow the inhibitor to adopt a conformation that can be accommodated by the mutated pocket.[21][20]

    • Type II Inhibition: Design inhibitors that stabilize the inactive "DFG-out" conformation. This binding mode is often less sensitive to gatekeeper mutations.

  • Comprehensive Screening: Test your new compounds against the wild-type and mutant kinases, as well as a broader panel to confirm enhanced selectivity.

Part 3: Experimental Protocols and Data Interpretation

Protocol 1: Kinase Selectivity Profiling using a Radiometric Assay

Objective: To determine the inhibitory activity of a this compound derivative against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and [γ-³³P]-ATP.

  • Incubation: Add the test compound at various concentrations to the wells. Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each compound concentration relative to a DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[14][22]

Data Interpretation:

CompoundTarget Kinase IC50 (nM)Off-Target Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (Off-Target A / Target)
Parent Compound 10502005
Analog 1 15>1000800>66
Analog 2 830>10,0003.75

A higher selectivity ratio indicates better selectivity. In this example, Analog 1 shows significantly improved selectivity against Off-Target Kinase A, albeit with a slight loss of potency for the primary target. Analog 2 maintains potency but only improves selectivity against Off-Target Kinase B.

Protocol 2: Cellular Target Engagement using CETSA

Objective: To confirm that the inhibitor binds to the target kinase in a cellular context.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14]

References

Technical Support Center: Formulation Development for In Vivo Delivery of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the in vivo delivery of 7-Chloroimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound for preclinical studies. Given that imidazo[1,2-b]pyridazine derivatives are often investigated as kinase inhibitors, this guide anticipates the common challenge of poor aqueous solubility.[1][2][3][4] This resource provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before beginning formulation development.

Q1: What are the known physicochemical properties of this compound?

A1: Based on available data, this compound is a small molecule with the following properties:

  • Molecular Formula: C₆H₄ClN₃[5]

  • Molecular Weight: 153.57 g/mol [5]

  • Predicted LogP: 1.0[6]

The positive LogP value suggests a degree of lipophilicity, which often correlates with poor water solubility, a common challenge for this class of heterocyclic compounds.[1][3][7]

Q2: I'm starting my in vivo studies. What is a standard first-pass formulation approach for a compound like this?

A2: For initial in vivo screening, particularly in rodent models, a simple co-solvent system is often the first approach due to its ease of preparation.[8][9] A widely used combination is a mixture of DMSO, PEG400, and saline or PBS.[8] However, it is crucial to be aware of the potential for drug precipitation upon injection into the aqueous physiological environment and the potential for DMSO to have its own biological effects.[8][10]

Q3: My compound is precipitating out of the DMSO stock solution before I even start formulating. What should I do?

A3: Precipitation from high-concentration DMSO stocks is a known issue, especially after freeze-thaw cycles.[11][12] First, visually inspect the stock solution for any particulate matter. If precipitation is observed, gentle warming and vortexing or sonication may help redissolve the compound. However, it's crucial to ensure the compound is not degrading with heat. If the compound does not redissolve, the stock concentration may be too high for its solubility limit in DMSO.[11][12] It is recommended to prepare fresh stock solutions for each experiment to minimize issues related to freeze-thaw cycles.[9]

Q4: What are the most common routes of administration for preclinical studies with poorly soluble compounds?

A4: The choice of administration route depends on the therapeutic goal of the study.

  • Intravenous (IV): This route ensures 100% bioavailability and is often used in early pharmacokinetic (PK) studies. However, it requires the drug to be in a solution to avoid embolism.[9]

  • Oral (PO): This is a common route for preclinical testing due to its relevance to potential clinical applications.[7][13] Formulations can be solutions or suspensions.

  • Intraperitoneal (IP): Often used in rodent studies for systemic exposure, bypassing first-pass metabolism.

  • Subcutaneous (SC): Can provide a slower release profile compared to IV administration.[13]

Part 2: Troubleshooting Guide for In Vivo Delivery

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation Upon Injection

Question: I've prepared a clear solution of this compound in a DMSO/saline mixture. However, upon IV injection, I'm observing signs of animal distress, and I suspect precipitation is occurring in the bloodstream. How can I address this?

Causality: This is a classic issue of a solvent-based formulation failing upon dilution in an aqueous environment. The high concentration of the organic co-solvent (DMSO) keeps the drug in solution, but when this is rapidly diluted in the bloodstream, the solvent capacity drops, and the poorly soluble drug crashes out of solution.[14][15]

Solution Workflow: A Multi-pronged Approach
  • Reduce the Concentration of DMSO: High concentrations of DMSO can be toxic and can cause hemolysis.[8] Aim to keep the final DMSO concentration in your formulation as low as possible, ideally below 10%.[8]

  • Incorporate a Surfactant: Surfactants can help to maintain the solubility of the compound and prevent precipitation by forming micelles that encapsulate the drug molecules.[14][16][17]

    • Recommended Surfactants: Polysorbate 80 (Tween 80) and Kolliphor EL (formerly Cremophor EL) are commonly used non-ionic surfactants in preclinical formulations.[8][18][19]

  • Utilize a Ternary Co-solvent System: A combination of solvents can often achieve better solubilization than a single co-solvent. A common and effective system is a blend of DMSO, a polyethylene glycol (like PEG300 or PEG400), and an aqueous vehicle.[8]

Experimental Protocol: Ternary Co-solvent System with Surfactant

Objective: To prepare a stable injectable formulation of this compound that remains in solution upon administration.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 or 400 (PEG300/400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO. This creates a high-concentration stock.

  • Addition of Co-solvent and Surfactant: To the DMSO stock, add PEG300/400 and Tween 80. Vortex thoroughly until a clear, homogenous solution is formed.

  • Aqueous Dilution: Slowly add the sterile saline or PBS to the organic mixture while continuously vortexing. It is critical to add the aqueous phase last and slowly to prevent precipitation.

  • Final Observation: The final formulation should be a clear, particle-free solution.

Recommended Starting Formulation Ratios (v/v/v/v):

ComponentStarting Ratio 1Starting Ratio 2
DMSO10%5%
PEG30040%30%
Tween 805%10%
Saline/PBS45%55%

Note: Always prepare a vehicle-only control group to assess any potential effects of the formulation itself.[8]

Issue 2: Low Oral Bioavailability

Question: My oral gavage studies with a simple suspension of this compound are showing very low and variable plasma concentrations. How can I improve oral absorption?

Causality: Low oral bioavailability for a poorly soluble compound is often due to dissolution-rate-limited absorption.[20] The compound does not dissolve quickly enough in the gastrointestinal fluids to be effectively absorbed across the gut wall.

Solution Workflow: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their apparent water solubility and dissolution rate.[21][22][23][24][25] For parenteral and oral use, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their improved safety profiles over unmodified β-cyclodextrin.[22][25]

Experimental Protocol: Formulation with HP-β-CD

Objective: To prepare an aqueous solution of this compound using HP-β-CD to improve oral bioavailability.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or purified water

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD in water. A common starting concentration is 20-40% (w/v).

  • Add the Compound: Add the this compound powder to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • pH Adjustment (Optional): If the compound has ionizable groups, adjusting the pH of the solution may further enhance solubility.

  • Sterile Filtration: For parenteral administration, filter the final solution through a 0.22 µm sterile filter.

Recommended Starting HP-β-CD Concentration:

RouteHP-β-CD Concentration (w/v)
Oral20-40%
Intravenous10-25%
Issue 3: Vehicle-Related Toxicity or Adverse Effects

Question: I'm observing adverse effects in my control group that received a formulation containing Kolliphor EL (Cremophor EL). What are my alternatives?

Causality: Kolliphor EL is known to cause hypersensitivity reactions and can have its own biological effects, including altering the disposition of co-administered drugs.[18][26][27]

Solution Workflow: Alternative Excipients

If Kolliphor EL is causing issues, consider the following alternatives:

  • Polysorbate 80 (Tween 80): Generally better tolerated than Kolliphor EL, though it can still cause hypersensitivity reactions in some cases.[8]

  • Solutol HS 15 (Kolliphor HS 15): A non-ionic solubilizer and emulsifier that is often considered a safer alternative to Kolliphor EL.

  • Cyclodextrins: As described in the previous section, HP-β-CD and SBE-β-CD are excellent options for increasing solubility with a favorable safety profile.[21][23][25]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be a powerful tool for enhancing the absorption of lipophilic compounds.[20][28]

Part 3: Visualization & Diagrams

Formulation Development Workflow

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for this compound.

G start Start: In Vivo Study Planned solubility Assess Aqueous Solubility of this compound start->solubility poor_sol Poor Solubility Identified solubility->poor_sol co_solvent Tier 1: Co-solvent System (e.g., DMSO/PEG/Saline) poor_sol->co_solvent precip Precipitation on Dilution? co_solvent->precip yes_precip Yes precip->yes_precip Yes no_precip No precip->no_precip No add_surfactant Tier 2: Add Surfactant (e.g., Tween 80) yes_precip->add_surfactant toxicity Vehicle Toxicity Observed? no_precip->toxicity add_surfactant->precip Re-evaluate cyclodextrin Tier 3: Cyclodextrin Formulation (e.g., HP-β-CD) add_surfactant->cyclodextrin If still precipitating cyclodextrin->toxicity success Proceed with In Vivo Study yes_tox Yes toxicity->yes_tox Yes no_tox No toxicity->no_tox No alt_excipient Select Alternative Excipient (e.g., Solutol HS 15, different co-solvent) yes_tox->alt_excipient no_tox->success alt_excipient->co_solvent G cluster_1 Inclusion Complex Formation drug This compound (Lipophilic) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) plus->cd arrow -> complex Water-Soluble Complex drug_in_cd Drug

References

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the cell permeability of this important class of molecules in your cell-based assays. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including the successful kinase inhibitor ponatinib.[1][2] However, optimizing the cellular uptake of these compounds is often a critical hurdle in translating their biochemical potency into cellular efficacy.

This resource is designed to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine compound is highly potent in biochemical assays but shows low activity in cell-based assays. Could poor cell permeability be the issue?

A1: A significant drop-off in potency from a biochemical to a cellular context is a classic indicator of poor cell permeability.[3] For an intracellular target, your compound must efficiently cross the cell membrane to reach its site of action. Several factors related to the imidazo[1,2-b]pyridazine scaffold and its substitutions can influence its ability to permeate cells. These include:

  • Physicochemical Properties: Key determinants of passive diffusion across the cell membrane are the molecule's size, lipophilicity (LogP), polarity (Polar Surface Area or PSA), and the number of hydrogen bond donors and acceptors.[3]

  • Aqueous Solubility: Poor solubility in your assay medium can lead to an artificially low concentration of the compound available to the cells, which can be mistaken for low permeability.

  • Active Efflux: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which are cellular transporters that actively pump foreign substances out of the cell, thereby reducing the intracellular concentration.[3][4]

To begin troubleshooting, a systematic assessment of your compound's permeability is the recommended next step.

Q2: What are the recommended initial assays to experimentally assess the cell permeability of my imidazo[1,2-b]pyridazine compound?

A2: A tiered approach is often most effective. We recommend starting with a simple, high-throughput assay to assess passive diffusion, followed by a more complex cell-based model that can provide insights into active transport mechanisms.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[5][6] It is a cost-effective and rapid method to predict passive gastrointestinal absorption.[5][7]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line, to model the intestinal epithelium.[8][9] This assay can assess both passive diffusion and active transport processes, including efflux.[8][]

A comparison of the results from these two assays can be highly informative. For instance, if a compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay, it strongly suggests that the compound is a substrate for active efflux.[4][11]

Troubleshooting Guide: Low Permeability of Imidazo[1,2-b]pyridazine Compounds

This section provides a structured approach to diagnosing and resolving low permeability issues with your compounds.

Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay

A low Papp value in the PAMPA assay indicates poor passive diffusion. This is often linked to the intrinsic physicochemical properties of your imidazo[1,2-b]pyridazine derivative.

Workflow for Diagnosing and Addressing Poor Passive Diffusion: ```dot graph TD { A[Start: Low Papp in PAMPA] --> B{Analyze Physicochemical Properties}; B --> C{High PSA / High H-bond count?}; C -- Yes --> D[Chemical Modification Strategy 1: Mask Polar Groups]; D --> E[Synthesize Analogs]; E --> F[Re-evaluate in PAMPA]; C -- No --> G{Sub-optimal Lipophilicity (LogP)?}; G -- Yes --> H[Chemical Modification Strategy 2: Modulate Lipophilicity]; H --> E; G -- No --> I[Consider Other Factors: e.g., Molecular Size/Rigidity]; I --> E; F --> J{Improved Papp?}; J -- Yes --> K[Proceed to Cell-Based Assays]; J -- No --> L[Re-evaluate Modification Strategy]; L --> D; L --> H;

}

Caption: Workflow for investigating active efflux.

Potential Solutions:

  • Co-dosing with Efflux Pump Inhibitors: To confirm if your compound is a substrate for a specific efflux pump (e.g., P-gp or BCRP), you can perform the Caco-2 assay in the presence of known inhibitors like verapamil (for P-gp). [12]A significant increase in the apparent permeability (Papp) in the presence of the inhibitor confirms that your compound is a substrate for that transporter. [12]* Structural Modification: Analyze the structure-activity relationship (SAR) of your imidazo[1,2-b]pyridazine series to identify moieties that are recognized by efflux pumps. Modifications to these parts of the molecule may reduce its affinity for the transporter and improve intracellular accumulation. Some imidazo[1,2-b]pyridazine-based compounds have been investigated for their ability to overcome drug resistance mediated by efflux pumps. [13]

Issue 3: Low Compound Recovery in Permeability Assays

Low recovery of your compound at the end of the assay can complicate the interpretation of permeability data.

Troubleshooting Steps:

  • Assess Aqueous Solubility: Ensure your compound is fully dissolved in the assay buffer. If solubility is an issue, consider reducing the test concentration or using solubility enhancers like Bovine Serum Albumin (BSA) in the receiver compartment. [4]* Check for Non-specific Binding: Highly lipophilic compounds can bind to the plastic of the assay plates. Including BSA can help mitigate this issue. [4]* Evaluate Compound Stability: Verify the stability of your compound in the assay buffer at 37°C for the duration of the experiment. Degradation can lead to an underestimation of permeability.

  • Cellular Metabolism: In Caco-2 assays, consider the possibility that your compound is being metabolized by the cells. Analyzing the samples for metabolites can clarify this.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for conducting a PAMPA experiment.

Materials:

  • PAMPA plate (e.g., 96-well format with a lipid-coated filter) [5]* Acceptor plate (96-well)

  • Donor plate (96-well)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • UV plate reader or LC-MS/MS for quantification [6]* High, medium, and low permeability control compounds (e.g., chloramphenicol, diclofenac, theophylline) [7] Procedure:

  • Prepare the Artificial Membrane: Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Prepare Solutions:

    • Dilute the test compound and controls to the final working concentration in PBS. The final DMSO concentration should typically be low (e.g., <1%) to avoid affecting the membrane integrity.

    • Fill the wells of the acceptor plate with PBS.

  • Start the Assay:

    • Add the test compound solutions to the donor plate wells.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours). [5][14]5. Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS). [6]6. Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using a specific formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.

Data Interpretation:

Permeability ClassificationTypical Papp (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

Note: The exact Papp ranges for high, medium, and low permeability can vary between laboratories and specific assay conditions.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the key steps for a bidirectional Caco-2 assay to assess both permeability and efflux.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check) [6]* LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts.

    • Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions. [][12]2. Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers. TEER values should be above a certain threshold (e.g., >200 Ω·cm²) to confirm the integrity of the tight junctions. [12][15] * Alternatively, perform a Lucifer yellow rejection assay. [12]3. Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS. [8]6. Calculations:

    • Calculate the Papp for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). [] Data Interpretation:

ParameterValueInterpretation
Papp (A to B) > 10 x 10⁻⁶ cm/sHigh Permeability
1 - 10 x 10⁻⁶ cm/sMedium Permeability
< 1 x 10⁻⁶ cm/sLow Permeability
Efflux Ratio (ER) > 2Indicates active efflux

By systematically applying these diagnostic workflows and experimental protocols, you can effectively identify and address the permeability challenges associated with your imidazo[1,2-b]pyridazine compounds, ultimately accelerating your drug discovery and development efforts.

References

Validation & Comparative

comparing 7-Chloroimidazo[1,2-b]pyridazine to other TYK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to TYK2 Inhibitors: 7-Chloroimidazo[1,2-b]pyridazine Derivatives and the Broader Landscape

Authored by a Senior Application Scientist

In the landscape of targeted therapies for immune-mediated inflammatory diseases, the Tyrosine Kinase 2 (TYK2) has emerged as a pivotal node in cytokine signaling. As an intracellular enzyme and a member of the Janus kinase (JAK) family, TYK2 is instrumental in mediating signals for key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3] These pathways are central to the pathogenesis of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and lupus.[4][5] Consequently, the development of selective TYK2 inhibitors represents a significant therapeutic advancement, offering the potential for targeted immunomodulation with an improved safety profile over broader-acting JAK inhibitors.[6]

This guide provides a comprehensive comparison of emerging and established TYK2 inhibitors, with a special focus on the imidazo[1,2-b]pyridazine scaffold, from which this compound is derived, and contextualizes its properties against other key players in the field, such as the first-in-class allosteric inhibitor Deucravacitinib and the ATP-competitive inhibitor Roselytinib (PF-06826647).

The TYK2 Signaling Pathway: A Primer

TYK2, along with other JAK family members (JAK1, JAK2, JAK3), functions by associating with the intracellular domains of cytokine receptors.[7] Upon cytokine binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These STATs are subsequently phosphorylated by the JAKs, dimerize, translocate to the nucleus, and modulate the transcription of target inflammatory genes.[1] TYK2 specifically pairs with JAK2 to mediate IL-12 and IL-23 signaling and with JAK1 for Type I IFN signaling.[3] Its crucial role in these specific pro-inflammatory pathways makes it a highly attractive therapeutic target.[5]

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-23, IL-12, IFN-α) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 STAT STAT JAK_partner JAK1 or JAK2 TYK2->JAK_partner 3. Trans-activation (Phosphorylation) TYK2->STAT 6. STAT Phosphorylation JAK_partner->Receptor 4. Receptor Phosphorylation JAK_partner->STAT STAT->Receptor pSTAT pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 7. Dimerization Gene Gene Transcription (Inflammatory Response) STAT_dimer->Gene 8. Nuclear Translocation

Caption: Simplified TYK2/JAK-STAT Signaling Pathway.

Mechanism of Inhibition: A Tale of Two Domains

A critical distinction among TYK2 inhibitors lies in their mechanism of action, which is dictated by the domain they target. The JAK family kinases, including TYK2, possess a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[8]

  • Orthosteric Inhibition (JH1 Domain): These inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site within the active JH1 domain. This mechanism is common among first-generation pan-JAK inhibitors. While effective, the high homology of the JH1 domain across the JAK family makes achieving high selectivity challenging, potentially leading to off-target effects associated with the inhibition of JAK1, JAK2, or JAK3.[8][9] Roselytinib (PF-06826647) is a prime example of an orthosteric TYK2 inhibitor.[10]

  • Allosteric Inhibition (JH2 Domain): This innovative approach involves binding to the regulatory JH2 domain, which is structurally distinct among JAK family members.[8] Ligands binding to the JH2 domain lock the enzyme in an inactive conformation, preventing the catalytic activity of the JH1 domain.[8] This allosteric mechanism provides a structural basis for high selectivity, as seen with Deucravacitinib and inhibitors derived from the imidazo[1,2-b]pyridazine scaffold.[11][12][13]

Caption: Allosteric vs. Orthosteric Inhibition of TYK2.

Comparative Analysis of Leading TYK2 Inhibitors

The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine (IZP) scaffold has been identified as a promising starting point for the development of potent and selective allosteric TYK2 inhibitors that bind to the JH2 domain.[13][14] Research by Bristol Myers Squibb identified the IZP core as a unique hit from a high-throughput screen using an IL-23-stimulated cellular assay.[13]

While specific data for This compound itself is limited in publicly available literature, it represents a foundational structure within this chemical class. The core innovation lies in modifying this scaffold to enhance potency and selectivity. Through iterative medicinal chemistry, researchers have developed advanced IZP derivatives with significantly improved properties. For instance, modifications at the 6-position, replacing an aniline group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, dramatically improved metabolic stability and oral bioavailability.[15][16] These optimized compounds demonstrated high potency in cellular assays and efficacy in rat models of arthritis, validating the therapeutic potential of this scaffold.[15]

Deucravacitinib (Sotyktu™)

Deucravacitinib (BMS-986165) is the first and only FDA-approved TYK2 inhibitor, indicated for moderate-to-severe plaque psoriasis.[11][17][18] It is the quintessential example of a successful allosteric inhibitor.

  • Mechanism: Binds selectively to the regulatory JH2 domain of TYK2.[11][19]

  • Selectivity: This allosteric mechanism confers remarkable selectivity for TYK2 over JAK1, JAK2, and JAK3. In cell-based assays, Deucravacitinib is over 100-fold more selective for TYK2 than for JAK1/3 and over 2000-fold more selective than for JAK2.[8] This high degree of selectivity is believed to contribute to its favorable safety profile, which lacks the hematological and metabolic adverse events associated with less selective JAK inhibitors.[6][12]

  • Clinical Efficacy: In pivotal Phase 3 trials for psoriasis (POETYK PSO-1 and PSO-2), Deucravacitinib demonstrated superiority over both placebo and the PDE4 inhibitor apremilast.[18][20]

Roselytinib (PF-06826647 / Ropsacitinib)

Developed by Pfizer, Roselytinib is an orally active, ATP-competitive inhibitor that targets the JH1 catalytic domain of TYK2.[21][22]

  • Mechanism: Orthosteric inhibitor that competes with ATP at the active site.[10]

  • Selectivity: While designed for TYK2 selectivity, as an ATP-competitive inhibitor, it retains some activity against other JAKs. Preclinical data showed pIC50 values of 7.8 for TYK2, 6.4 for JAK1, and 7.1 for JAK2, indicating a degree of selectivity for TYK2 over JAK1 but less so over JAK2.[23]

  • Clinical Development: Roselytinib has been evaluated in Phase 2b trials for moderate-to-severe plaque psoriasis, where it demonstrated significant efficacy compared to placebo.[24] The safety profile was considered acceptable, though some discontinuations were due to laboratory abnormalities.[24]

Other TYK2 Inhibitors in Development

The clinical success of Deucravacitinib has spurred a race to develop next-generation TYK2 inhibitors.[25] Companies including Ventyx Biosciences (VTX958), Takeda (TAK-279), and Nimbus Therapeutics are advancing their own selective TYK2 inhibitors through clinical trials for various autoimmune diseases.[26] Many of these candidates also target the JH2 domain to achieve high selectivity.[25][26] Brepocitinib (PF-06700841) is another compound of interest that dually inhibits TYK2 and JAK1.[27][28]

Head-to-Head Data Summary

The following table summarizes key comparative data for the discussed TYK2 inhibitors. It is important to note that IC50 values can vary based on assay conditions, and direct cross-trial comparisons should be made with caution.

InhibitorParent Scaffold/ClassMechanism of ActionTYK2 IC₅₀ (nM)Selectivity Profile (Fold-Selectivity vs. TYK2)Clinical Status
IZP Derivatives Imidazo[1,2-b]pyridazineAllosteric (JH2 Domain)Varies (Low nM)High selectivity vs. JAK1/2/3 reported for optimized leadsPreclinical / Early Clinical
Deucravacitinib Deuterated TriazolopyridineAllosteric (JH2 Domain)~0.2 (Biochemical)>100x vs. JAK1/3, >2000x vs. JAK2 (Cellular)[8]Approved (Psoriasis)[17]
Roselytinib PyrazolopyrazineOrthosteric (JH1 Domain)~16 (Biochemical, pIC50=7.8)[23]~25x vs. JAK1, ~5x vs. JAK2[23]Phase 2 (Psoriasis)[24]
Brepocitinib N/AOrthosteric (JH1 Domain)PotentDual TYK2/JAK1 inhibitor[27]Phase 2 (Various)[28]

Key Experimental Protocols for TYK2 Inhibitor Characterization

Validating the potency, selectivity, and mechanism of action of a novel TYK2 inhibitor requires a tiered approach, moving from biochemical assays to cellular and more complex systems.

Protocol: Biochemical Kinase Activity Assay (Transcreener® ADP² Assay)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2. The principle is the direct detection of ADP, a product of the kinase's ATP hydrolysis activity.

Causality: This is the foundational experiment to confirm direct enzyme interaction and determine an IC50 value, independent of cellular factors like membrane permeability or intracellular ATP concentrations.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • Reconstitute purified, active TYK2 enzyme in kinase buffer to a working concentration (e.g., 2-5 nM).

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., IRS1 peptide at 0.25 mg/mL) and ATP at a concentration near its Km (e.g., 30 µM) in kinase buffer.[29]

    • Prepare serial dilutions of the test inhibitor (e.g., this compound derivatives) in 100% DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the TYK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the reaction and detect ADP formation by adding 10 µL of the Transcreener® ADP² Detection Mix (containing ADP antibody and tracer).[29]

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (FP) on a compatible plate reader.

    • Convert FP values to ADP concentration using a standard curve.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Phospho-STAT Assay (Whole Blood Assay)

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a physiologically relevant environment.

Causality: This experiment validates that the compound can cross the cell membrane, engage the target in the presence of high intracellular ATP, and inhibit the downstream signaling pathway. Using whole blood provides a more complex and clinically relevant matrix than cultured cell lines.

  • Compound Incubation:

    • Collect fresh human whole blood using heparin as an anticoagulant.

    • Aliquot 100 µL of blood into a 96-well deep-well plate.

    • Add 1 µL of test inhibitor dilutions (in DMSO) to the blood and incubate for 60 minutes at 37°C.

  • Cytokine Stimulation:

    • Prepare a cytokine cocktail to specifically activate the TYK2 pathway. For example, to measure TYK2/JAK2 signaling, use IL-12 (e.g., 10 ng/mL) to induce STAT4 phosphorylation.[30][31]

    • Add the cytokine stimulus and incubate for 15-20 minutes at 37°C. A non-stimulated control should be included.

  • Cell Lysis and Fixation:

    • Lyse red blood cells and simultaneously fix the leukocytes by adding a specialized buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10 minutes at 37°C.

  • Permeabilization and Staining:

    • Wash the fixed cells with PBS/BSA buffer.

    • Permeabilize the cells using a cold methanol-based buffer to allow antibody access to intracellular targets.

    • Wash the cells and stain with a fluorescently-conjugated antibody specific for the phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT4) and a cell surface marker to identify the cell population of interest (e.g., anti-CD3 for T-cells).

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Gate on the target cell population (e.g., T-cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.

  • Data Analysis:

    • Calculate the percent inhibition of the cytokine-induced pSTAT signal for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Workflow_Inhibitor_Characterization start Start: Novel Compound (e.g., IZP derivative) biochem Biochemical Assay (e.g., Transcreener) start->biochem biochem_q Direct TYK2 Inhibition? biochem->biochem_q cellular Cellular pSTAT Assay (Cultured Cells) biochem_q->cellular Yes stop_fail Stop or Redesign biochem_q->stop_fail No cellular_q Cellular Potency & Permeability? cellular->cellular_q selectivity Selectivity Profiling (JAK1, 2, 3 Assays) cellular_q->selectivity Yes cellular_q->stop_fail No selectivity_q Selective for TYK2? selectivity->selectivity_q whole_blood Whole Blood Assay selectivity_q->whole_blood Yes selectivity_q->stop_fail No whole_blood_q Potency in Physiological Matrix? whole_blood->whole_blood_q pkpd In Vivo PK/PD & Efficacy Models whole_blood_q->pkpd Yes whole_blood_q->stop_fail No stop_success Candidate for Further Development pkpd->stop_success

Caption: A tiered workflow for characterizing novel TYK2 inhibitors.

Conclusion and Future Directions

The selective inhibition of TYK2 marks a paradigm shift in the treatment of immune-mediated diseases, moving from broad immunosuppression to targeted pathway modulation. The imidazo[1,2-b]pyridazine scaffold represents a promising chemical foundation for developing next-generation allosteric inhibitors, building on the clinical success of Deucravacitinib. The key differentiator in this field is the mechanism of inhibition. Allosteric inhibitors that bind to the unique JH2 domain, like Deucravacitinib and the advanced imidazo[1,2-b]pyridazine derivatives, offer a clear advantage in terms of selectivity over orthosteric, ATP-competitive inhibitors like Roselytinib. This enhanced selectivity is crucial for minimizing off-target effects and improving the long-term safety profile of these oral therapies.

Future research will focus on further optimizing the pharmacokinetic and pharmacodynamic properties of new inhibitors, expanding their application to a wider range of autoimmune diseases, and understanding the long-term clinical implications of sustained, selective TYK2 inhibition.

References

A Researcher's Guide to the Validation of 7-Chloroimidazo[1,2-b]pyridazine as a Chemical Probe for Haspin Kinase

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel cancer therapeutics, the specific inhibition of mitotic kinases is a key strategy. Haspin (GSG2), a serine/threonine kinase, has emerged as a high-value target due to its essential role in chromosome alignment and mitotic progression. A critical step in studying the cellular function of any kinase is the development and rigorous validation of selective chemical probes. This guide provides a comprehensive framework for the validation of 7-Chloroimidazo[1,2-b]pyridazine as a potential chemical probe for Haspin kinase, drawing objective comparisons with the well-characterized inhibitor, CHR-6494, which shares the same core scaffold.

While direct experimental data for this compound is not yet prevalent in the public domain, its structural similarity to known potent Haspin inhibitors makes it a compound of significant interest. This guide will, therefore, outline the necessary validation workflow, presenting experimental data for comparator compounds to establish a benchmark for performance.

The Central Role of Haspin Kinase in Mitosis

Haspin kinase activity is tightly regulated during the cell cycle, peaking in mitosis. Its primary substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph). This phosphorylation event is a crucial signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres, ensuring proper chromosome segregation. Dysregulation of Haspin can lead to mitotic errors, a hallmark of cancer cells, making it an attractive target for therapeutic intervention.

Part 1: Biochemical Validation - Potency and Selectivity

The initial and most critical step in validating a chemical probe is to determine its direct interaction with the target protein and its specificity against other related proteins, particularly other kinases.

In Vitro Potency Assessment

The potency of a potential inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). For Haspin kinase, this can be determined using various biochemical assays.

Comparative Biochemical Potency of Haspin Kinase Inhibitors:

CompoundScaffoldHaspin IC50 (nM)Reference
CHR-6494 Imidazo[1,2-b]pyridazine2[1][2][3]
LDN-192960 Not specified10
MU1920 Not specified6
Haspin-IN-4 Not specified0.01

This table showcases the high potency of known Haspin inhibitors, setting a high bar for any new chemical probe.

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This is a robust and high-throughput method to determine the IC50 of a test compound.

  • Reagents and Setup :

    • Recombinant full-length human Haspin kinase.

    • Biotinylated Histone H3 peptide substrate.

    • Europium-labeled anti-phospho-Histone H3 (Thr3) antibody (Donor).

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

    • ATP.

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT).

    • 384-well low-volume black plates.

  • Procedure :

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

    • Add 5 µL of the compound dilutions to the assay plate.

    • Add 5 µL of a mixture containing Haspin kinase and the Histone H3 peptide substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 5 µL of a detection mixture containing the Europium-labeled antibody and Streptavidin-acceptor.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).

  • Data Analysis :

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinome-Wide Selectivity Profiling

A good chemical probe should be highly selective for its intended target. The imidazo[1,2-b]pyridazine scaffold is known to interact with other kinases, making a broad selectivity screen essential.[4][5][6]

CHR-6494 Selectivity Profile:

While potent against Haspin, CHR-6494 shows some off-target activity at higher concentrations. For instance, at 100 nM, it inhibits TrkA, GSK-3β, PIM1, Cdk1/B, and Cdk2/A by 58%, 48%, 36%, 34%, and 33%, respectively.[1] This underscores the importance of comprehensive selectivity profiling for any new probe.

A new probe like this compound should be screened against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel of 468 kinases) at a concentration at least 100-fold higher than its Haspin IC50. The goal is to identify a "selectivity window" where the compound can be used in cellular assays to specifically inhibit Haspin without confounding off-target effects.

Figure 1: Workflow for the initial biochemical validation of a potential Haspin kinase probe.

Part 2: Cellular Validation - Target Engagement and Phenotypic Effects

Once biochemical potency and selectivity are established, the next crucial phase is to confirm that the compound can enter cells, engage with Haspin kinase, and elicit the expected biological response.

Cellular Target Engagement

Demonstrating that a compound binds to its target in a complex cellular environment is a cornerstone of probe validation.

CETSA is a powerful technique to verify target engagement in intact cells.[7][8] It is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[7]

  • Cell Culture and Treatment :

    • Culture a relevant human cell line (e.g., U-2 OS or HeLa) to ~80% confluency.

    • Treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge :

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification :

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble Haspin kinase in the supernatant by Western blotting using a specific anti-Haspin antibody.

  • Data Analysis :

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble Haspin relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The NanoBRET™ assay is a live-cell method that quantifies compound binding to a target protein by measuring Bioluminescence Resonance Energy Transfer (BRET).[9][10][11]

  • Cell Line Preparation :

    • Transfect cells (e.g., HEK293) with a vector expressing Haspin kinase fused to NanoLuc® luciferase.

  • Assay Procedure :

    • Plate the transfected cells in a 96-well white plate.

    • Add the NanoBRET™ fluorescent tracer that binds to Haspin.

    • Add serial dilutions of the test compound (this compound).

    • Add the NanoLuc® substrate.

    • Incubate for 2 hours at 37°C.

    • Measure the BRET signal (donor emission at 460 nm and acceptor emission at 610 nm).

  • Data Analysis :

    • Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal, allowing for the determination of the cellular IC50.

Figure 2: Key methodologies for confirming target engagement in a cellular context.

Cellular Phenotypic Assays

A validated chemical probe should recapitulate the known phenotype of target inhibition. For Haspin, this is the reduction of Histone H3 Threonine 3 phosphorylation (H3T3ph) in mitotic cells.

This assay visually confirms the on-target effect of the inhibitor in cells.

  • Cell Culture and Treatment :

    • Grow U-2 OS cells on coverslips.

    • Treat the cells with this compound at a concentration 5-10 fold above its cellular IC50 for 24 hours. Include a positive control (CHR-6494) and a vehicle control (DMSO).[12]

  • Immunofluorescence :

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody specific for phospho-Histone H3 (Thr3).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

  • Imaging and Analysis :

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the H3T3ph signal in mitotic cells. A significant reduction in the signal compared to the vehicle control indicates effective Haspin inhibition.[12]

Expected Outcome: Treatment with an effective Haspin inhibitor like CHR-6494 dramatically reduces the H3T3ph signal in prometaphase and metaphase cells.[12][13] this compound should produce a similar effect to be considered a valid probe.

Part 3: Final Assessment and Best Practices

A thorough validation process provides confidence in the use of a chemical probe for downstream biological experiments.

Summary of Validation Criteria for this compound:

Validation StageKey ExperimentSuccess Criteria
Biochemical TR-FRET AssayPotent inhibition of Haspin (IC50 < 100 nM).
Kinome ScreenHigh selectivity (>100-fold) against other kinases.
Cellular CETSA / NanoBRETDemonstrable target engagement in intact cells (thermal shift or tracer displacement).
ImmunofluorescenceSignificant reduction of H3T3ph in mitotic cells at non-toxic concentrations.

Causality in Experimental Choices: The tiered approach, from biochemical to cellular assays, is a logical progression. A compound that is not potent or selective in a clean biochemical system is unlikely to be a useful cellular probe. Cellular target engagement assays are crucial to confirm that the compound reaches its target in the complex intracellular milieu. Finally, phenotypic assays provide the ultimate proof that the target engagement translates into the expected biological effect.

Trustworthiness through Self-Validation: Each step in this workflow serves as a validation for the next. For instance, the concentration used for phenotypic assays should be directly informed by the cellular IC50 determined in target engagement studies. A mismatch between these would cast doubt on the probe's mechanism of action.

Conclusion

The validation of a chemical probe is a rigorous, multi-faceted process that is essential for the generation of reliable biological data. While this compound remains a prospective Haspin kinase probe, this guide provides a clear and comprehensive roadmap for its evaluation. By benchmarking its performance against established inhibitors like CHR-6494 and adhering to the detailed experimental protocols outlined, researchers can confidently determine its utility as a tool to further unravel the complexities of Haspin kinase biology and its role in disease.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 7-Chloroimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-b]pyridazine ring system represents a "privileged scaffold" in modern medicinal chemistry, a framework that consistently yields biologically active molecules across a range of therapeutic targets.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive alternative to more common ring systems.[2] The clinical success of molecules like the multi-targeted tyrosine kinase inhibitor ponatinib has spurred significant interest in exploring this scaffold for novel therapeutic agents targeting cancer, parasitic diseases, viral infections, and neurodegenerative disorders.[1][2]

This guide focuses specifically on analogs derived from 7-Chloroimidazo[1,2-b]pyridazine . The chlorine atom at the C7 position is not merely a feature of an active compound but, more critically, serves as a versatile synthetic handle. It allows for facile diversification of the molecule through various chemical reactions, enabling medicinal chemists to systematically probe the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties. Herein, we will dissect the SAR of this scaffold, compare the performance of key analogs with supporting data, and provide insight into the experimental methodologies used for their evaluation.

Core Synthetic Strategy: A Versatile Platform for Diversification

The foundational step for creating this class of compounds is typically a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[3] For the 7-chloro analogs, the starting material is 3-amino-6-chloropyridazine. Subsequent modifications, particularly at the C3 and C6 positions (note: the chlorine is at C7 in the specific parent, but C6 is a common modification site on the broader scaffold), are often achieved through powerful metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This strategic approach provides a robust platform for generating extensive libraries of analogs for biological screening.

G cluster_0 Core Synthesis cluster_1 Analog Diversification A 3-Amino-6-chloropyridazine C Condensation Reaction A->C B α-Bromoketone (R1-COCH2Br) B->C D 6-Chloro-imidazo[1,2-b]pyridazine Core C->D E Suzuki Coupling / SNAr D->E G Final Analog Library (R1 at C2, R2 at C6) E->G F Diverse R2 Substituents (Boronic Acids, Amines, etc.) F->E G IP_Core    Imidazo[1,2-b]pyridazine CoreC2C3C6/C7   SAR_C2 Impacts lipophilicity and target binding. 2-Aryl groups often favored. IP_Core:c2->SAR_C2 SAR_C3 Fine-tunes potency. Bulky groups (aryl, cycloalkyl) often required for kinase inhibition. IP_Core:c3->SAR_C3 SAR_C6_C7 Major point of diversification. Crucial for potency, selectivity, and pharmacokinetic properties. IP_Core:c6->SAR_C6_C7 cluster_pathway Simplified mTOR Signaling Pathway GF Growth Factors (e.g., Insulin) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Growth Cell Growth & Proliferation S6K->Growth eIF4EBP1->Growth Inhibitor Imidazo[1,2-b]pyridazine mTOR Inhibitor (e.g., A17) Inhibitor->mTORC1

References

Confirming Target Engagement of 7-Chloroimidazo[1,2-b]pyridazine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a novel therapeutic compound from bench to bedside is fraught with challenges, none more critical than confirming its engagement with the intended molecular target within a living organism. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the in vivo target engagement of 7-Chloroimidazo[1,2-b]pyridazine, a member of a promising class of kinase inhibitors. While the specific target of this compound is not yet fully elucidated, the broader imidazo[1,2-b]pyridazine scaffold has demonstrated potent inhibitory activity against various kinases involved in oncology and inflammatory diseases.[1][2][3][4][5] For the purpose of this guide, we will consider a hypothetical target, "Kinase X," to illustrate the application and comparison of these techniques.

Demonstrating that a drug candidate binds to its target in a complex biological system is paramount for establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship and de-risking clinical development.[6][7][8] An absence of measurable target engagement can lead to the misinterpretation of efficacy studies, potentially causing the unjust failure of a promising therapeutic or the advancement of a compound with an misunderstood mechanism of action.[6] This guide will dissect three powerful, yet distinct, approaches for confirming in vivo target engagement: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling.

The Imperative of In Vivo Target Engagement

Before delving into specific techniques, it is crucial to understand why direct measurement of in vivo target engagement is a cornerstone of modern drug development. Preclinical and clinical trial failures are often attributed to a lack of efficacy, which can stem from either an invalid biological target or insufficient target modulation by the drug candidate.[9] By providing a quantitative measure of a drug's interaction with its target in a physiological setting, researchers can:

  • Validate the Mechanism of Action: Directly confirm that the therapeutic effect is mediated through the intended target.

  • Optimize Dosing Regimens: Establish the relationship between drug concentration and target occupancy to inform dose selection for clinical trials.[10][11]

  • De-risk Clinical Development: Gain early confidence in a drug candidate's potential for success by demonstrating target engagement in preclinical models.[7]

  • Interpret Efficacy and Toxicity Data: Correlate therapeutic outcomes and adverse events with the degree of on-target and off-target engagement.[6]

The following sections will provide a comparative analysis of PET, CETSA, and Photoaffinity Labeling for confirming the in vivo engagement of this compound with its hypothetical target, Kinase X.

Comparative Analysis of In Vivo Target Engagement Methodologies

The selection of an appropriate target engagement methodology is contingent on various factors, including the nature of the target, the availability of specific tools (e.g., radioligands, antibodies), and the specific questions being addressed.

Methodology Principle Key Advantages Key Limitations
Positron Emission Tomography (PET) Non-invasive imaging using a radiolabeled ligand to quantify target occupancy.[10][12]Non-invasive, quantitative, provides spatial distribution in the whole body, translatable to human studies.[11][12]Requires a suitable radioligand, expensive infrastructure, lower throughput.[11]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in cells or tissues.[13][14]Label-free, applicable to native proteins, can be adapted for higher throughput.[14][15]Indirect measure of binding, requires specific antibodies, potential for matrix effects in tissue samples.[15]
Photoaffinity Labeling Uses a photoreactive version of the compound to covalently label the target protein upon UV irradiation.[16][17]Directly identifies the binding partner, can be used for target deconvolution, provides information on the binding site.[17][18]Requires synthesis of a photoaffinity probe, potential for non-specific labeling, UV irradiation can be challenging in deep tissues.[17]

Positron Emission Tomography (PET): Visualizing Target Occupancy

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in living subjects.[10][12][19] The methodology relies on the administration of a positron-emitting radioligand that binds to the target of interest. By measuring the displacement of this radioligand by a therapeutic compound, researchers can determine the degree of target occupancy at different drug doses.[11]

Experimental Workflow

Caption: Workflow for in vivo target engagement using PET.

Detailed Protocol
  • Radioligand Development: A high-affinity and selective PET radioligand for Kinase X, for example, [18F]KinaseX-Probe, is synthesized and characterized.

  • Animal Studies:

    • A baseline PET scan is performed on an appropriate animal model (e.g., a mouse xenograft model with tumors expressing high levels of Kinase X) following the injection of [18F]KinaseX-Probe.[20]

    • The animals are then treated with a single dose of this compound.

    • A second PET scan is conducted at a time point corresponding to the expected peak drug concentration.[20]

  • Image Analysis:

    • PET images are reconstructed to visualize the distribution of the radioligand.

    • Kinetic modeling is applied to the dynamic PET data to calculate parameters such as the volume of distribution (VT) or binding potential (BPND), which are proportional to the density of available target receptors.[20]

  • Target Occupancy Calculation: The percentage of target occupancy is calculated by comparing the binding potential before and after the administration of this compound.

Cellular Thermal Shift Assay (CETSA): Detecting Ligand-Induced Stabilization

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins to confirm target engagement in a cellular or tissue context.[13][14] The binding of a drug to its target protein often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to provide evidence of target engagement.[13]

Experimental Workflow

Caption: Workflow for in vivo CETSA target engagement.

Detailed Protocol
  • In Vivo Dosing: Administer this compound or vehicle to a cohort of animals.

  • Tissue Collection: At a predetermined time point, euthanize the animals and harvest the tissues of interest (e.g., tumor, spleen).[21]

  • Lysate Preparation: Homogenize the tissues in a suitable buffer to prepare cell lysates.[21]

  • Thermal Challenge: Aliquot the lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration.[21]

  • Separation and Detection:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble Kinase X in each sample using a specific antibody via Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate a melting curve. A shift in the melting temperature (Tagg) to a higher value in the drug-treated samples compared to the vehicle control indicates target engagement.[13]

Photoaffinity Labeling: Covalently Capturing the Target

Photoaffinity labeling is a powerful chemical biology technique used to identify and validate the direct binding partners of a small molecule.[16][17] This method involves synthesizing a derivative of the compound of interest that incorporates a photoreactive group and a reporter tag. Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to the target protein in close proximity.[16][17]

Experimental Workflow

Caption: Workflow for photoaffinity labeling in vivo.

Detailed Protocol
  • Probe Synthesis: Synthesize a photoaffinity probe of this compound containing a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., alkyne or biotin for subsequent enrichment).[22]

  • In Vivo Administration: Administer the photoaffinity probe to the animal model.

  • Photocrosslinking:

    • At the desired time point, harvest the tissues of interest.

    • Expose the tissues to UV light to induce covalent crosslinking of the probe to its binding partners.

  • Enrichment and Identification:

    • Lyse the tissues and, if an alkyne tag was used, perform a click reaction to attach a biotin handle.

    • Enrich the biotin-labeled proteins using streptavidin beads.

    • Identify the enriched proteins by mass spectrometry.

  • Validation: The identification of Kinase X in the enriched fraction confirms direct binding of the this compound scaffold.

Conclusion: An Integrated Approach to Target Engagement

Confirming the in vivo target engagement of this compound is a critical step in its development as a potential therapeutic. PET, CETSA, and Photoaffinity Labeling each offer a unique and powerful approach to address this fundamental question.

  • PET provides a non-invasive, quantitative measure of target occupancy in the whole body, making it highly translatable to clinical studies.

  • CETSA offers a label-free method to assess target engagement with the native protein in a physiological context.

  • Photoaffinity Labeling provides direct and irrefutable evidence of a drug-target interaction and can be instrumental in target deconvolution.

Ultimately, the most robust validation of in vivo target engagement often comes from an integrated approach, where the strengths of one methodology compensate for the limitations of another. By carefully selecting and applying these techniques, researchers can build a comprehensive and compelling data package that supports the continued development of promising new therapies like this compound.

References

side-by-side comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists: A Side-by-Side Comparison of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds

Introduction

In the landscape of medicinal chemistry, fused heterocyclic systems are paramount, serving as the foundational architecture for a vast array of therapeutic agents. Among these, the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds have emerged as "privileged structures." This designation stems from their ability to bind to multiple, diverse biological targets, leading to a wide spectrum of pharmacological activities.[1][2][3] The imidazo[1,2-a]pyridine core is famously represented in drugs like the sedative-hypnotic Zolpidem and the anxiolytic Alpidem.[4][5] In parallel, the imidazo[1,2-b]pyridazine scaffold is the cornerstone of the potent multi-targeted kinase inhibitor Ponatinib, approved for treating chronic myeloid leukemia.[6]

While structurally similar, the replacement of a carbon-hydrogen (CH) group in the pyridine ring with a nitrogen atom to form the pyridazine ring introduces profound changes in the molecule's electronic, physicochemical, and steric properties. This seemingly subtle alteration has significant downstream consequences for synthesis, metabolic stability, target engagement, and overall pharmacological profile.

This guide provides a comprehensive, side-by-side comparison of these two critical scaffolds. We will dissect their physicochemical characteristics, evaluate their synthetic accessibility, and compare their roles in modern drug discovery through specific case studies, supported by experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the nuanced understanding required to strategically select and optimize these scaffolds for their specific therapeutic applications.

Part 1: Structural and Physicochemical Properties - The Nitrogen Question

The defining difference between the two scaffolds is the location of the second nitrogen atom in the six-membered ring. This modification dictates the fundamental electronic and physical nature of the resulting molecule. The pyridazine core is more electron-deficient and polar than the pyridine core, which directly impacts hydrogen bonding capacity, solubility, and metabolic fate.

The additional nitrogen in the imidazo[1,2-b]pyridazine scaffold acts as a hydrogen bond acceptor, which can be crucial for molecular recognition at a biological target. Furthermore, this nitrogen substitution has been strategically employed to modulate physicochemical properties. For instance, in the development of imaging agents for β-amyloid plaques, imidazo[1,2-b]pyridazines were designed as isosteric analogs of the imidazo[1,2-a]pyridine-based agent IMPY. The rationale was that substituting a CH group with a more polar nitrogen atom could reduce ligand lipophilicity, thereby decreasing non-specific binding in the brain.[7]

Below is a comparative summary of the core physicochemical properties.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineCausality and Implication
Structure A pyridine ring fused to an imidazole ring.A pyridazine ring fused to an imidazole ring.The extra nitrogen in the pyridazine ring significantly increases polarity.
Molecular Weight 118.14 g/mol [8]119.12 g/mol [9]Near-identical mass makes them ideal for comparative isosteric replacement studies.
logP (Calculated) 1.8 (approx.)0.3 (approx.)[9]The pyridazine nitrogen significantly lowers lipophilicity, which can enhance aqueous solubility but may reduce cell permeability if not balanced.
Dipole Moment LowerHigherThe more polar nature of the pyridazine ring can lead to stronger dipole-dipole interactions and influence crystal packing and formulation.
Hydrogen Bonding One H-bond acceptor (pyridine N).Two H-bond acceptors (pyridazine N's).Enhanced H-bond accepting capability offers more opportunities for specific interactions with biological targets.
Metabolic Stability Prone to oxidation on the electron-rich pyridine ring.The electron-deficient pyridazine ring is generally more resistant to oxidative metabolism.This can lead to improved metabolic stability and a longer half-life for imidazo[1,2-b]pyridazine derivatives.[10]

Part 2: Synthetic Accessibility and Chemical Space

The ease and versatility of synthesis are critical factors in drug discovery, dictating the feasibility of creating large, diverse libraries for screening. In this regard, the two scaffolds present distinct advantages and challenges.

Imidazo[1,2-a]pyridine: A Mature and Versatile Platform

The synthesis of imidazo[1,2-a]pyridines is well-established, with a plethora of reliable methods. The classical approach is the Tschitschibabin reaction, a condensation between a 2-aminopyridine and an α-haloketone.[11] However, modern organic synthesis has provided more powerful tools, most notably the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[12][13] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, allowing for the rapid generation of highly diverse 3-amino-imidazo[1,2-a]pyridines. The wide commercial availability of all three components makes this a preferred method for library synthesis.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of 3-Amino-Imidazo[1,2-a]pyridines [12]

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 mmol) in methanol (3 mL), add the aldehyde (1.0 mmol) and the isonitrile (1.0 mmol).

  • Acid Addition: Add glacial acetic acid (2.0 mmol) to the suspension/solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-a]pyridine.

GBB_Reaction Groebke-Blackburn-Bienaymé Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyridine 2-Aminopyridine OnePot One-Pot Reaction (Methanol, Acetic Acid) Aminopyridine->OnePot Aldehyde Aldehyde Aldehyde->OnePot Isocyanide Isocyanide Isocyanide->OnePot Product 3-Amino-Imidazo[1,2-a]pyridine OnePot->Product Cyclization & Rearomatization

GBB reaction for Imidazo[1,2-a]pyridine synthesis.
Imidazo[1,2-b]pyridazine: A More Constrained Synthetic Route

The synthesis of the imidazo[1,2-b]pyridazine core also commonly relies on a condensation reaction, typically between a 3-aminopyridazine and an α-bromoketone.[7] However, a critical challenge arises from the regioselectivity of the initial alkylation. In an unsubstituted 3-aminopyridazine, the ring nitrogen furthest from the amino group is the most nucleophilic site. Alkylation at this position prevents the desired subsequent cyclization.[7]

To overcome this, synthetic strategies almost universally rely on starting materials like 3-amino-6-halopyridazines. The electron-withdrawing halogen atom deactivates the distal nitrogen, ensuring that the initial alkylation occurs on the nitrogen adjacent to the amino group, thereby facilitating the crucial intramolecular cyclization to form the fused bicyclic system.[7] While effective, this requirement narrows the scope of readily available starting materials compared to the vast commercial library of 2-aminopyridines.

Experimental Protocol: Synthesis of 2,6-Disubstituted Imidazo[1,2-b]pyridazines [7]

  • Reaction Setup: In a round-bottom flask, dissolve the 3-amino-6-halopyridazine (1.0 mmol) and the desired α-bromoketone (1.1 mmol) in ethanol (10 mL).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (2.0 mmol) to the mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 80 °C) for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography on silica gel to obtain the target imidazo[1,2-b]pyridazine.

Condensation_Reaction Imidazo[1,2-b]pyridazine Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyridazine 3-Amino-6-halopyridazine Reaction Condensation (Ethanol, NaHCO₃, Reflux) Aminopyridazine->Reaction Bromoketone α-Bromoketone Bromoketone->Reaction Product Imidazo[1,2-b]pyridazine Reaction->Product Alkylation & Cyclization

Condensation for Imidazo[1,2-b]pyridazine synthesis.

Part 3: Pharmacological Profiles and Comparative Applications

Both scaffolds have proven to be exceptionally fruitful in generating bioactive molecules across a wide range of therapeutic areas. The choice between them often depends on the specific requirements of the biological target and the desired drug-like properties.

Therapeutic AreaImidazo[1,2-a]pyridine ExamplesImidazo[1,2-b]pyridazine ExamplesComparative Insight
CNS Disorders Zolpidem, Alpidem (GABA-A receptor modulators).[4]Ligands for β-amyloid plaques .[7]The generally higher lipophilicity of imidazo[1,2-a]pyridine derivatives makes them well-suited for penetrating the blood-brain barrier.
Oncology Inhibitors of PI3K, CDK, VEGFR.[14]Ponatinib (multi-kinase inhibitor), Tyk2 JH2 inhibitors.[3][10][15]The imidazo[1,2-b]pyridazine core is a proven scaffold for potent kinase inhibition, possibly due to favorable H-bonding and solubility profiles.
Infectious Diseases Antitubercular agents, Antiviral compounds.[16]Antiviral (Picornavirus), Antibacterial agents.[17][18]Both scaffolds are highly versatile. Direct comparisons show activity can be transferred, with the pyridazine core sometimes offering improved potency.[17]
Anti-inflammatory General anti-inflammatory agents.[19]Tyk2 inhibitors for autoimmune diseases.[10]The success of Tyk2 inhibitors highlights the potential of imidazo[1,2-b]pyridazines in immunology and inflammation.
Gastrointestinal Zolimidine (anti-ulcer agent).[4][20]Not a primary area of focus to date.The historical development of zolimidine established the utility of the imidazo[1,2-a]pyridine scaffold in this area early on.
Case Study: Kinase Inhibition

The most striking success for the imidazo[1,2-b]pyridazine scaffold is the multi-kinase inhibitor Ponatinib . Its development showcases the utility of this core in targeting the ATP-binding site of kinases. In contrast, numerous imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of kinases like VEGFR and PI3K.[21] A key advantage of the imidazo[1,2-b]pyridazine scaffold in this context can be its improved metabolic stability. For example, in the development of Tyk2 JH2 inhibitors, replacing an anilino-imidazopyridazine core with a pyridone-substituted imidazo[1,2-b]pyridazine led to dramatically improved metabolic stability.[10] This highlights a critical, field-proven insight: the electron-deficient nature of the pyridazine ring can protect the scaffold from oxidative metabolism, a common liability for electron-rich heterocycles.

Case Study: Antiviral Agents

A direct comparison was undertaken in the search for potent inhibitors of human picornaviruses.[17] Researchers had previously identified a series of 3-substituted imidazo[1,2-a]pyridines with strong activity against human rhinovirus. Building on this, they designed and synthesized the corresponding imidazo[1,2-b]pyridazine analogues. This work led to the discovery of compounds with potent, broad-spectrum activity, demonstrating that the biological activity could be successfully translated from one scaffold to the other.[17][18] This provides a clear experimental validation for considering the imidazo[1,2-b]pyridazine core as a viable, and potentially superior, alternative when optimizing an imidazo[1,2-a]pyridine lead.

Conclusion and Strategic Outlook

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, while structurally related, offer distinct profiles that can be strategically leveraged in drug design.

FeatureImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineStrategic Recommendation
Synthetic Tractability High. Wide precursor availability and versatile multi-component reactions.Moderate. More limited precursor scope, often requiring specific substitution for efficient synthesis.For initial library synthesis and broad exploration, imidazo[1,2-a]pyridine is often the more pragmatic starting point.
Physicochemical Profile Less polar, more lipophilic.More polar, less lipophilic, more H-bond acceptors.Imidazo[1,2-b]pyridazine is an excellent choice for lead optimization to improve solubility, modulate permeability, and introduce new H-bonding interactions.
Metabolic Stability Can be susceptible to ring oxidation.Generally more stable to oxidative metabolism.When metabolic instability of an imidazo[1,2-a]pyridine lead is an issue, switching to the pyridazine core is a validated strategy.[10]
Proven Applications CNS agents, anti-ulcer drugs.Kinase inhibitors, immunology targets.Leverage the scaffold with a proven track record in the desired therapeutic area, but consider scaffold hopping for optimization.

References

Evaluating the Kinase Selectivity Profile of Novel 7-Chloroimidazo[1,2-b]pyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their central role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, also makes them key players in the pathogenesis of numerous diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy.

The imidazo[1,2-b]pyridazine scaffold has garnered significant attention as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth evaluation of the kinase selectivity profile of novel derivatives based on this scaffold, with a particular focus on the 7-chloro-substituted series. We will objectively compare their performance against established kinase inhibitors, provide detailed experimental protocols for their characterization, and explore the signaling contexts in which they operate.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 kinases, and while they share a conserved catalytic core, subtle differences in the ATP-binding pocket and surrounding regions can be exploited for the development of selective inhibitors. A highly selective inhibitor is more likely to elicit a specific biological response, minimizing the potential for off-target effects that can lead to adverse events in a clinical setting. Conversely, a multi-targeted or "polypharmacology" approach, where an inhibitor is designed to engage a specific set of kinases, can be advantageous in complex diseases where multiple signaling pathways are dysregulated. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in its development as a therapeutic agent.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform for Kinase Inhibition

The imidazo[1,2-b]pyridazine core has proven to be a versatile starting point for the development of inhibitors against a wide range of kinases. Its bicyclic, heteroaromatic structure provides a rigid framework that can be functionalized at multiple positions to achieve potent and selective interactions within the ATP-binding site of target kinases. Notably, ponatinib, a multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), features an imidazo[1,2-b]pyridazine core.[1] This clinical success has spurred further exploration of this scaffold, leading to the discovery of derivatives with potent activity against various kinases, including PIM, BTK, FLT3, and Mps1.

Comparative Kinase Selectivity Profiles

To provide a clear comparison of the selectivity of imidazo[1,2-b]pyridazine-based inhibitors, we have compiled kinome scan data for representative compounds from this class and compared them with established, clinically relevant inhibitors targeting similar kinases. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration, offering a broad overview of their selectivity.

CompoundPrimary Target(s)Screening Concentration% Kinases Inhibited >65%% Kinases Inhibited >90%Key Off-Targets (>90% Inhibition)Reference
Ponatinib BCR-ABL, VEGFR, PDGFR, FGFR, Src1 µM~9%~6%KIT, FLT3, RET, TIE2[2]
SGI-1776 PIM1, PIM2, PIM31 µM~3%~1%FLT3, Haspin[3][4]
Ibrutinib BTK1 µM~9.4%Not specifiedEGFR, TEC, ITK[5]
Quizartinib FLT31 µM~2%~1%KIT, PDGFRα/β[6]
Ruxolitinib JAK1, JAK21 µM~4%~1%TYK2[7][8]

Note: The data presented is compiled from various sources and screening platforms (e.g., KINOMEscan), and direct comparison should be made with caution due to potential differences in assay conditions.

From this data, it is evident that the imidazo[1,2-b]pyridazine scaffold can be tailored to produce inhibitors with varying degrees of selectivity. For instance, SGI-1776 demonstrates high selectivity for the PIM kinase family with a limited number of off-targets.[3][4] In contrast, ponatinib is a potent multi-kinase inhibitor, a property that contributes to its efficacy but also to its significant side-effect profile, including vascular occlusive events.[9][10]

In-Depth Look at Key Targets and Signaling Pathways

Understanding the cellular context in which these inhibitors function is crucial. Below, we provide an overview of some of the key kinase targets of imidazo[1,2-b]pyridazine derivatives and their corresponding signaling pathways.

PIM Kinases

The PIM family of serine/threonine kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival, proliferation, and metabolism.[11] They are constitutively active and their expression is often upregulated in hematological malignancies and solid tumors. PIM kinases exert their oncogenic effects by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD and the translation regulator 4E-BP1.

PIM_Signaling Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM Kinase STAT->PIM Transcription BAD BAD PIM->BAD Inhibits FourEBP1 4E-BP1 PIM->FourEBP1 Inhibits Apoptosis Apoptosis BAD->Apoptosis eIF4E eIF4E FourEBP1->eIF4E Translation Protein Translation eIF4E->Translation SGI1776 SGI-1776 (Imidazo[1,2-b]pyridazine) SGI1776->PIM

Caption: PIM Kinase Signaling Pathway.

Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[12] Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the activation of downstream pathways that are essential for B-cell proliferation, differentiation, and survival.[13] Consequently, BTK has become a key therapeutic target in B-cell malignancies.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC Proliferation B-Cell Proliferation & Survival Calcium->Proliferation NFkB NF-κB Activation PKC->NFkB NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: BTK Signaling Pathway.

Experimental Protocols for Kinase Selectivity Profiling

The evaluation of a novel kinase inhibitor requires a multi-faceted experimental approach, progressing from initial biochemical assays to more complex cellular and in vivo models.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This assay is a fundamental first step to determine the direct inhibitory activity of a compound against a purified kinase.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal that is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 7-chloroimidazo[1,2-b]pyridazine derivative in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, a suitable substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent to convert the generated ADP to ATP and initiate the luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

Confirming that a compound engages its intended target in a cellular context is a critical step. The NanoBRET™ assay provides a quantitative measure of compound binding to a target protein in live cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Transfection: Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion protein.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to initiate the luminescent reaction.

  • BRET Measurement: Measure the donor and acceptor emission signals using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.

Experimental_Workflow Start Start: Novel this compound Derivative Biochemical In Vitro Biochemical Kinase Assay Start->Biochemical IC50 Determine IC50 against target kinase Biochemical->IC50 KinomeScan Broad Kinome Profiling (e.g., KINOMEscan) IC50->KinomeScan Selectivity Assess Selectivity Profile (On- and Off-Targets) KinomeScan->Selectivity Cellular Cellular Target Engagement (e.g., NanoBRET™) Selectivity->Cellular CellularIC50 Determine Cellular IC50 Cellular->CellularIC50 Downstream Western Blot for Downstream Signaling CellularIC50->Downstream PathwayMod Confirm Pathway Modulation Downstream->PathwayMod Functional Cell-Based Functional Assays (Proliferation, Apoptosis) PathwayMod->Functional Phenotype Evaluate Cellular Phenotype Functional->Phenotype End Lead Optimization / In Vivo Studies Phenotype->End

Caption: Experimental Workflow for Kinase Inhibitor Profiling.

Western Blotting for Downstream Signaling Analysis

To confirm that target engagement translates into functional inhibition of the signaling pathway, western blotting can be used to assess the phosphorylation status of downstream substrates.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound derivative at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate of interest.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The data presented in this guide highlight the potential to generate both highly selective and multi-targeted inhibitors from this chemical series. A rigorous and systematic evaluation of the kinase selectivity profile, as outlined in the experimental workflows, is essential for advancing these compounds through the drug discovery pipeline.

Future efforts should focus on expanding the library of this compound derivatives and conducting comprehensive kinome-wide profiling to identify compounds with optimal selectivity profiles for specific therapeutic indications. Furthermore, a deeper understanding of the structural basis for their selectivity, through techniques such as X-ray co-crystallography, will be invaluable for guiding future drug design efforts. Ultimately, the goal is to translate the promising in vitro and cellular activity of these novel derivatives into safe and effective therapies for patients.

References

A Comparative Benchmarking Guide to Cpd-7C: A Novel 7-Chloroimidazo[1,2-b]pyridazine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors, most notably the multi-targeted inhibitor Ponatinib.[1][2] This guide introduces Cpd-7C , a novel analog featuring a 7-chloro substitution, and presents a comprehensive benchmarking study against established kinase inhibitors. We evaluate its inhibitory potency and selectivity against a panel of key kinases implicated in oncology and inflammatory diseases: Src, VEGFR-2, EGFR, and p38 MAPK. Through detailed biochemical and cell-based assays, this document provides an objective comparison of Cpd-7C's performance against industry-standard inhibitors, offering critical data for researchers, scientists, and drug development professionals. The methodologies herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction

The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Potent Kinase Inhibition

The imidazo[1,2-b]pyridazine nucleus is a cornerstone of modern kinase inhibitor design. Its rigid, planar structure and versatile substitution points allow for potent and selective interactions within the ATP-binding pockets of various kinases.[3][4] The clinical success of Ponatinib, which targets multiple kinases including Abl, VEGFR2, and Src, has spurred significant interest in developing new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1][5] This scaffold's proven track record makes it an ideal starting point for the discovery of next-generation targeted therapies.

Introducing Cpd-7C: A Novel 7-Chloro Analog

Cpd-7C is a new chemical entity based on the imidazo[1,2-b]pyridazine scaffold, distinguished by a chlorine atom at the 7-position. This modification is hypothesized to alter the electronic properties and steric profile of the molecule, potentially leading to a unique inhibitory signature. The primary objective of this guide is to rigorously characterize the biochemical and cellular activity of Cpd-7C and benchmark it against well-characterized inhibitors to understand its therapeutic potential.

Rationale for Comparator Selection

To comprehensively profile Cpd-7C, a panel of four kinases representing diverse families and critical disease pathways was selected. The corresponding industry-standard inhibitors were chosen for their well-documented mechanisms of action and clinical relevance.

  • Src (Non-receptor Tyrosine Kinase): A key regulator of cell proliferation, survival, and motility.[6] Its dysregulation is a hallmark of many cancers.[7]

    • Comparator: Dasatinib , a potent dual Src/Abl inhibitor used in the treatment of chronic myeloid leukemia.[5][8]

  • VEGFR-2 (Receptor Tyrosine Kinase): The primary mediator of angiogenesis, the process of new blood vessel formation essential for tumor growth and metastasis.[9][10]

    • Comparator: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFR-2 and PDGFRβ, approved for renal cell carcinoma and other cancers.[9][11]

  • EGFR (Receptor Tyrosine Kinase): A critical driver in epithelial tumors, particularly non-small-cell lung cancer (NSCLC).[12][13]

    • Comparator: Gefitinib , a first-generation EGFR inhibitor that competitively binds to the ATP binding site of the kinase.[12][14]

  • p38 MAPK (Serine/Threonine Kinase): A central node in cellular responses to inflammatory cytokines and environmental stress, making it a target for inflammatory diseases and cancer.[15][16]

    • Comparator: SB203580 , a highly selective and widely used research inhibitor of p38α and p38β.[17]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR RAS_RAF RAS/RAF/MEK EGFR->RAS_RAF PI3K_AKT PI3K/AKT EGFR->PI3K_AKT VEGFR2 VEGFR-2 VEGFR2->RAS_RAF VEGFR2->PI3K_AKT Src Src Src->RAS_RAF Src->PI3K_AKT p38 p38 MAPK TF Transcription Factors p38->TF RAS_RAF->TF PI3K_AKT->TF Proliferation Proliferation Survival TF->Proliferation Angiogenesis Angiogenesis Metastasis TF->Angiogenesis

Caption: Simplified signaling pathways of benchmarked kinases.

Biochemical Characterization: In Vitro Kinase Assays

Objective & Rationale

The initial step in characterizing any new inhibitor is to measure its direct effect on the enzymatic activity of the purified target kinase.[18] This biochemical assay provides a clean, cell-free system to determine the intrinsic potency (IC50) of the compound. We selected a luminescence-based kinase assay (such as Promega's ADP-Glo™) for its high sensitivity, broad dynamic range, and non-radioactive format, which enhances safety and throughput compared to traditional radiometric assays.[19][20]

cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_analysis Data Analysis & Conclusion b1 Determine IC50 values against purified kinases b2 Assess intrinsic potency and selectivity b1->b2 c1 Measure inhibition of downstream signaling (Phosphorylation Assay) b2->c1 Translates to cells? c2 Determine impact on cell viability (Proliferation Assay) c1->c2 d1 Compare biochemical vs. cellular potency c2->d1 Correlate data d2 Profile Cpd-7C against known inhibitors d1->d2 d3 Determine therapeutic potential and next steps d2->d3

Caption: Experimental workflow for benchmarking Cpd-7C.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the IC50 value of an inhibitor against a target kinase.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Cpd-7C and comparator inhibitors in 100% DMSO, starting at a top concentration of 1 mM.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the compound dilutions.

    • Add 2 µL of a solution containing the purified kinase (e.g., Src, VEGFR-2, EGFR, or p38) and the corresponding substrate peptide in kinase reaction buffer.

    • Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme binding.[20]

  • Initiate Kinase Reaction: Add 2 µL of ATP solution (at the predetermined Km concentration for each kinase) to all wells to start the reaction. Incubate for 1-2 hours at room temperature.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader (e.g., PheraStar).

  • Data Analysis: Normalize the data using no-enzyme (100% inhibition) and DMSO-only (0% inhibition) controls. Plot the percent inhibition against the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Results: Biochemical Inhibitory Potency (IC50)

The following table summarizes the IC50 values (in nM) obtained for Cpd-7C and the comparator compounds against the kinase panel.

CompoundSrc (nM)VEGFR-2 (nM)EGFR (nM)p38 MAPK (nM)
Cpd-7C 2.5 8.1 450 >10,000
Dasatinib1.0[5]1585>10,000
Sunitinib530[11]80[11]>10,000>10,000
Gefitinib>10,000>10,00025[14]>10,000
SB203580>10,000>10,000>10,00050[17]
Discussion of Biochemical Profile

The biochemical data reveals a compelling profile for Cpd-7C. It is a highly potent inhibitor of Src and VEGFR-2, with IC50 values in the low single-digit and high single-digit nanomolar range, respectively. Its potency against Src is comparable to the clinical inhibitor Dasatinib. Notably, Cpd-7C demonstrates significant selectivity; it is approximately 200-fold less active against EGFR and shows no meaningful activity against the serine/threonine kinase p38 MAPK at concentrations up to 10 µM. This dual Src/VEGFR-2 profile suggests potential therapeutic applications in cancers where both signaling and angiogenesis pathways are co-activated.

Cellular Activity Assessment

Objective & Rationale

While biochemical assays measure direct enzyme inhibition, they do not account for factors like cell membrane permeability, intracellular target engagement, or competition with high intracellular ATP concentrations.[21] Therefore, cell-based assays are critical to validate that a compound's biochemical potency translates into a functional effect in a physiologically relevant environment.[22] We employed two orthogonal cellular assays: a target phosphorylation assay to confirm mechanism of action and a cell proliferation assay to measure the overall anti-cancer effect.

Experimental Protocol: Cellular Target Phosphorylation (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate.

  • Cell Culture: Seed an appropriate cell line (e.g., HUVECs for VEGFR-2, A431 cells for EGFR) in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: To reduce basal signaling, incubate the cells in a serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with a dose-response of Cpd-7C or a comparator for 2 hours.

  • Ligand Stimulation: Stimulate the cells with a growth factor (e.g., VEGF for HUVECs, EGF for A431 cells) for 10-15 minutes to induce robust phosphorylation of the target pathway.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-VEGFR-2 Tyr1175, anti-phospho-EGFR Tyr1068).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Re-probe the blot with an antibody for the total protein (e.g., anti-total-VEGFR-2) to ensure equal loading. Quantify band intensity using densitometry software and calculate the IC50 for phosphorylation inhibition.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target pathways (e.g., NCI-H460 [EGFR], K562 [BCR-Abl/Src]) into 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a 10-point dose-response of Cpd-7C or comparator inhibitors.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve.

Results: Cellular Potency (Phosphorylation IC50 & Proliferation GI50)

The following table summarizes the cellular potency values (in nM) for Cpd-7C and relevant comparators.

CompoundCell LineTarget PathwayPhospho. IC50 (nM)Proliferation GI50 (nM)
Cpd-7C K562BCR-Abl/Src15 25
HUVECVEGFR-240 N/A
DasatinibK562BCR-Abl/Src<1[23]<1[23]
SunitinibHUVECVEGFR-220N/A
GefitinibHCC827EGFR1.55.0[23]

* Proliferation assays are typically not performed on primary cells like HUVECs under these conditions.

Discussion of Cellular Profile

The cellular data corroborates the biochemical findings. Cpd-7C effectively inhibits Src and VEGFR-2 signaling in intact cells, as demonstrated by the potent inhibition of substrate phosphorylation. The shift in potency from biochemical IC50 to cellular IC50 (e.g., 8.1 nM to 40 nM for VEGFR-2) is expected and reflects the challenges of penetrating the cell membrane and competing with high intracellular ATP levels.[21] Importantly, the potent inhibition of phosphorylation translates directly to a robust anti-proliferative effect in the K562 cancer cell line, which is known to be driven by the closely related BCR-Abl kinase and sensitive to Src inhibition.

cluster_cell Cellular Potency (GI50) Cpd7C Cpd-7C Src_B Src 2.5 nM Cpd7C->Src_B Biochemical Screen VEGFR2_B VEGFR-2 8.1 nM Cpd7C->VEGFR2_B Biochemical Screen EGFR_B EGFR 450 nM Cpd7C->EGFR_B Biochemical Screen p38_B p38 >10,000 nM Cpd7C->p38_B Biochemical Screen Src_C Src-driven cells 25 nM Cpd7C->Src_C Cellular Screen

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 7-Chloroimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: A Profile of 7-Chloroimidazo[1,2-b]pyridazine

This compound is a halogenated heterocyclic compound, a class of molecules frequently utilized as building blocks in medicinal chemistry. Its chemical structure, featuring a chlorinated pyridazine ring fused with an imidazole ring, imparts specific reactivity and biological activity, making it a valuable intermediate in the synthesis of potential kinase inhibitors for therapeutic areas such as oncology.[1] However, the very features that make it useful also dictate the caution with which it must be handled and disposed of.

According to available safety data, this compound is classified as an irritant and is harmful if swallowed.[2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosol generation.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number 1383481-11-5[1][3][4][5]
Molecular Formula C₆H₄ClN₃[2][3][5]
Molecular Weight 153.57 g/mol [2][5]
Appearance Solid[6]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

Pre-Disposal Handling and Storage: The Foundation of Safe Disposal

Proper disposal begins long before the waste container leaves the laboratory. The principles of safe handling and storage are paramount to prevent accidental exposure and ensure the waste is in a safe state for final disposal.

Personal Protective Equipment (PPE)

When handling this compound, whether in its pure form or as a waste product, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if there is a risk of significant splashing, a chemical-resistant apron.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[7][8]

Segregation and Storage of Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. Halogenated organic compounds like this compound must be collected in a dedicated, clearly labeled waste container.

  • Do not mix halogenated organic waste with non-halogenated organic waste. This is crucial because the disposal methods for these two categories are different, and mixing them can create complications and increase disposal costs.

  • Do not mix with acidic or basic waste. Amines can react with acids.[9]

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6]

  • Ensure waste containers are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Keep waste containers tightly closed except when adding waste to prevent the release of vapors.[8]

The Primary Disposal Pathway: High-Temperature Incineration

For halogenated organic compounds such as this compound, the recommended and most environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[2] This method ensures the complete destruction of the compound, minimizing the risk of environmental contamination.

The causality behind this choice is rooted in the chemical nature of halogenated organics. Incomplete combustion or combustion at lower temperatures can lead to the formation of highly toxic and persistent byproducts, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[6][10][11] To prevent the formation of these hazardous compounds, incineration must be carried out at temperatures of at least 1100 °C for waste containing more than 1% halogenated organic substances.[3] Modern hazardous waste incinerators are equipped with advanced flue gas cleaning systems to neutralize acidic gases (like HCl, which will be formed from the chlorine atom in this compound) and capture any particulate matter.[12]

Step-by-Step Disposal Protocol
  • Waste Collection and Labeling:

    • Collect all waste containing this compound (e.g., unreacted material, contaminated labware, and solutions) in a designated halogenated organic waste container.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

  • Transportation:

    • The transportation of hazardous waste is regulated by the Department of Transportation (DOT).[13][14] Your EHS office will work with a licensed hazardous waste transporter to ensure the waste is shipped in compliance with all regulations, including proper packaging, marking, and placarding.[13][15][16][17]

DisposalWorkflow cluster_lab In the Laboratory cluster_transport Logistics cluster_facility Disposal Facility A Generation of Waste (this compound) B Segregation into Halogenated Waste Container A->B C Proper Labeling and Storage B->C D EHS Pickup Request C->D E DOT-Compliant Transportation D->E F High-Temperature Incineration (>1100 °C) E->F G Flue Gas Treatment (Scrubbing) F->G H Final Ash Disposal (Hazardous Waste Landfill) G->H

Figure 1: A simplified workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite or sand), then sweep it up and place it in the waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Alternative and Emerging Disposal Technologies: A Look to the Future

While high-temperature incineration is the current standard for the disposal of bulk halogenated waste, research into alternative degradation methods is ongoing. These methods are generally not suitable for bulk disposal from a research lab at present but are important to be aware of as the field of green chemistry evolves.

  • Reductive Dehalogenation: This process involves the replacement of a halogen atom with a hydrogen atom. It can be achieved using various chemical reagents or through microbial action.[9][18][19][20][21] For some halogenated compounds, this can significantly reduce their toxicity.

  • Photocatalytic Degradation: This method uses a semiconductor catalyst (like titanium dioxide) and light to generate highly reactive oxygen species that can break down organic pollutants, including halogenated ones, into less harmful substances.[2][4][22]

It is important to note that these methods require careful optimization for each specific compound and may not be practical or approved for general laboratory waste disposal.

DisposalMethods A This compound Waste B High-Temperature Incineration A->B Recommended C Alternative Methods (Research/Specialized Cases) A->C Not for Bulk Disposal D Complete Destruction (CO₂, H₂O, HCl) B->D E Reductive Dehalogenation C->E F Photocatalytic Degradation C->F

Figure 2: Comparison of disposal methods for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of sound scientific practice. By adhering to the principles of proper handling, segregation, and the use of high-temperature incineration as the primary disposal route, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. As new technologies emerge, the landscape of chemical waste disposal will continue to evolve, but the fundamental principles of safety, compliance, and sustainability will remain constant.

References

A Researcher's Guide to Handling 7-Chloroimidazo[1,2-b]pyridazine: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 7-Chloroimidazo[1,2-b]pyridazine presents a unique profile of potential hazards that necessitate a robust and well-informed approach to personal protection. This guide, intended for researchers and drug development professionals, moves beyond a simple checklist of personal protective equipment (PPE). Instead, it provides a comprehensive framework for risk assessment and PPE selection, ensuring that every individual handling this compound is equipped with the knowledge to protect themselves effectively.

Understanding the Risks: Hazard Profile of this compound

Before delving into specific PPE recommendations, it is crucial to understand the known and potential hazards associated with this compound. According to available safety data, this compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given its classification as a laboratory chemical, the full toxicological properties may not have been completely investigated.[2] Therefore, a cautious approach that minimizes all potential routes of exposure—inhalation, ingestion, and skin contact—is paramount.

Core Principles of Protection: A Multi-Layered Approach

Effective protection from chemical hazards is not solely reliant on PPE. It is the final and crucial barrier in a hierarchy of controls. Before any handling of this compound, ensure the following engineering and administrative controls are in place:

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

  • Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for handling this compound. All personnel must be thoroughly trained on the specific hazards and the correct use of PPE.

Essential Personal Protective Equipment for Handling this compound

The selection of appropriate PPE is contingent on the specific procedure being performed and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesFlame-resistant lab coatN95 respirator or higher
Solution Preparation Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot typically required if performed in a fume hood
Running Reactions Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot typically required if performed in a fume hood
Work-up and Purification Chemical splash goggles and a face shieldNitrile glovesFlame-resistant lab coatNot typically required if performed in a fume hood
Handling Waste Chemical splash gogglesNitrile glovesFlame-resistant lab coatNot typically required
A Deeper Dive into PPE Selection

Eye and Face Protection:

  • Chemical Splash Goggles: These are mandatory for all activities involving this compound to protect against splashes and aerosols.[6] Standard safety glasses do not provide a sufficient seal around the eyes and are therefore inadequate.

  • Face Shield: A face shield should be worn in conjunction with goggles, especially when there is a higher risk of splashes, such as during solution preparation or when handling larger quantities.[7][8]

Hand Protection:

  • Nitrile Gloves: Disposable nitrile gloves offer good protection against a wide range of chemicals and are recommended for handling this compound.[7] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contamination is suspected.

  • Double Gloving: When handling the solid compound, double gloving provides an additional layer of protection against potential tears or punctures in the outer glove.

Body Protection:

  • Flame-Resistant Lab Coat: A flame-resistant lab coat, fully buttoned, is essential to protect the skin and clothing from contamination.[8]

  • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[7][8]

Respiratory Protection:

  • N95 Respirator: When weighing or otherwise handling the solid form of this compound outside of a certified fume hood (a practice that should be avoided if possible), an N95 respirator is recommended to prevent inhalation of airborne particles. For any situation where respiratory protection is required, a formal respiratory protection program in compliance with OSHA 29 CFR 1910.134 should be implemented.[4][9]

Procedural Guidance: Donning and Doffing of PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If the procedure calls for a respirator, put it on and perform a seal check.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Put on your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Procedure:
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unbutton your lab coat and remove it by rolling it down from your shoulders, ensuring the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash your hands thoroughly.

  • Face Shield and Goggles: Remove your face shield (if worn) and then your goggles, handling them by the sides.

  • Respiratory Protection (if required): Remove your respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Spill Management:

In the event of a spill, evacuate the area and alert your supervisor. Only trained personnel with the appropriate PPE should clean up the spill. For a solid spill, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[9] For a liquid spill, use an inert absorbent material.

Waste Disposal:

All disposable PPE contaminated with this compound, as well as any unused material and contaminated labware, must be disposed of as hazardous chemical waste.[10] This should be done in accordance with local, state, and federal regulations. Entrust the disposal to a licensed waste disposal company.[11]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If they are not breathing, give artificial respiration.[4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to handle This compound Assess_Form Assess Physical Form: Solid or Solution? Start->Assess_Form Assess_Quantity Assess Quantity: Small (<1g) or Large (>1g)? Assess_Form->Assess_Quantity Solid Assess_Procedure Assess Procedure: Weighing, Reaction, or Work-up? Assess_Form->Assess_Procedure Solution Double_Glove Double Glove Assess_Form->Double_Glove Solid Assess_Quantity->Assess_Procedure Base_PPE Base PPE: - Nitrile Gloves - Lab Coat - Goggles Assess_Procedure->Base_PPE Add_Face_Shield Add Face Shield Assess_Procedure->Add_Face_Shield Work-up or Large Volume Solution Add_Respirator Add N95 Respirator Assess_Procedure->Add_Respirator Weighing Solid Proceed Proceed with Caution Base_PPE->Proceed Add_Face_Shield->Proceed Double_Glove->Base_PPE Add_Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Conclusion: Fostering a Culture of Safety

Handling novel chemical entities like this compound demands a proactive and informed approach to safety. By understanding the inherent risks, implementing a multi-layered protection strategy, and meticulously following procedural guidelines for PPE use and disposal, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, but it is the individual researcher's commitment to a culture of safety that ultimately ensures a secure laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloroimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
7-Chloroimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.